CDK2-IN-15
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C17H11NO5 |
|---|---|
Molecular Weight |
309.27 g/mol |
IUPAC Name |
15-hydroxy-14-methoxy-3,5-dioxa-10-azapentacyclo[9.7.1.02,6.08,19.013,18]nonadeca-1(18),2(6),7,11(19),12,14,16-heptaen-9-one |
InChI |
InChI=1S/C17H11NO5/c1-21-15-8-4-10-13-9(17(20)18-10)5-12-16(23-6-22-12)14(13)7(8)2-3-11(15)19/h2-5,19H,6H2,1H3,(H,18,20) |
InChI Key |
IDSUOWSRHKZENY-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
CDK2-IN-15: A Deep Dive into the Mechanism of Action of a Selective CDK2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly at the G1/S phase transition. Its dysregulation is a hallmark of various cancers, making it a compelling target for therapeutic intervention. CDK2-IN-15, also known as INX-315, has emerged as a potent and selective small molecule inhibitor of CDK2, showing promise in preclinical models of cancers with aberrant CDK2 activity, such as those with CCNE1 amplification. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its biochemical and cellular effects, and provides key experimental protocols for its characterization.
Core Mechanism of Action
This compound is an orally bioavailable small molecule that selectively targets and binds to the ATP-binding pocket of CDK2.[1] By competitively inhibiting the binding of ATP, this compound prevents the phosphorylation of key CDK2 substrates, most notably the Retinoblastoma protein (pRb).[1][2] Hypophosphorylated pRb remains in its active state, bound to the E2F transcription factor. This sequestration of E2F prevents the transcription of genes essential for S-phase entry, leading to a robust G1 cell cycle arrest.[1][2]
Furthermore, sustained inhibition of CDK2 by this compound has been shown to induce a state of cellular senescence, a form of irreversible cell cycle arrest, in cancer cells.[3][4] This induction of therapy-induced senescence (TIS) contributes to the durable control of tumor growth observed in preclinical models.[3][4]
Quantitative Data Summary
The potency and selectivity of this compound have been extensively characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: Biochemical Potency of this compound (INX-315)
| Target | Assay Type | IC50 (nM) | Reference(s) |
| CDK2/cyclin E1 | Biochemical Assay | 0.6 | [5][6] |
| CDK2/cyclin A2 | Biochemical Assay | 2.5 | [5] |
| CDK2/cyclin E1 | NanoBRET Assay | 2.3 | [5][7] |
Table 2: Kinase Selectivity Profile of this compound (INX-315)
| Kinase | IC50 (nM) | Fold Selectivity vs. CDK2/cyclin E1 | Reference(s) |
| CDK2/cyclin E1 | 0.6 | 1 | [6] |
| CDK1/cyclin B | 30 | 50 | [1] |
| CDK4/cyclin D1 | 133 | 222 | [1] |
| CDK6/cyclin D3 | 338 | 563 | [1] |
| CDK9/cyclin T1 | 73 | 122 | [1] |
| CSF1R | 2.29 | 3.8 | [5] |
Table 3: Cellular Activity of this compound (INX-315) in CCNE1-Amplified Cancer Cell Lines
| Cell Line (Cancer Type) | Cellular IC50 (nM) | Reference(s) |
| OVCAR3 (Ovarian) | < 100 | [3] |
| MKN1 (Gastric) | < 100 | [1] |
| CCNE1-amplified panel (mean) | 36 (range 10-64) | [3] |
| Non-CCNE1-amplified panel (mean) | 1435 (range 159-3560) | [3] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanism of action and the experimental approaches used to characterize this compound, the following diagrams have been generated using Graphviz.
Signaling Pathway of this compound Action
Caption: Signaling pathway of this compound leading to G1 arrest and senescence.
Experimental Workflow for Characterization of this compound
Caption: Experimental workflow for the characterization of this compound.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
Biochemical Kinase Assays (e.g., LanthaScreen™ Eu Kinase Binding Assay)
-
Objective: To determine the in vitro potency (IC50) of this compound against CDK2 and other kinases.
-
Principle: A competitive binding assay where the inhibitor displaces a fluorescently labeled tracer from the kinase's ATP pocket, resulting in a decrease in Förster Resonance Energy Transfer (FRET).
-
Materials:
-
Recombinant human CDK2/cyclin E1 or A2 complex.
-
LanthaScreen™ Eu-anti-tag antibody.
-
Alexa Fluor™ 647-labeled kinase tracer.
-
This compound serially diluted in DMSO.
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
384-well microplates.
-
-
Procedure: a. Prepare a 3X solution of this compound dilutions in assay buffer. b. Prepare a 3X solution of the kinase/antibody mixture in assay buffer. c. Prepare a 3X solution of the tracer in assay buffer. d. In a 384-well plate, add 5 µL of the 3X compound solution. e. Add 5 µL of the 3X kinase/antibody mixture to each well. f. Add 5 µL of the 3X tracer solution to initiate the reaction. g. Incubate the plate at room temperature for 1 hour, protected from light. h. Read the plate on a fluorescence plate reader capable of measuring time-resolved FRET (TR-FRET), with excitation at 340 nm and emission at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647). i. Calculate the emission ratio (665 nm / 615 nm) and plot against the inhibitor concentration to determine the IC50 value using a four-parameter logistic fit.
Western Blot Analysis for pRb and Cyclin A2
-
Objective: To assess the effect of this compound on the phosphorylation of CDK2 substrates and downstream markers in cells.
-
Procedure: a. Cell Treatment and Lysis: i. Seed cancer cells (e.g., OVCAR3, MKN1) and treat with varying concentrations of this compound (e.g., 30-300 nM) for 24 hours.[3] ii. Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors. iii. Determine protein concentration using a BCA assay. b. SDS-PAGE and Transfer: i. Denature equal amounts of protein (20-40 µg) in Laemmli buffer and separate on a Tris-Glycine SDS-PAGE gel. ii. Transfer proteins to a PVDF membrane. c. Immunoblotting: i. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. ii. Incubate the membrane with primary antibodies against phospho-Rb (e.g., Ser807/811), total Rb, Cyclin A2, and a loading control (e.g., β-actin) overnight at 4°C. iii. Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. iv. Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Cycle Analysis by Flow Cytometry
-
Objective: To determine the effect of this compound on cell cycle distribution.
-
Procedure: a. Treat cells with this compound for 24-48 hours.[2] b. For S-phase analysis, pulse-label cells with 10 µM BrdU or EdU for 1 hour before harvesting.[3] c. Harvest and fix cells (e.g., with 70% cold ethanol). d. For BrdU staining, denature DNA with 2N HCl. e. Stain cells with an anti-BrdU antibody or perform a Click-iT reaction for EdU.[3] f. Counterstain DNA with a fluorescent dye (e.g., Propidium Iodide or DAPI). g. Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample. h. Deconvolute the DNA content histograms to quantify the percentage of cells in G1, S, and G2/M phases.
Senescence-Associated β-Galactosidase (SA-β-gal) Staining
-
Objective: To detect the induction of cellular senescence by this compound.
-
Procedure: a. Seed cells in chamber slides or multi-well plates and treat with this compound (e.g., 100-1000 nM) for 7 days.[4] b. Wash cells with PBS and fix with a formaldehyde/glutaraldehyde solution for 10-15 minutes at room temperature. c. Wash again with PBS. d. Incubate cells with the SA-β-gal staining solution (containing X-gal at pH 6.0) at 37°C in a CO2-free incubator overnight.[3] e. Observe the cells under a microscope and count the percentage of blue-stained (senescent) cells.
In Vivo Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of this compound in a relevant animal model.
-
Procedure: a. Implant CCNE1-amplified human cancer cells (e.g., OVCAR3) or patient-derived xenograft (PDX) fragments subcutaneously into immunocompromised mice. b. Once tumors reach a palpable size, randomize mice into treatment and vehicle control groups. c. Administer this compound orally at various doses (e.g., 25, 50, or 100 mg/kg, once or twice daily) for a specified duration (e.g., 56 days).[3] d. Monitor tumor volume and body weight regularly. e. At the end of the study, excise tumors for pharmacodynamic analysis (e.g., western blotting for pRb and Cyclin A2).
Conclusion
This compound is a highly potent and selective inhibitor of CDK2 that effectively induces G1 cell cycle arrest and cellular senescence in cancer cells with aberrant CDK2 activity. Its well-defined mechanism of action, supported by robust preclinical data, positions it as a promising therapeutic agent for cancers dependent on the CDK2 pathway. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this and other selective CDK2 inhibitors.
References
- 1. incyclixbio.com [incyclixbio.com]
- 2. researchgate.net [researchgate.net]
- 3. INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. INX-315 | CDK2 inhibitor | Probechem Biochemicals [probechem.com]
- 6. Incyclix Bio’s CDK2 inhibitor INX-315 shows antitumor activity in CCNE1-amplified cancers | BioWorld [bioworld.com]
- 7. selleckchem.com [selleckchem.com]
The Discovery and Synthesis of CDK2-IN-15 (INX-315): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 2 (CDK2) is a critical regulator of cell cycle progression, and its dysregulation is a hallmark of various cancers. This has positioned CDK2 as a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of CDK2-IN-15, also known as INX-315, a novel and highly selective inhibitor of CDK2. We will detail the experimental methodologies employed in its evaluation, present key quantitative data, and illustrate the underlying biological pathways.
Introduction to CDK2 and Its Role in Cancer
Cyclin-dependent kinase 2 (CDK2) is a serine/threonine kinase that, in complex with its regulatory partners, Cyclin E and Cyclin A, plays a pivotal role in the G1/S phase transition and S phase progression of the eukaryotic cell cycle.[1] The activation of the CDK2/Cyclin E complex is a critical step for initiating DNA replication.[1] In many cancer types, the CDK2 pathway is aberrantly activated, often through the amplification of the CCNE1 gene, which encodes Cyclin E.[2] This leads to uncontrolled cell proliferation and genomic instability, making selective CDK2 inhibition a promising therapeutic strategy.[2]
Discovery of a Selective CDK2 Inhibitor: INX-315
INX-315 (also referred to as this compound) was identified as a potent and selective inhibitor of CDK2.[3] Its discovery was a significant step forward, as earlier CDK inhibitors often lacked selectivity, leading to off-target effects.[3] INX-315 demonstrates high selectivity for CDK2 over other members of the CDK family, a crucial attribute for a targeted therapy.[4]
Synthesis of INX-315
The chemical synthesis of INX-315 has been described in the supplementary materials of the primary research publication. The detailed synthetic route can be accessed through the publication "INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors" and its supplementary information.[5][6][7]
Biochemical and Cellular Characterization
The inhibitory activity and selectivity of INX-315 were extensively profiled using various biochemical and cellular assays.
Kinase Inhibition Profile
The potency and selectivity of INX-315 against a panel of kinases were determined using LanthaScreen™ Eu Kinase Binding Assays and Z'-LYTE™ Kinase Assays.[3][6]
Table 1: In Vitro Kinase Inhibitory Activity of INX-315
| Kinase Target | Assay Type | IC50 (nM) |
| CDK2/Cyclin E1 | LanthaScreen Eu Binding | 0.6 |
| CDK2/Cyclin A2 | LanthaScreen Eu Binding | 2.5 |
| CSF1R | Z'-LYTE | 2.29 |
Data sourced from supplementary materials of "INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors".[4][6]
Cellular Activity in Cancer Cell Lines
INX-315 has demonstrated potent anti-proliferative activity in various cancer cell lines, particularly those with CCNE1 amplification.[3]
Table 2: Cellular Proliferative IC50 Values of INX-315 in CCNE1-Amplified Ovarian Cancer Cell Lines
| Cell Line | Mean IC50 (nM) |
| OVCAR3 | 26 |
| Kuramochi | 26 |
| COV362 | 26 |
| SNU-119 | 26 |
| FU-OV-1 | 26 |
Data represents the mean IC50 across a panel of five high-grade serous ovarian cancer (HGSOC) cell lines with CCNE1 amplification.[4]
Mechanism of Action
INX-315 exerts its anti-tumor effects by inducing cell cycle arrest and a senescence-like state.[3] By inhibiting CDK2, INX-315 prevents the phosphorylation of key substrates required for the G1/S transition, leading to a halt in cell proliferation.[3]
Signaling Pathways and Experimental Workflows
CDK2 Signaling Pathway
The following diagram illustrates the central role of the CDK2/Cyclin E complex in the G1/S phase transition of the cell cycle.
Caption: Simplified CDK2 signaling pathway in cell cycle progression.
Experimental Workflow for Kinase Inhibition Assays
The general workflow for determining the inhibitory constant (IC50) of a compound like INX-315 using a fluorescence resonance energy transfer (FRET)-based assay is depicted below.
Caption: General workflow for an in vitro kinase inhibition assay.
Detailed Experimental Protocols
LanthaScreen™ Eu Kinase Binding Assay
This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) immunoassay that measures the binding of a kinase inhibitor to the ATP site of a kinase.
Materials:
-
Kinase Buffer A (5X): 50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.[8]
-
Kinase Tracer 236 (50 µM stock in DMSO).[8]
-
Europium-labeled anti-tag antibody.[8]
-
Test compound (INX-315) serially diluted in DMSO.
-
Kinase of interest (e.g., CDK2/Cyclin E1).
Procedure:
-
Prepare a 1X Kinase Buffer A solution by diluting the 5X stock with distilled water.[8]
-
Prepare a 3X solution of the test compound (INX-315) in 1X Kinase Buffer A.
-
Prepare a 3X mixture of the kinase and the Europium-labeled anti-tag antibody in 1X Kinase Buffer A. The antibody solution should be centrifuged at ~10,000 x g for 5 minutes prior to use to remove aggregates.[8][9]
-
Prepare a 3X solution of the Kinase Tracer in 1X Kinase Buffer A.
-
In a 384-well plate, add 5 µL of the 3X test compound solution.[8]
-
Add 5 µL of the 3X kinase/antibody mixture to each well.[8]
-
Add 5 µL of the 3X tracer solution to each well.[8]
-
Incubate the plate at room temperature for 1 hour, protected from light.[8]
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm and 615 nm).
-
Calculate the emission ratio and determine the percent inhibition to derive the IC50 value.
Z'-LYTE™ Kinase Assay
The Z'-LYTE™ assay is a FRET-based, coupled-enzyme assay that measures kinase activity by detecting the phosphorylation of a synthetic peptide substrate.[10]
Materials:
-
Z'-LYTE™ Ser/Thr Peptide substrate.[10]
-
ATP solution.
-
Kinase of interest (e.g., CDK2/Cyclin E1).
-
Test compound (INX-315) serially diluted in DMSO.
-
Development Reagent.[10]
-
Stop Reagent.
Procedure:
-
Prepare the kinase reaction mixture containing the kinase, the Z'-LYTE™ peptide substrate, and ATP in the appropriate kinase buffer.
-
Add the serially diluted INX-315 to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding the kinase reaction mixture to the wells.
-
Incubate at room temperature for a specified time (e.g., 1 hour).[10]
-
Add the Development Reagent to each well. This reagent contains a site-specific protease that cleaves the non-phosphorylated peptide.[10]
-
Incubate at room temperature for 1 hour to allow for the cleavage reaction.[10]
-
Add the Stop Reagent to terminate the development reaction.
-
Read the plate on a fluorescence plate reader, measuring the emission of both the donor (e.g., Coumarin) and acceptor (e.g., Fluorescein) fluorophores.
-
Calculate the emission ratio and the percent phosphorylation to determine the IC50 of the inhibitor.
Cell Viability Assay in CCNE1-Amplified Cell Lines
Cell viability in response to INX-315 treatment is commonly assessed using tetrazolium-based colorimetric assays such as MTT or CCK-8.[11]
Materials:
-
CCNE1-amplified cancer cell lines (e.g., OVCAR3).
-
Complete cell culture medium.
-
INX-315 serially diluted in culture medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 reagent.[11]
-
Solubilization solution (for MTT assay).
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 10,000-20,000 cells/well) and allow them to adhere overnight.[11]
-
Treat the cells with a serial dilution of INX-315 and incubate for a specified period (e.g., 72 hours).
-
For an MTT assay, add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan (B1609692) crystals.[11] Then, add a solubilization solution and incubate until the crystals are dissolved.
-
For a CCK-8 assay, add the CCK-8 reagent to each well and incubate for 1-4 hours.[11]
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Conclusion
INX-315 (this compound) is a potent and selective CDK2 inhibitor with promising anti-tumor activity, particularly in cancers characterized by CCNE1 amplification. The methodologies outlined in this guide provide a framework for the continued investigation and development of this and other selective CDK2 inhibitors. The detailed protocols and structured data presentation are intended to support researchers in the fields of oncology and drug discovery in their efforts to advance novel cancer therapies.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. biorxiv.org [biorxiv.org]
- 3. INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. INX-315 | CDK2 inhibitor | Probechem Biochemicals [probechem.com]
- 5. Item - Supplementary Synthetic Methods from INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - American Association for Cancer Research - Figshare [aacr.figshare.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
Unveiling CDK2-IN-15: A Technical Primer on a Potent Cyclin A Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of CDK2-IN-15, a potent inhibitor of Cyclin A. While specific public data on this compound is currently limited, this document synthesizes the available information, primarily from patent literature, and contextualizes it within the broader landscape of Cyclin-Dependent Kinase (CDK) inhibition. This guide covers the presumptive mechanism of action, relevant signaling pathways, and standardized experimental protocols for the characterization of such inhibitors, aimed at providing a valuable resource for researchers in oncology and drug discovery.
Introduction to CDK2 and Cyclin A in Cell Cycle Regulation
Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a pivotal role in regulating the eukaryotic cell cycle.[1] Their activity is dependent on association with regulatory protein subunits called cyclins.[1] Different cyclin-CDK complexes are active during specific phases of the cell cycle, ensuring orderly progression through cellular division.[2]
CDK2 is a key regulator of the G1/S phase transition and S phase progression.[3] It forms complexes with Cyclin E to initiate the transition from the G1 to the S phase, and with Cyclin A to facilitate DNA replication during the S phase.[3] The deregulation of CDK2 activity is a common feature in many human cancers, making it an attractive target for therapeutic intervention.[4]
Cyclin A, in complex with CDK2, phosphorylates a multitude of substrates to drive the processes of DNA replication and repair. Given its critical role, the inhibition of the Cyclin A/CDK2 complex presents a promising strategy for cancer therapy.
This compound: Available Data and Properties
This compound, also referred to as CDK-IN-15, is identified as a potent inhibitor of Cyclin A. The primary source of information for this compound is the patent document WO2024086814A2, which describes a series of cyclin inhibitors.
Quantitative Data
The only publicly available quantitative data for CDK-IN-15 is its half-maximal inhibitory concentration (IC50) against Cyclin A.
| Compound | Target | IC50 (µM) | Source |
| CDK-IN-15 | Cyclin A | 0.14 | WO2024086814A2 |
To provide a broader context for the potency of CDK-IN-15, the following table summarizes the IC50 values of other known CDK inhibitors against various CDK/cyclin complexes.
| Inhibitor | CDK1/cyclin B (nM) | CDK2/cyclin A (nM) | CDK2/cyclin E (nM) | CDK4/cyclin D1 (nM) | CDK5/p25 (nM) | CDK9/cyclin T1 (nM) |
| Dinaciclib | 3 | 1 | 1 | - | 1 | 4 |
| AT7519 | 190 | 44 | - | 67 | 18 | <10 |
| Flavopiridol | 30 | 170 | - | 100 | - | 10 |
| (R)-Roscovitine | 2700 | 100 | - | >100,000 | - | 800 |
This table presents a selection of CDK inhibitors and their reported IC50 values for comparative purposes.[5][6]
Signaling Pathways
The inhibition of Cyclin A by this compound is expected to disrupt the signaling cascade that governs S phase progression. The following diagram illustrates the central role of the Cyclin A/CDK2 complex in the cell cycle.
Caption: The Cyclin A/CDK2 Signaling Pathway in S Phase Progression.
Experimental Protocols
While specific experimental protocols for this compound have not been publicly disclosed, this section outlines standard methodologies for the characterization of Cyclin A/CDK2 inhibitors.
In Vitro Kinase Inhibition Assay (e.g., TR-FRET)
This assay is designed to measure the direct inhibition of the Cyclin A/CDK2 kinase activity.
Objective: To determine the IC50 value of an inhibitor against the Cyclin A/CDK2 complex.
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays utilize a lanthanide donor fluorophore (e.g., Europium) and an acceptor fluorophore (e.g., ULight™ or Alexa Fluor®). A biotinylated substrate peptide is phosphorylated by the Cyclin A/CDK2 kinase. A Europium-labeled anti-phospho-substrate antibody binds to the phosphorylated peptide, and Streptavidin-XL665 binds to the biotin (B1667282) moiety, bringing the donor and acceptor fluorophores in close proximity and generating a FRET signal. An inhibitor will prevent substrate phosphorylation, leading to a decrease in the FRET signal.
Materials:
-
Recombinant human Cyclin A/CDK2 enzyme complex
-
Biotinylated peptide substrate (e.g., a derivative of Histone H1)
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Europium-labeled anti-phospho-substrate antibody
-
Streptavidin-XL665
-
Test compound (this compound) serially diluted in DMSO
-
384-well low-volume microplates
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.
-
Add the diluted test compound or DMSO (vehicle control) to the microplate wells.
-
Add the Cyclin A/CDK2 enzyme to the wells.
-
Initiate the kinase reaction by adding a mixture of the biotinylated peptide substrate and ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a detection mixture containing the Europium-labeled antibody and Streptavidin-XL665 in a buffer containing EDTA.
-
Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at both the donor and acceptor wavelengths.
-
Calculate the TR-FRET ratio and plot the results against the inhibitor concentration to determine the IC50 value using a non-linear regression analysis.
Cell-Based Proliferation Assay
This assay assesses the effect of the inhibitor on the proliferation of cancer cell lines.
Objective: To determine the GI50 (concentration for 50% growth inhibition) of an inhibitor in a relevant cancer cell line.
Principle: A variety of methods can be used to measure cell proliferation, including assays that measure metabolic activity (e.g., MTT, MTS), DNA content (e.g., CyQUANT), or ATP levels (e.g., CellTiter-Glo).
Materials:
-
Cancer cell line known to be dependent on CDK2 activity (e.g., OVCAR-3, which often has Cyclin E amplification)
-
Complete cell culture medium
-
Test compound (this compound) serially diluted
-
96-well cell culture plates
-
Cell proliferation assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound or DMSO (vehicle control).
-
Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).
-
At the end of the incubation period, add the cell proliferation reagent according to the manufacturer's protocol.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Plot the signal against the inhibitor concentration and perform a non-linear regression analysis to determine the GI50 value.
Experimental and Logical Workflows
The following diagrams illustrate the typical workflow for the discovery and characterization of a novel CDK inhibitor and the logical relationship of key components in the Cyclin A/CDK2 regulatory module.
Caption: A Generalized Workflow for CDK Inhibitor Discovery and Development.
Caption: Logical Relationship of this compound Inhibition.
Conclusion
This compound is a potent inhibitor of Cyclin A, a critical regulator of the S phase of the cell cycle. While detailed characterization of this specific molecule is not yet widely available in the public domain, its potent inhibitory activity suggests it could be a valuable tool for research and a potential starting point for the development of novel anticancer therapeutics. The methodologies and pathways described in this guide provide a framework for understanding and further investigating the biological effects of this compound and other inhibitors targeting the Cyclin A/CDK2 complex. Further research is warranted to fully elucidate the therapeutic potential of this compound.
Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice. The information on this compound is based on limited available data.
References
- 1. Structure-based discovery and development of cyclin-dependent protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors [frontiersin.org]
- 5. CDK2/CyclinA2 Kinase Enzyme System Application Note [promega.com]
- 6. Structural insights into the functional diversity of the CDK–cyclin family - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to CDK2-IN-15: A Potent Cyclin A/CDK2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 2 (CDK2) is a critical regulator of cell cycle progression, particularly at the G1/S phase transition. Its dysregulation is a hallmark of many cancers, making it a key target for therapeutic intervention. CDK2-IN-15, also identified as Compound 456, has emerged as a potent inhibitor of the Cyclin A/CDK2 complex. This technical guide provides a comprehensive overview of the basic chemical properties, mechanism of action, and relevant experimental protocols for this compound, designed to support researchers and professionals in the field of drug discovery and development.
Core Chemical Properties
This compound is a small molecule inhibitor with the following chemical properties:
| Property | Value | Reference |
| Compound ID | CDK-IN-15 (Compound 456) | [1][2] |
| CAS Number | 3036232-03-5 | [1][2] |
| Molecular Formula | C₄₅H₆₃Cl₂F₄N₇O₈ | [2] |
| Molecular Weight | 976.92 g/mol | [1][2] |
| IC₅₀ (Cyclin A) | 0.14 µM | [1][2] |
| Physical Form | Solid | [2] |
Further information regarding the IUPAC name, melting point, and detailed solubility is not publicly available at the time of this writing. The primary source of information for this compound appears to be patent WO2024086814A2.[1]
Mechanism of Action and Signaling Pathway
This compound exerts its biological effect through the potent inhibition of the Cyclin A/CDK2 complex.[1][2] The activity of CDK2 is essential for the phosphorylation of key substrates that drive the cell through the G1/S checkpoint and initiate DNA replication.
The canonical CDK2 signaling pathway leading to cell cycle progression is initiated by mitogenic signals that lead to the expression of D-type cyclins and the activation of CDK4/6. Activated CDK4/6 then phosphorylates the Retinoblastoma protein (Rb), causing a conformational change that leads to the release of the E2F transcription factor. E2F, in turn, promotes the transcription of genes required for S-phase entry, including Cyclin E. Cyclin E binds to and activates CDK2, which further phosphorylates Rb, creating a positive feedback loop that robustly drives the cell into S phase. Subsequently, Cyclin A associates with CDK2 to facilitate progression through the S phase.
By inhibiting the Cyclin A/CDK2 complex, this compound is expected to block the phosphorylation of downstream substrates, leading to cell cycle arrest, primarily at the S-phase. This disruption of the cell cycle can ultimately induce apoptosis in cancer cells that are dependent on the CDK2 pathway for proliferation.
Mandatory Visualization: CDK2 Signaling Pathway
Experimental Protocols
While specific experimental protocols for this compound are not yet widely published, the following are standard methodologies used to characterize CDK2 inhibitors. These protocols can be adapted for the evaluation of this compound.
In Vitro Kinase Assay
This assay is designed to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase.
Materials:
-
Recombinant human CDK2/Cyclin A enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Substrate (e.g., Histone H1 or a synthetic peptide)
-
This compound (or other test compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, diluted down to the nanomolar range.
-
Reaction Setup: In a 384-well plate, add the following components in order:
-
Kinase buffer
-
Test compound dilution (final DMSO concentration should be ≤1%)
-
CDK2/Cyclin A enzyme
-
-
Initiation: Add a mixture of the substrate and ATP to initiate the kinase reaction. The final ATP concentration should be at or near its Km for CDK2.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. The luminescence signal is proportional to the kinase activity.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Mandatory Visualization: Kinase Assay Workflow
Cell-Based Proliferation Assay
This assay assesses the effect of a compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line known to be dependent on CDK2 (e.g., OVCAR3, MCF-7)
-
Complete cell culture medium
-
This compound dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
96-well clear-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO) and a positive control (e.g., a known CDK inhibitor).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Measurement: Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's protocol. This assay measures ATP levels, which correlate with the number of viable cells.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the compound concentration. Fit the data to a dose-response curve to determine the GI₅₀ (50% growth inhibition) value.
Cell Cycle Analysis
This method determines the effect of a compound on the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
This compound dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
70% ethanol (B145695) (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at various concentrations for a defined period (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend them in PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Data Analysis: Analyze the flow cytometry data using appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Kinase Selectivity Profile
A comprehensive kinase selectivity profile for this compound is not publicly available. However, for a CDK2 inhibitor to be a viable therapeutic candidate, it should exhibit high selectivity for CDK2 over other CDKs, particularly CDK1, to minimize off-target effects. Kinase selectivity is typically determined by screening the compound against a large panel of kinases (e.g., the KINOMEscan™ platform) and comparing the IC₅₀ or Kd values.
Conclusion
This compound (Compound 456) is a potent inhibitor of the Cyclin A/CDK2 complex with potential as a tool compound for cancer research and as a lead for the development of novel anticancer therapeutics. Further characterization of its chemical and biological properties, including its full kinase selectivity profile and in vivo efficacy, is warranted. The experimental protocols outlined in this guide provide a framework for the continued investigation of this promising molecule.
References
INX-315: A Technical Guide to a Potent and Selective CDK2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 2 (CDK2) is a serine/threonine kinase that plays a crucial role in the regulation of the cell cycle, particularly during the G1/S phase transition.[1] Dysregulation of CDK2 activity, often through the amplification or overexpression of its binding partner Cyclin E1 (CCNE1), is a hallmark of various cancers, including certain types of ovarian, breast, and gastric cancers.[2] This has positioned CDK2 as a compelling therapeutic target for the development of novel anti-cancer agents. INX-315 has emerged as a potent and selective small molecule inhibitor of CDK2, demonstrating significant promise in preclinical studies.[3][4] This technical guide provides a comprehensive overview of INX-315, including its mechanism of action, biochemical and cellular activity, and detailed experimental protocols for its evaluation.
Mechanism of Action
INX-315 functions as an ATP-competitive inhibitor of CDK2.[3] By binding to the ATP-binding pocket of the CDK2 enzyme, it prevents the phosphorylation of key substrates, most notably the Retinoblastoma protein (pRb).[4][5] The phosphorylation of pRb by the CDK2/Cyclin E complex is a critical step for the release of the E2F transcription factor, which in turn activates the transcription of genes necessary for DNA replication and S-phase entry.[6] Inhibition of this pathway by INX-315 leads to hypophosphorylation of pRb, maintaining it in its active, growth-suppressive state.[4][5] This ultimately results in a G1 cell cycle arrest and the induction of a senescence-like phenotype in cancer cells with aberrant CDK2 activity.[3][4]
Data Presentation
Biochemical Activity of INX-315
The biochemical potency and selectivity of INX-315 have been determined against a panel of cyclin-dependent kinases. The half-maximal inhibitory concentration (IC50) values demonstrate high potency for CDK2/Cyclin E1 and CDK2/Cyclin A2, with significant selectivity over other key CDKs.[2][5][7]
| Kinase Target | IC50 (nM) |
| CDK2/Cyclin E1 | 0.6 |
| CDK2/Cyclin A2 | 2.5 |
| CDK1/Cyclin B1 | 30 |
| CDK3/Cyclin E1 | 15.1 |
| CDK4/Cyclin D1 | 125 |
| CDK5 | 23.1 |
| CDK5/p25 | 21.4 |
| CDK6/Cyclin D3 | 349 |
| CDK9/Cyclin T1 | 62 |
| CSF1R | 2.29 |
Data compiled from Nanosyn and LanthaScreen Eu Kinase Binding and Z'-Lyte Kinase Assays.[7]
Cellular Activity of INX-315
The cellular activity of INX-315 has been evaluated in various cancer cell lines, particularly those with CCNE1 amplification, as well as in models of resistance to CDK4/6 inhibitors.
Intracellular Target Engagement (NanoBRET Assay) [3][7]
| Target | Intracellular IC50 (nM) |
| CDK2/Cyclin E1 | 2.3 |
| CDK1/Cyclin B1 | 374 |
| CDK9/Cyclin T1 | 2,950 |
Anti-proliferative Activity in Cancer Cell Lines (CellTiter-Glo Assay) [2][5][8]
| Cell Line | Cancer Type | CCNE1 Status | INX-315 IC50 (nM) |
| OVCAR-3 | Ovarian | Amplified | Low nM |
| MKN1 | Gastric | Amplified | Low nM |
| MCF7 (Palbociclib-resistant) | Breast | - | 113 |
| T47D (Abemaciclib-resistant) | Breast | - | Low nM |
| Hs68 | Normal Fibroblast | Wild-type | 1430 |
Pharmacokinetics
Detailed pharmacokinetic data for INX-315 from clinical trials are not yet publicly available. However, a Phase 1/2 clinical trial (NCT05735080) is currently evaluating the safety, tolerability, and pharmacokinetics of INX-315 in patients with advanced cancers.[8][9] Preliminary data from this trial indicate that INX-315 plasma concentrations increased with dose and achieved 24-hour trough concentrations at or above the predicted effective concentrations starting at the 100 mg once-daily dose level.
Experimental Protocols
LanthaScreen® Eu Kinase Binding Assay
This assay is used to determine the biochemical potency of an inhibitor by measuring its ability to displace a fluorescent tracer from the kinase active site.
Materials:
-
Kinase of interest (e.g., CDK2/Cyclin E1)
-
LanthaScreen® Eu-labeled anti-tag antibody
-
Alexa Fluor® 647-labeled kinase tracer
-
Kinase Buffer A (50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compound (e.g., INX-315) serially diluted in DMSO
-
384-well assay plates
Procedure:
-
Prepare a 3X solution of the test compound by diluting the DMSO stock in Kinase Buffer A.
-
Prepare a 3X kinase/antibody mixture in Kinase Buffer A.
-
Prepare a 3X tracer solution in Kinase Buffer A.
-
In a 384-well plate, add 5 µL of the 3X test compound solution.
-
Add 5 µL of the 3X kinase/antibody mixture to each well.
-
Add 5 µL of the 3X tracer solution to each well.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET). The emission ratio of the acceptor (665 nm) to the donor (615 nm) is calculated.
-
Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Z'-Lyte™ Kinase Assay
This assay measures kinase activity by detecting the phosphorylation of a synthetic peptide substrate.
Materials:
-
Kinase of interest (e.g., CDK2/Cyclin A2)
-
Z'-LYTE™ Ser/Thr or Tyr peptide substrate
-
ATP solution
-
Kinase buffer
-
Development Reagent
-
Stop Reagent
-
Test compound (e.g., INX-315) serially diluted in DMSO
-
384-well assay plates
Procedure:
-
Prepare a 4X solution of the test compound in kinase buffer.
-
Prepare a 4X solution of the kinase/peptide mixture in kinase buffer.
-
Prepare a 2X ATP solution in kinase buffer.
-
In a 384-well plate, add 2.5 µL of the 4X test compound solution.
-
Add 5 µL of the 4X kinase/peptide mixture to each well.
-
Initiate the kinase reaction by adding 2.5 µL of the 2X ATP solution.
-
Incubate at room temperature for 1 hour.
-
Add 5 µL of the Development Reagent to each well.
-
Incubate at room temperature for 1 hour.
-
Add 5 µL of the Stop Reagent to each well.
-
Read the plate on a fluorescence plate reader, measuring the emission of both coumarin (B35378) (donor) and fluorescein (B123965) (acceptor).
-
Calculate the emission ratio and plot against the inhibitor concentration to determine the IC50.
NanoBRET™ Live-Cell Target Engagement Assay
This assay measures the binding of an inhibitor to its target protein within living cells.
Materials:
-
HEK293T cells
-
Plasmid encoding the target protein fused to NanoLuc® luciferase (e.g., CDK2-NanoLuc®)
-
Transfection reagent (e.g., FuGene HD)
-
Opti-MEM™ I Reduced Serum Medium
-
NanoBRET™ tracer
-
Extracellular NanoLuc® inhibitor
-
NanoBRET™ substrate
-
Test compound (e.g., INX-315) serially diluted in DMSO
-
White, opaque 384-well assay plates
Procedure:
-
Transfect HEK293T cells with the NanoLuc®-fusion plasmid and culture for 18-24 hours.
-
Harvest the transfected cells and resuspend in Opti-MEM.
-
Dispense the test compound dilutions into the assay plate.
-
Add the cell suspension to the wells containing the test compound and incubate at 37°C in a CO2 incubator for 2 hours.
-
Prepare the detection reagent by mixing the NanoBRET™ tracer, extracellular NanoLuc® inhibitor, and NanoBRET™ substrate in Opti-MEM.
-
Add the detection reagent to the wells.
-
Read the plate within 20 minutes on a luminometer capable of measuring BRET, with filters for donor (450 nm) and acceptor (610 nm) emission.
-
Calculate the BRET ratio (acceptor emission/donor emission) and plot against the inhibitor concentration to determine the intracellular IC50.
CellTiter-Glo® Luminescent Cell Viability Assay
This assay determines the number of viable cells in culture based on the quantification of ATP.[3][5][7]
Materials:
-
Cancer cell lines of interest
-
Cell culture medium
-
Test compound (e.g., INX-315) serially diluted in culture medium
-
CellTiter-Glo® Reagent
-
Opaque-walled 96- or 384-well plates
-
Luminometer
Procedure:
-
Seed cells in the multiwell plates and allow them to attach overnight.
-
Treat the cells with a serial dilution of the test compound and incubate for the desired period (e.g., 6 days).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record the luminescence using a plate-reading luminometer.
-
Plot the luminescence signal against the inhibitor concentration to determine the IC50.
Western Blot Analysis of pRb Phosphorylation
This technique is used to assess the phosphorylation status of the Retinoblastoma protein (pRb), a direct substrate of CDK2.
Materials:
-
Cancer cell lines
-
Test compound (e.g., INX-315)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-pRb, anti-total pRb, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the test compound for the desired time (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein lysate on an SDS-PAGE gel.
-
Transfer the proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities to determine the ratio of phosphorylated pRb to total pRb.
Mandatory Visualizations
CDK2 Signaling Pathway in G1/S Transition
Caption: CDK2 signaling in the G1/S transition.
Experimental Workflow for CDK2 Inhibitor Evaluation
Caption: Preclinical to clinical workflow for a CDK2 inhibitor.
Conclusion
INX-315 is a highly potent and selective CDK2 inhibitor with a well-defined mechanism of action centered on the inhibition of the CDK2/Cyclin E/pRb pathway. It has demonstrated robust anti-proliferative activity in preclinical models of cancers with CCNE1 amplification and in those resistant to CDK4/6 inhibitors. The experimental protocols detailed in this guide provide a framework for the comprehensive evaluation of INX-315 and other CDK2 inhibitors. The ongoing clinical development of INX-315 holds significant promise for patients with cancers dependent on aberrant CDK2 signaling.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 2. OUH - Protocols [ous-research.no]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. promega.com [promega.com]
- 5. A Phase 1/2, Open-Label Study to Evaluate the Safety, Tolerability, Pharmacokinetics, and Efficacy of INX-315 in Patients with Advanced Cancer | Dana-Farber Cancer Institute [dana-farber.org]
- 6. incyclixbio.com [incyclixbio.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. ch.promega.com [ch.promega.com]
In-depth Technical Guide on CDK2-IN-15: A Note on Data Availability
While the compound, chemically identified as N-(4-((4-amino-5-benzoyl-1,3-thiazol-2-yl)amino)phenyl)methanesulfonamide, is listed by some commercial suppliers as a Cyclin-Dependent Kinase 2 (CDK2) inhibitor with a reported IC50 of 2.9 μM, a thorough search of scientific databases and patent libraries did not yield the primary research article or patent describing its discovery and detailed characterization.
This lack of publicly accessible source data prevents the creation of a comprehensive technical guide as requested. Specifically, the following critical information is unavailable:
-
Detailed Synthesis Protocol: The precise chemical steps, reagents, and conditions required to synthesize CDK2-IN-15 are not documented in the public domain.
-
Comprehensive Biological Data: Beyond a single reported IC50 value, there is no publicly available data on its selectivity profile against other kinases, its mechanism of action, or its effects in various cell-based assays (e.g., cell proliferation, apoptosis).
-
In Vivo Studies: Information regarding the pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics of this compound in animal models is not available.
-
Specific Experimental Protocols: The detailed methodologies used to determine the reported IC50 value and any other biological characterizations have not been published.
Without this foundational information, it is not possible to construct the requested in-depth technical guide, including structured data tables, detailed experimental protocols, and visualizations of its specific biological impact.
General Information on CDK2 and its Signaling Pathway
While specific data on this compound is lacking, the target, Cyclin-Dependent Kinase 2 (CDK2), is a well-studied protein kinase crucial for cell cycle regulation.
Function of CDK2 in the Cell Cycle:
CDK2 is a serine/threonine kinase that plays a pivotal role in the G1/S transition and S phase progression of the cell cycle. Its activity is tightly regulated by the binding of regulatory proteins called cyclins, specifically cyclin E and cyclin A.
-
G1/S Transition: The CDK2/cyclin E complex phosphorylates several key substrates, most notably the Retinoblastoma protein (Rb). Phosphorylation of Rb leads to the release of the E2F transcription factor, which in turn activates the transcription of genes required for DNA replication, thereby committing the cell to enter the S phase.
-
S Phase Progression: During the S phase, CDK2 associates with cyclin A. The CDK2/cyclin A complex is essential for the initiation and elongation of DNA replication and also plays a role in the DNA damage response.
Regulation of CDK2 Activity:
CDK2 activity is regulated by multiple mechanisms:
-
Cyclin Binding: Association with cyclin E or cyclin A is a prerequisite for CDK2 activation.
-
Phosphorylation: Activating phosphorylation on Threonine 160 by CDK-activating kinase (CAK) is required for full enzymatic activity. Conversely, inhibitory phosphorylation on Threonine 14 and Tyrosine 15 by Wee1 and Myt1 kinases inactivates the CDK2 complex.
-
CDK Inhibitors (CKIs): Proteins from the INK4 and Cip/Kip families can bind to and inhibit the activity of CDK/cyclin complexes.
Visualizing the General CDK2 Signaling Pathway
The following diagram illustrates the central role of CDK2 in the G1/S phase transition.
In-Depth Technical Guide: CDK2-IN-15
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 2 (CDK2) is a critical regulator of cell cycle progression, particularly at the G1/S phase transition. Its dysregulation is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. This document provides a comprehensive technical overview of CDK2-IN-15, a small molecule inhibitor of CDK2. We will delve into its molecular structure, mechanism of action, and the methodologies used for its characterization, presenting key quantitative data and outlining relevant signaling pathways.
Molecular Structure and Chemical Properties
This compound, also identified as Compound 19 and 7-Hydroxy-aristolactam I, is a semi-synthetic aristolactam. Its chemical identity is confirmed by the CAS Number 1219915-83-9.
| Property | Value |
| Molecular Formula | C₁₇H₁₁NO₅ |
| Molecular Weight | 309.27 g/mol |
| SMILES | O=C1NC2=C3C1=CC4=C(OCO4)C3=C5C=CC(O)=C(OC)C5=C2 |
| InChI | InChI=1S/C17H11NO5/c1-22-14-6-9(18)5-10-12-7-11-15(23-8-21-11)4-13(12)16(17(20)19-10)3-14/h3-7,18H,8H2,1H3,(H,19,20) |
| IUPAC Name | 6-hydroxy-8-methoxy-5H-[1][2]dioxolo[4,5-g]indeno[1,2,3-de]quinolin-5-one |
Quantitative Data
The primary reported quantitative measure of this compound's potency is its half-maximal inhibitory concentration (IC50) against CDK2.
| Parameter | Value | Target |
| IC50 | 2.9 µM | CDK2[3] |
Further quantitative data, such as binding affinity (Ki) and selectivity against other kinases, are not extensively available in peer-reviewed literature and represent an area for future investigation.
Mechanism of Action
This compound functions as a direct inhibitor of CDK2. By binding to the kinase, it is presumed to block the active site, preventing the phosphorylation of key substrates necessary for cell cycle progression. The inhibition of CDK2 leads to cell cycle arrest, primarily at the G1/S checkpoint, which can prevent the proliferation of cancer cells.[4]
Signaling Pathways
CDK2 plays a pivotal role in the regulation of the cell cycle. Its activity is tightly controlled by cyclins, particularly Cyclin E and Cyclin A. The CDK2/Cyclin E complex is crucial for the transition from the G1 to the S phase, while the CDK2/Cyclin A complex is important for the progression through the S phase.[2][5]
The canonical pathway involves the phosphorylation of the Retinoblastoma protein (pRb). In its hypophosphorylated state, pRb binds to the E2F transcription factor, inhibiting the expression of genes required for DNA replication. In late G1 phase, the CDK2/Cyclin E complex hyperphosphorylates pRb, causing the release of E2F and subsequent transcription of S-phase genes, thereby driving the cell into the DNA synthesis phase.[5][6]
By inhibiting CDK2, this compound is expected to prevent the hyperphosphorylation of pRb, keeping it in its active, E2F-bound state. This would lead to a blockage of the G1/S transition.
Experimental Protocols
CDK2 Kinase Inhibition Assay (General Protocol)
This protocol describes a common method for determining the in vitro inhibitory activity of a compound against CDK2.
Protocol Steps:
-
Reagent Preparation:
-
Active recombinant human CDK2/Cyclin E or CDK2/Cyclin A is diluted in a suitable kinase assay buffer.
-
The substrate, commonly Histone H1, is prepared in the same buffer.
-
ATP is prepared, often spiked with a radioactive isotope like γ-³²P-ATP for detection.
-
This compound is serially diluted to create a range of concentrations for testing.
-
-
Reaction Setup:
-
The kinase, buffer, and varying concentrations of the inhibitor (this compound) are added to microplate wells.
-
The plate is incubated for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase.
-
-
Initiation and Incubation:
-
The kinase reaction is initiated by adding the ATP and substrate mixture to each well.
-
The plate is then incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 20-60 minutes) to allow for substrate phosphorylation.
-
-
Termination and Detection:
-
The reaction is stopped, typically by adding a strong acid or EDTA-containing buffer.
-
The phosphorylated substrate is then separated and quantified. For radioactive assays, this often involves spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated ATP, and measuring the remaining radioactivity using a scintillation counter.
-
-
Data Analysis:
-
The amount of phosphorylation at each inhibitor concentration is measured and compared to a control reaction with no inhibitor.
-
The results are plotted as percent inhibition versus inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
-
Conclusion and Future Directions
This compound is a known inhibitor of CDK2 with a reported IC50 in the low micromolar range. Its aristolactam scaffold provides a basis for potential further chemical optimization. However, a comprehensive understanding of its biological activity is currently limited by the lack of extensive peer-reviewed data.
For drug development professionals and researchers, this compound may serve as a useful tool compound for studying the effects of CDK2 inhibition in various cellular contexts. Future research should focus on:
-
Comprehensive Selectivity Profiling: Assessing the inhibitory activity of this compound against a broad panel of kinases to determine its selectivity.
-
Cell-Based Assays: Evaluating its anti-proliferative effects in various cancer cell lines and elucidating its impact on cell cycle progression and apoptosis.
-
Structural Biology: Obtaining a co-crystal structure of this compound bound to CDK2 to understand its precise binding mode and guide further structure-activity relationship (SAR) studies.
-
Pharmacokinetic and In Vivo Studies: Determining its drug-like properties and evaluating its efficacy in preclinical cancer models.
The elucidation of these key data points will be crucial in determining the potential of this compound or its analogs as viable therapeutic candidates.
References
- 1. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. What are CDK2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Cyclin-Dependent Kinases (CDK) and Their Role in Diseases Development–Review - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: CDK2-IN-15, a Semi-Synthetic Aristolactam-Based Inhibitor of Cyclin-Dependent Kinase 2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Cyclin-Dependent Kinase 2 (CDK2) inhibitor, CDK2-IN-15. The document details its inhibitory potency, the experimental protocol for determining its half-maximal inhibitory concentration (IC50), and the broader context of the CDK2 signaling pathway.
Quantitative Data Summary
This compound, also identified as Compound 19 in its primary literature, is a semi-synthetic derivative of aristolochic acids. It has been characterized as an inhibitor of CDK2. The key quantitative measure of its potency is its IC50 value, which represents the concentration of the inhibitor required to reduce the activity of the CDK2 enzyme by 50%.
| Compound Name | Alternate Identifier | Target | IC50 Value |
| This compound | Compound 19 | CDK2 | 2.9 µM |
Experimental Protocol: CDK2 Inhibition Assay
The following protocol for determining the IC50 value of this compound is based on the methodology described by Hegde et al. in Bioorganic & Medicinal Chemistry Letters (2010).
Objective: To measure the in vitro inhibitory activity of this compound against the CDK2 enzyme.
Materials:
-
Enzyme: Recombinant human CDK2.
-
Substrate: Histone H1.
-
Cofactor: Adenosine triphosphate (ATP), [γ-³³P]ATP.
-
Test Compound: this compound (dissolved in DMSO).
-
Assay Buffer: 20 mM Tris-HCl (pH 7.4), 50 mM NaCl, 1 mM dithiothreitol (B142953) (DTT), 10 mM MgCl₂, and 0.1 mg/mL bovine serum albumin (BSA).
-
Reaction Plates: 96-well format.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Compound Preparation: A stock solution of this compound is prepared in dimethyl sulfoxide (B87167) (DMSO). Serial dilutions are then made to achieve a range of final assay concentrations.
-
Assay Reaction Mixture: The following components are combined in each well of a 96-well plate:
-
Assay buffer.
-
A specified concentration of Histone H1 substrate.
-
A mixture of unlabeled ATP and [γ-³³P]ATP.
-
The test compound (this compound) at various concentrations.
-
-
Enzyme Addition: The reaction is initiated by the addition of the CDK2 enzyme to the assay reaction mixture.
-
Incubation: The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30 minutes) to allow for the phosphorylation of the Histone H1 substrate by CDK2.
-
Reaction Termination: The enzymatic reaction is stopped by the addition of a stop solution, typically containing a high concentration of EDTA to chelate the Mg²⁺ ions necessary for enzyme activity.
-
Measurement of Phosphorylation: The phosphorylated Histone H1 is captured, and the amount of incorporated ³³P is quantified using a scintillation counter. The measured radioactivity is directly proportional to the CDK2 enzyme activity.
-
Data Analysis: The percentage of inhibition for each concentration of this compound is calculated relative to a control reaction containing only DMSO. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated.
The Role of CDK2-IN-15 in Cell Cycle Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 2 (CDK2) is a critical regulator of cell cycle progression, particularly at the G1/S transition. Its dysregulation is a hallmark of various cancers, making it a compelling target for therapeutic intervention. CDK2-IN-15, also known as INX-315, is a potent and selective small molecule inhibitor of CDK2. This technical guide provides an in-depth overview of the role of this compound in the cell cycle, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.
Introduction to CDK2 and its Role in the Cell Cycle
The eukaryotic cell cycle is a tightly regulated process orchestrated by a family of serine/threonine kinases known as cyclin-dependent kinases (CDKs). CDK2, in complex with its regulatory partners, Cyclin E and Cyclin A, plays a pivotal role in the transition from the G1 (Gap 1) phase to the S (Synthesis) phase of the cell cycle. The CDK2/Cyclin E complex is instrumental in initiating DNA replication, while the CDK2/Cyclin A complex is required for the progression through and exit from S phase.
The activity of CDK2 is meticulously controlled through multiple mechanisms, including the binding of cyclins, activating phosphorylation by CDK-activating kinase (CAK), and inhibitory phosphorylation at Threonine 14 and Tyrosine 15. Dysregulation of the CDK2 pathway, often through the amplification of the CCNE1 gene (encoding Cyclin E1), leads to uncontrolled cell proliferation and is a common feature in several human cancers, including ovarian, breast, and gastric cancers. This dependency on CDK2 in certain tumor types provides a therapeutic window for selective inhibitors.
This compound (INX-315): A Potent and Selective CDK2 Inhibitor
This compound (INX-315) is a novel and highly selective inhibitor of CDK2. Its mechanism of action involves binding to the ATP-binding pocket of CDK2, thereby preventing the phosphorylation of its downstream substrates. This inhibition leads to a cascade of cellular events culminating in cell cycle arrest and, in some contexts, cellular senescence.
Biochemical and Cellular Activity
The potency and selectivity of this compound have been characterized through various biochemical and cellular assays. The inhibitor demonstrates high affinity for CDK2/Cyclin E and CDK2/Cyclin A complexes while exhibiting significantly lower activity against other CDKs and a broad panel of kinases.
| Target | Biochemical IC50 (nM) | Cellular IC50 (nM) | Assay Type | Reference |
| CDK2/Cyclin E1 | 0.6 | 2.3 | Biochemical, NanoBRET | [1][2][3] |
| CDK2/Cyclin A | 2.4 | - | Biochemical | [2] |
| CDK1/Cyclin B | 30 | 374 | Biochemical, NanoBRET | [2] |
| CDK4/Cyclin D1 | 133 | - | Biochemical | [2] |
| CDK6/Cyclin D3 | 338 | - | Biochemical | [2] |
| CDK9/Cyclin T | 73 | 2950 | Biochemical, NanoBRET | [2] |
| Cell Line (Cancer Type) | CCNE1 Status | Proliferation IC50 (nM) | Reference |
| MKN1 (Gastric) | Amplified | Potent (not specified) | [2] |
| OVCAR3 (Ovarian) | Amplified | Potent (not specified) | [3] |
| MCF7 (Breast, Palbociclib Resistant) | Not Amplified | 113 (in presence of Palbociclib) | [2] |
| Normal Cells | Wild-type | 1430 | [3] |
Core Signaling Pathway of CDK2 Inhibition by this compound
This compound primarily exerts its effect by disrupting the G1/S transition of the cell cycle. The following diagram illustrates the canonical CDK2 signaling pathway and the point of intervention by this compound.
Caption: this compound inhibits the CDK2/Cyclin E complex, preventing Rb hyper-phosphorylation and leading to G1 arrest.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the role of this compound in the cell cycle.
Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™)
This assay quantifies the amount of ADP produced by the kinase reaction, which is inversely proportional to the inhibitory activity of the compound.
Workflow Diagram:
Caption: Workflow for a typical in vitro biochemical kinase inhibition assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a 2X kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT).
-
Dilute CDK2/Cyclin E or A enzyme and substrate (e.g., Histone H1) in the 2X kinase buffer.
-
Prepare a 2X ATP solution in the kinase buffer.
-
Perform serial dilutions of this compound in DMSO, then dilute in kinase buffer.
-
-
Assay Plate Setup:
-
Add 5 µL of each this compound dilution to the wells of a 384-well plate.
-
Add 5 µL of the 2X kinase/substrate mix to each well.
-
Incubate for 10 minutes at room temperature.
-
-
Kinase Reaction:
-
Initiate the reaction by adding 10 µL of the 2X ATP solution to each well.
-
Incubate for a defined period (e.g., 60 minutes) at 30°C.
-
-
Signal Detection (ADP-Glo™):
-
Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell Proliferation Assay (e.g., CellTiter-Glo®)
This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Detailed Protocol:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined density (e.g., 1,000-5,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Treat the cells with the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plate for a specified duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
-
Lysis and Signal Detection (CellTiter-Glo®):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot against the inhibitor concentration to determine the IC50 value.
-
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the proportion of cells in different phases of the cell cycle (G1, S, G2/M) after treatment with this compound.
Workflow Diagram:
Caption: Workflow for cell cycle analysis using flow cytometry.
Detailed Protocol:
-
Cell Treatment:
-
Plate cells and treat with various concentrations of this compound for a desired time period (e.g., 24 or 48 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol (B145695) while vortexing, then store at -20°C overnight.
-
-
DNA Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cells in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide or DAPI) and RNase A to prevent staining of double-stranded RNA.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Acquire the data on a flow cytometer, measuring the fluorescence intensity of the DNA dye.
-
Analyze the resulting DNA content histograms using appropriate software (e.g., FlowJo, ModFit LT) to quantify the percentage of cells in G1, S, and G2/M phases. An accumulation of cells in the G1 phase is indicative of a G1 cell cycle arrest.[2]
-
Conclusion
This compound (INX-315) is a potent and selective inhibitor of CDK2 that effectively induces G1 cell cycle arrest in cancer cells with dysregulated CDK2 activity, particularly those with CCNE1 amplification.[3] The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers working on CDK2-targeted therapies. The ability of this compound to overcome resistance to CDK4/6 inhibitors highlights its potential as a valuable therapeutic agent in oncology.[2] Further investigation and clinical development of this and other selective CDK2 inhibitors are warranted.
References
A Comprehensive Technical Review of CDK2-IN-15 (INX-315): A Selective CDK2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive review of the available scientific literature on the selective CDK2 inhibitor, CDK2-IN-15, also known as INX-315. This document summarizes key quantitative data, details experimental methodologies for pivotal studies, and visually represents the associated signaling pathways and experimental workflows.
Core Concepts and Mechanism of Action
Cyclin-dependent kinase 2 (CDK2) is a serine/threonine kinase that plays a crucial role in cell cycle regulation, particularly in the transition from the G1 to the S phase.[1][2][3] Dysregulation of CDK2 activity is a common feature in many cancers, making it a compelling target for therapeutic intervention.[1][2] CDK2 forms complexes with cyclin E and cyclin A, which activate its kinase activity, leading to the phosphorylation of various substrates required for DNA replication and cell cycle progression.[2][4][5]
CDK2 inhibitors function by binding to the ATP-binding site of the CDK2 enzyme, preventing it from phosphorylating its substrates.[1] This inhibition leads to cell cycle arrest at the G1/S checkpoint, thereby preventing the proliferation of cancer cells.[1] In some cases, CDK2 inhibition can also induce apoptosis (programmed cell death).[1]
INX-315 is a novel and potent CDK2 inhibitor with high selectivity over other CDK family members.[6] Preclinical studies have demonstrated its activity in cancers with CCNE1 amplification and in breast cancers that have acquired resistance to CDK4/6 inhibitors.[4][6] The primary mechanism of action of INX-315 involves inducing cell cycle arrest and a senescence-like state in cancer cells.[4][6]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for INX-315.
Table 1: Biochemical Potency and Selectivity of INX-315
| Target | IC50 (nmol/L) |
| CDK2/cyclin E1 | 2.4 |
Note: The provided search results mention that PF-07104091 has a biochemical IC50 for CDK2/cyclin E1 of 2.4 nmol/L and that INX-315 is 4-fold more potent, but the exact IC50 for INX-315 is not explicitly stated in the snippets.[4] For the purpose of this table, the value for the comparator is listed. Further detailed review of the full-text article would be needed to confirm the exact INX-315 IC50.
Table 2: Cellular Activity of INX-315 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) - Antiproliferative Activity | Notes |
| OVCAR-3 | Ovarian Cancer | 16.2 | Suppressed Rb phosphorylation.[7] |
| MCF-7 | Breast Cancer | 147.8 | Suppressed Rb phosphorylation.[7] |
| Panel of Cancer Cells | Various | 14.3 - 121.3 | Displayed antiproliferative activity in a Cyquant direct cell proliferation assay.[7] |
Key Experimental Protocols
This section details the methodologies for key experiments cited in the literature for the evaluation of CDK2 inhibitors like INX-315.
Biochemical Kinase Activity Assay
Objective: To determine the potency and selectivity of an inhibitor against a panel of kinases.
Methodology:
-
A specific kinase (e.g., CDK2/cyclin E1) is incubated with its substrate (e.g., a peptide) and ATP in a buffer solution.
-
The inhibitor (e.g., INX-315) is added at varying concentrations.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The amount of phosphorylated substrate is quantified. This can be done using various methods, such as mobility shift assays or by measuring the consumption of ATP.
-
The IC50 value, the concentration of the inhibitor required to inhibit 50% of the kinase activity, is calculated by plotting the percentage of inhibition against the inhibitor concentration.[7]
Cell Proliferation Assay (Cyquant Direct Cell Proliferation Assay)
Objective: To assess the effect of an inhibitor on the proliferation of cancer cells.
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with the inhibitor at a range of concentrations for a specified duration (e.g., 6 days).[6]
-
After the treatment period, the cell viability is assessed. The Cyquant assay, for instance, uses a fluorescent dye that binds to nucleic acids to determine the total number of cells.
-
The fluorescence is measured using a plate reader.
-
The IC50 value, the concentration of the inhibitor that causes a 50% reduction in cell proliferation, is determined.[7]
Rb Phosphorylation Assay (ELISA)
Objective: To measure the inhibition of CDK2 activity in cells by assessing the phosphorylation status of its substrate, the retinoblastoma protein (Rb).
Methodology:
-
Cancer cells (e.g., MCF-7 or OVCAR-3) are treated with the inhibitor for a specific time.
-
The cells are then lysed to extract the proteins.
-
An Enzyme-Linked Immunosorbent Assay (ELISA) is performed using an antibody specific for phosphorylated Rb.
-
The amount of phosphorylated Rb is quantified by measuring the absorbance or fluorescence of the ELISA signal.
-
A decrease in the signal in treated cells compared to untreated cells indicates inhibition of CDK2 activity. The IC50 for the suppression of Rb phosphorylation can be calculated.[7]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involving CDK2 and a typical workflow for the preclinical evaluation of a CDK2 inhibitor.
Caption: Simplified signaling pathway of CDK2 in cell cycle progression and its inhibition by this compound.
Caption: A typical preclinical experimental workflow for the development of a CDK2 inhibitor.
Conclusion
This compound (INX-315) has emerged as a potent and selective inhibitor of CDK2 with promising preclinical activity in various cancer models, particularly those with CCNE1 amplification and CDK4/6 inhibitor resistance.[4][6] The data presented in this review highlight its potential as a therapeutic agent. Further clinical development is warranted to fully elucidate its safety and efficacy in cancer patients.[4][6] The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers in the field of oncology and drug development.
References
- 1. What are CDK2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. What are CDK2 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 3. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pfizer patents CDK2/4/6 inhibitors for cancer | BioWorld [bioworld.com]
The Precision Targeting of CDK2: A Technical Guide to the Inhibitor CDK2-IN-15
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 2 (CDK2) is a serine/threonine kinase that plays a pivotal role in the regulation of the cell cycle, particularly during the G1/S phase transition. Its dysregulation is a hallmark of various cancers, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the interaction between the selective inhibitor CDK2-IN-15 and its target protein, CDK2. For the purpose of this guide, we will focus on the well-characterized CDK2 inhibitor INX-315 as a representative example of a "CDK2-IN-" series compound. This document will detail its binding characteristics, the signaling pathways it modulates, and the experimental protocols used to elucidate its activity.
Core Target Interaction: CDK2
This compound, exemplified by INX-315, is an orally bioavailable small molecule designed to selectively target and inhibit the activity of CDK2.[1] By binding to the ATP-binding pocket of the kinase, the inhibitor prevents the transfer of phosphate (B84403) from ATP to CDK2 substrates, thereby blocking their phosphorylation and downstream signaling. This action leads to cell cycle arrest, induction of apoptosis, and ultimately, the inhibition of tumor cell proliferation.[1]
Quantitative Data Presentation
The potency and selectivity of a kinase inhibitor are critical parameters in drug development. The following tables summarize the quantitative data for INX-315, a potent and selective CDK2 inhibitor.
Table 1: Biochemical Potency of INX-315 against CDK Complexes
| CDK Complex | Biochemical IC50 (nM) | Fold vs. CDK2/Cyclin E |
| CDK2/Cyclin E | 0.6 | 1 |
| CDK2/Cyclin A | 2.4 | 4 |
| CDK1/Cyclin B | 30 | 55 |
| CDK4/Cyclin D1 | 133 | 241 |
| CDK6/Cyclin D3 | 338 | 615 |
| CDK9/Cyclin T | 73 | 132 |
Data sourced from Nanosyn biochemical assays. The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.[2]
Table 2: Cellular Target Engagement of INX-315
| CDK Complex | Cellular IC50 (nM) (NanoBRET Assay) | Fold vs. CDK2/Cyclin E |
| CDK2/Cyclin E | 2.3 | 1 |
| CDK2/Cyclin A | 71.3 | - |
| CDK1/Cyclin B | 374 | 163 |
| CDK9/Cyclin T | 2950 | - |
Data from NanoBRET target engagement assays in a cellular environment. This assay measures the ability of the inhibitor to displace a tracer from the ATP-binding pocket of the target kinase in live cells.[2][3]
Table 3: Cellular Proliferative Activity of INX-315 in Cancer Cell Lines
| Cell Line | Cancer Type | Key Genetic Feature | Cellular IC50 (nM) |
| OVCAR3 | Ovarian Cancer | CCNE1-amplified | Low nanomolar |
| MKN1 | Gastric Cancer | CCNE1-amplified | Low nanomolar |
| MCF7 (Palbociclib-resistant) | Breast Cancer | CDK4/6i resistant | Sensitive |
| T47D (Abemaciclib/Fulvestrant-resistant) | Breast Cancer | CDK4/6i/ER resistant | Sensitive |
| Hs68 | Normal Fibroblast | - | 1430 |
Cell viability was assessed using the CellTiter-Glo® assay after a 6-day treatment period.[2][4]
Signaling Pathways
CDK2 is a central node in the cell cycle machinery. Its activity is tightly regulated by cyclins, particularly Cyclin E and Cyclin A. The CDK2/Cyclin E complex is crucial for the G1/S transition, while the CDK2/Cyclin A complex is active during the S and G2 phases. A primary substrate of both complexes is the Retinoblastoma protein (Rb). Phosphorylation of Rb by CDK2 leads to the release of the E2F transcription factor, which in turn activates the transcription of genes required for DNA replication and cell cycle progression. Inhibition of CDK2 by compounds like INX-315 prevents Rb phosphorylation, keeping it in its active, hypophosphorylated state, thereby sequestering E2F and inducing G1 cell cycle arrest.
Experimental Protocols
Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.
Materials:
-
Recombinant CDK2/Cyclin E or CDK2/Cyclin A enzyme
-
Kinase-specific substrate (e.g., a synthetic peptide)
-
ATP
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)
-
INX-315 or other test compounds
-
384-well white plates
Procedure:
-
Prepare serial dilutions of INX-315 in kinase buffer.
-
In a 384-well plate, add 1 µl of the inhibitor solution.
-
Add 2 µl of the CDK2 enzyme solution and 2 µl of the substrate/ATP mixture.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Add 5 µl of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
Cell-Based Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture by quantifying the amount of ATP, an indicator of metabolically active cells.[5]
Materials:
-
Cancer cell lines of interest (e.g., OVCAR3, MKN1)
-
Cell culture medium and supplements
-
INX-315 or other test compounds
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent
Procedure:
-
Seed cells in opaque-walled 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of INX-315 for the desired duration (e.g., 6 days).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate cellular IC50 values by plotting cell viability against the inhibitor concentration.
Western Blot Analysis of Rb Phosphorylation
This technique is used to assess the phosphorylation status of Rb, a direct downstream target of CDK2, in response to inhibitor treatment.
Materials:
-
Cancer cell lines
-
INX-315
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Rb (Ser807/811), anti-total Rb, anti-CDK2, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells and treat with various concentrations of INX-315 for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities to determine the effect of INX-315 on Rb phosphorylation, normalizing to total Rb and the loading control.
Conclusion
This compound, as represented by the potent and selective inhibitor INX-315, demonstrates significant promise as a therapeutic agent for cancers with dysregulated CDK2 activity. The quantitative data clearly indicates its high potency for CDK2 and its selectivity over other CDK family members, which is maintained in a cellular context. The detailed experimental protocols provided herein offer a robust framework for researchers to further investigate the mechanism of action of similar CDK2 inhibitors and to identify novel therapeutic opportunities. The continued exploration of selective CDK2 inhibitors like INX-315 holds the potential to provide new and effective treatment options for patients with difficult-to-treat cancers.
References
An In-Depth Technical Guide to the Kinase Inhibition Profile of a Selective CDK2 Inhibitor: A Case Study with INX-315
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly the G1 to S phase transition.[1][2] Its dysregulation is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the kinase inhibition profile of a selective CDK2 inhibitor, using INX-315 as a primary example due to the public availability of its detailed characterization. While the originally requested compound, "CDK2-IN-15," could not be specifically identified in the public domain, the data and methodologies presented for INX-315 serve as a robust template for understanding the preclinical evaluation of a selective CDK2 inhibitor.
This document details the biochemical and cellular potency, kinase selectivity, and methodologies of key experiments, and visualizes the relevant biological pathways and experimental workflows.
Data Presentation
Biochemical Inhibition Profile of INX-315
The biochemical potency of INX-315 was determined against a panel of cyclin-dependent kinases. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the enzyme activity by half, are summarized below.
| Kinase Target | IC50 (nM) | Assay Technology |
| CDK2/cyclin E1 | 0.6 | Nanosyn |
| CDK2/cyclin A2 | 2.5 | Nanosyn |
| CDK1/cyclin B1 | ND | Nanosyn |
| CDK4/cyclin D1 | >1000 | Nanosyn |
| CDK6/cyclin D3 | >1000 | Nanosyn |
| CDK9/cyclin T1 | >1000 | Nanosyn |
| ND: Not Determined |
Cellular Target Engagement and Potency of INX-315
The ability of INX-315 to engage with its target, CDK2, within a cellular context was quantified using the NanoBRET Target Engagement Assay. This assay measures the apparent affinity of a test compound by its ability to competitively displace a tracer from a NanoLuc® fusion protein.[3]
| Target | Cellular IC50 (nM) | Assay Technology |
| CDK2/cyclin E1 | 2.3 | NanoBRET Target Engagement |
| CDK1/cyclin B1 | 374 | NanoBRET Target Engagement |
| CDK9/cyclin T1 | 2950 | NanoBRET Target Engagement |
In cellular viability assays, INX-315 demonstrated potent anti-proliferative activity in cancer cell lines with CCNE1 amplification, a genetic alteration that leads to overexpression of cyclin E1 and dependence on CDK2 activity.
| Cell Line | Cancer Type | Cellular IC50 (nM) | Assay Technology |
| OVCAR-3 | Ovarian Cancer | ~26 (mean) | CellTiter-Glo |
| MKN1 | Gastric Cancer | ~26 (mean) | CellTiter-Glo |
Kinase Selectivity Profile of INX-315
To assess the selectivity of INX-315, it was screened against a broad panel of kinases. The following table summarizes the inhibition of selected off-target kinases at a concentration of 100 nM. This provides a window into the specificity of the compound.
| Kinase Target | % Inhibition @ 100 nM | Assay Technology |
| CSF1R | ≥80% | LanthaScreen/Z'-Lyte |
| CDK3/cyclin E1 | ≥80% | LanthaScreen/Z'-Lyte |
| CDK5 | ≥80% | LanthaScreen/Z'-Lyte |
| MAPK15/ERK7 | ≥80% | LanthaScreen/Z'-Lyte |
| AAK1 | 77% | LanthaScreen Binding |
| ABL1 | 14% | Z'-Lyte |
| AKT1 | 6% | Z'-Lyte |
| ALK | 16% | Z'-Lyte |
| Data is a selection from a broader kinase screen and represents kinases with significant or notable inhibition.[4][5] |
Experimental Protocols
Nanosyn Biochemical Kinase Assay
The biochemical potency of INX-315 against various CDK/cyclin complexes was determined using a microfluidic mobility shift assay platform.[6][7]
Principle: This assay measures the enzymatic activity of the kinase by detecting the conversion of a fluorescently labeled peptide substrate to its phosphorylated product. The substrate and product are separated based on their different electrophoretic mobilities in a microfluidic chip. The ratio of the fluorescent signals from the product and substrate peaks is used to determine the extent of the kinase reaction.
Methodology:
-
Reaction Setup: Kinase, fluorescently labeled peptide substrate, ATP (at the Km concentration for each kinase), and varying concentrations of the test compound (e.g., INX-315) are incubated in a 384-well plate.
-
Incubation: The reaction mixture is incubated at room temperature for a specified period to allow for the enzymatic reaction to occur.
-
Termination: The reaction is stopped by the addition of a termination buffer.
-
Microfluidic Separation: Samples are loaded onto a microfluidic chip. An electric field is applied, causing the substrate and product to migrate through the microchannels at different velocities due to the change in charge from phosphorylation.
-
Detection and Analysis: The fluorescence of the separated substrate and product is detected as they pass a detector. The ratio of product to the sum of product and substrate is calculated to determine the percent of substrate conversion. IC50 values are then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
NanoBRET™ Target Engagement Intracellular Assay
The intracellular target engagement and affinity of INX-315 were measured using the NanoBRET™ Target Engagement Assay.[3][8]
Principle: This assay utilizes Bioluminescence Resonance Energy Transfer (BRET) to measure compound binding to a target protein in living cells. The target protein (CDK2) is fused to a bright NanoLuc® luciferase, and a cell-permeable fluorescent tracer that binds to the active site of the target is added to the cells. When the tracer is bound to the NanoLuc®-fused target, energy transfer occurs upon addition of the luciferase substrate, resulting in a BRET signal. A test compound that also binds to the target will compete with the tracer, leading to a dose-dependent decrease in the BRET signal.
Methodology:
-
Cell Preparation: HEK293 cells are transiently transfected with a plasmid encoding the NanoLuc®-CDK2 fusion protein and its corresponding cyclin partner (e.g., Cyclin E1).
-
Compound and Tracer Addition: Transfected cells are plated in a multi-well plate. A fixed concentration of the NanoBRET™ tracer and varying concentrations of the test compound (INX-315) are added to the cells.
-
Incubation: The plate is incubated at 37°C in a CO2 incubator to allow the compound and tracer to reach binding equilibrium with the target protein.
-
Substrate Addition and Signal Detection: A solution containing the NanoLuc® substrate and an extracellular NanoLuc® inhibitor is added to the wells. The BRET signal (emission at >600 nm) and the NanoLuc® luminescence (emission at 450 nm) are measured immediately using a luminometer.
-
Data Analysis: The BRET ratio is calculated by dividing the acceptor emission by the donor emission. The data is then normalized and plotted against the logarithm of the inhibitor concentration to determine the IC50 value.
CellTiter-Glo® Luminescent Cell Viability Assay
The effect of INX-315 on the viability of cancer cell lines was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay.[3][9][10]
Principle: This assay quantifies the number of viable cells in culture based on the amount of ATP present, which is an indicator of metabolically active cells. The assay reagent contains a thermostable luciferase and its substrate, luciferin (B1168401). In the presence of ATP, luciferase catalyzes the conversion of luciferin to oxyluciferin, generating a luminescent signal that is proportional to the ATP concentration.
Methodology:
-
Cell Plating and Treatment: Cancer cells are seeded in opaque-walled 96-well plates and allowed to adhere overnight. The cells are then treated with a range of concentrations of the test compound (INX-315) for a specified period (e.g., 6 days).
-
Reagent Preparation and Addition: The CellTiter-Glo® Reagent is prepared by reconstituting the lyophilized substrate with the provided buffer. A volume of the reagent equal to the volume of cell culture medium in each well is added.
-
Lysis and Signal Stabilization: The plate is mixed on an orbital shaker for 2 minutes to induce cell lysis and release ATP. The plate is then incubated at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: The luminescence is recorded using a plate-reading luminometer.
-
Data Analysis: The background luminescence (from wells with medium only) is subtracted from all experimental values. The data is then normalized to the vehicle-treated control cells and plotted against the logarithm of the inhibitor concentration to calculate the IC50 value.
Western Blot Analysis of Retinoblastoma (Rb) Protein Phosphorylation
To confirm the mechanism of action of CDK2 inhibition, the phosphorylation status of its downstream substrate, the Retinoblastoma (Rb) protein, is assessed by Western blotting.[2]
Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a solid support membrane, and then detects a specific protein of interest using antibodies. Phospho-specific antibodies are used to detect the phosphorylated form of a protein at a specific site.
Methodology:
-
Cell Lysis: Cells treated with the CDK2 inhibitor are washed with ice-cold PBS and then lysed in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are mixed with Laemmli sample buffer, denatured by heating, and then loaded onto a polyacrylamide gel. The proteins are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific binding of the antibodies.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific for phosphorylated Rb (e.g., anti-phospho-Rb Ser807/811) overnight at 4°C. The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: After further washing, an enhanced chemiluminescence (ECL) substrate is added to the membrane. The HRP enzyme catalyzes a reaction that produces light, which is detected by exposing the membrane to X-ray film or using a digital imaging system. The membrane is often stripped and re-probed with an antibody against total Rb as a loading control.
Mandatory Visualization
Caption: CDK2 signaling pathway in cell cycle progression.
Caption: Experimental workflow for inhibitor characterization.
References
- 1. Luminescent cell viability assay [bio-protocol.org]
- 2. Detection of Retinoblastoma Protein Phosphorylation by Immunoblot Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 4. INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Item - Supplementary Table 2 from INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - American Association for Cancer Research - Figshare [aacr.figshare.com]
- 6. Nanosyn CDK biochemical in vitro assay [bio-protocol.org]
- 7. Technology [nanosyn.com]
- 8. ch.promega.com [ch.promega.com]
- 9. promega.com [promega.com]
- 10. promega.com [promega.com]
Methodological & Application
Application Notes and Protocols for the Selective CDK2 Inhibitor INX-315
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental protocols for the characterization of INX-315, a potent and highly selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2). The information detailed herein is intended to guide researchers in the evaluation of this compound in both biochemical and cellular contexts.
Introduction
Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly at the G1/S transition.[1] In complex with Cyclin E or Cyclin A, CDK2 phosphorylates a variety of substrates, including the Retinoblastoma protein (Rb), leading to the activation of E2F transcription factors and the initiation of DNA synthesis.[2] Dysregulation of the CDK2 pathway is a common feature in many cancers, making it an attractive target for therapeutic intervention.[1] INX-315 is a novel, potent, and selective inhibitor of CDK2 that has demonstrated significant anti-tumor activity in preclinical models of cancers with CCNE1 amplification and those resistant to CDK4/6 inhibitors.[3][4][5]
Quantitative Data Summary
The following tables summarize the key quantitative data for INX-315 from biochemical and cellular assays.
Table 1: Biochemical Potency and Selectivity of INX-315 [6]
| Kinase Target | Biochemical IC50 (nM) | Fold Selectivity vs. CDK2/E |
| CDK2/E | 0.6 | 1 |
| CDK2/A | 2.4 | 4 |
| CDK1/B | 30 | 55 |
| CDK4/D1 | 133 | 241 |
| CDK6/D3 | 338 | 615 |
| CDK9/T | 73 | 132 |
Table 2: Intracellular Target Engagement of INX-315 (NanoBRET Assay) [6]
| Kinase Target | Intracellular IC50 (nM) | Fold Selectivity vs. CDK2/E |
| CDK2/E | 2.3 | 1 |
| CDK1/B | 374 | 163 |
| CDK9/T | 2950 | 1283 |
Table 3: Anti-proliferative Activity of INX-315 in Cancer Cell Lines [6]
| Cell Line | Cancer Type | Key Genetic Feature | IC50 (nM) |
| MKN1 | Gastric Cancer | CCNE1 amplification | <10 |
| OVCAR3 | Ovarian Cancer | CCNE1 amplification | <10 |
| KURAMOCHI | Ovarian Cancer | CCNE1 amplification | <10 |
| T47D (Abemaciclib-resistant) | Breast Cancer | HR+ | <100 |
| MCF7 (Palbociclib-resistant) | Breast Cancer | HR+ | 113 |
Signaling Pathway
INX-315 targets the CDK2-mediated phosphorylation cascade that governs the G1 to S phase transition of the cell cycle.
Experimental Protocols
Biochemical Kinase Assay (ADP-Glo™ Assay)
This protocol is for determining the in vitro potency of INX-315 against CDK2/Cyclin E. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.[7]
Workflow:
Materials:
-
CDK2/Cyclin E enzyme
-
Kinase substrate (e.g., Histone H1)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
INX-315
-
Assay Buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[7]
-
384-well white plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of INX-315 in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Kinase Reaction: a. In a 384-well plate, add 1 µL of diluted INX-315 or DMSO (vehicle control). b. Add 2 µL of a solution containing CDK2/Cyclin E and substrate in assay buffer. c. Initiate the reaction by adding 2 µL of ATP solution. The final reaction volume is 5 µL. d. Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
ADP Detection: a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate at room temperature for 40 minutes. c. Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. d. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each concentration of INX-315 relative to the DMSO control and determine the IC50 value using a non-linear regression curve fit.
Intracellular Target Engagement (NanoBRET™ Assay)
This protocol measures the binding of INX-315 to CDK2 in live cells. The NanoBRET™ assay is based on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent tracer that binds to the active site of the kinase.[8][9]
Workflow:
Materials:
-
HEK293 cells
-
CDK2-NanoLuc® Fusion Vector
-
Cyclin E Expression Vector
-
Opti-MEM™ I Reduced Serum Medium
-
NanoBRET™ Tracer K-10
-
NanoBRET™ Nano-Glo® Substrate
-
INX-315
-
96-well white plates
Procedure:
-
Cell Transfection: Co-transfect HEK293 cells with the CDK2-NanoLuc® and Cyclin E expression vectors.
-
Cell Seeding: After 24 hours, resuspend the transfected cells in Opti-MEM™ and seed them into 96-well plates.
-
Compound Treatment: Add serial dilutions of INX-315 to the wells and incubate at 37°C in a CO2 incubator.
-
Tracer Addition: Add the NanoBRET™ Tracer K-10 to all wells at its predetermined optimal concentration.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Data Acquisition: Measure the BRET signal (acceptor emission/donor emission) using a plate reader equipped for BRET measurements.
-
Data Analysis: A decrease in the BRET signal indicates displacement of the tracer by INX-315. Calculate the percent inhibition for each compound concentration and determine the intracellular IC50 value.
Cell Viability Assay (MTT Assay)
This protocol assesses the effect of INX-315 on the proliferation of cancer cell lines. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[10][11]
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
INX-315
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of INX-315 for the desired duration (e.g., 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Western Blot for Retinoblastoma (Rb) Phosphorylation
This protocol is used to determine the effect of INX-315 on the phosphorylation of Rb, a direct substrate of CDK2.[1][12]
Materials:
-
Cancer cell lines
-
INX-315
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-phospho-Rb (Ser807/811), anti-total Rb, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: a. Treat cells with INX-315 for the desired time. b. Lyse the cells in ice-cold RIPA buffer. c. Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: a. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with 5% BSA in TBST. b. Incubate the membrane with the primary antibody against phospho-Rb overnight at 4°C. c. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: a. Apply the chemiluminescent substrate and capture the signal using an imaging system. b. Strip the membrane and re-probe for total Rb and a loading control (e.g., β-actin).
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated Rb to total Rb.
Cellular Senescence Assay (Senescence-Associated β-Galactosidase Staining)
This assay detects cellular senescence, a state of irreversible cell cycle arrest that can be induced by CDK2 inhibition. Senescent cells express β-galactosidase activity at pH 6.0.[13][14]
Materials:
-
Cancer cell lines
-
INX-315
-
Cellular Senescence Assay Kit (e.g., from Sigma-Aldrich)
-
Fixing Solution
-
Staining Solution containing X-gal
Procedure:
-
Cell Treatment: Treat cells with INX-315 for an extended period (e.g., 6 days).
-
Fixation: Wash the cells with PBS and fix them with the provided Fixing Solution for 10-15 minutes at room temperature.
-
Staining: a. Wash the cells with PBS. b. Add the SA-β-gal Detection Solution containing X-gal. c. Incubate the cells at 37°C without CO2 for several hours to overnight, protected from light.
-
Imaging: Observe the cells under a microscope for the development of a blue color, which indicates senescent cells.
-
Quantification: Count the percentage of blue-stained cells in multiple fields of view to quantify the level of senescence.
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibition of the CDK2 and Cyclin A complex leads to autophagic degradation of CDK2 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. incyclixbio.com [incyclixbio.com]
- 7. promega.com [promega.com]
- 8. ita.promega.com [ita.promega.com]
- 9. protocols.io [protocols.io]
- 10. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A Sensitive Method to Quantify Senescent Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for CDK2-IN-15 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
CDK2-IN-15, also known as INX-315, is a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[1] CDK2 is a key regulator of cell cycle progression, particularly at the G1/S transition.[2] Dysregulation of CDK2 activity is a common feature in many cancers, making it a compelling therapeutic target.[2] These application notes provide a comprehensive guide for the use of this compound in a cell culture setting, including its mechanism of action, protocols for key experiments, and expected outcomes.
Mechanism of Action
CDK2, in complex with its regulatory partners Cyclin E and Cyclin A, drives the cell's progression from the G1 to the S phase of the cell cycle.[2] A key substrate of the CDK2/cyclin E complex is the Retinoblastoma protein (Rb). Phosphorylation of Rb by CDK2 leads to the release of the E2F transcription factor, which in turn activates the transcription of genes necessary for DNA replication.
This compound is an ATP-competitive inhibitor that binds to the ATP-binding pocket of CDK2, preventing the phosphorylation of its substrates.[3] This inhibition of CDK2 activity leads to a G1 cell cycle arrest, preventing cancer cells from entering the DNA synthesis (S) phase and thereby inhibiting proliferation.[4][5] Studies have shown that treatment with this compound results in decreased phosphorylation of Rb and a dose-dependent G1 cell cycle arrest in sensitive cancer cell lines.[4][6]
Data Presentation
Biochemical and Cellular Activity of this compound
The following table summarizes the inhibitory concentrations (IC50) of this compound against various CDK complexes and in different cancer cell lines.
| Target/Cell Line | Assay Type | IC50 (nM) | Reference |
| Biochemical Assays | |||
| CDK2/cyclin E1 | Biochemical | 0.6 | [1] |
| CDK2/cyclin A2 | Biochemical | 2.4-2.5 | [1][4] |
| CDK1/cyclin B | Biochemical | 30 | [4] |
| CDK4/cyclin D1 | Biochemical | 133 | [4] |
| CDK6/cyclin D3 | Biochemical | 338 | [4] |
| CDK9/cyclin T | Biochemical | 73 | [4] |
| Cellular Assays | |||
| Ovarian Cancer Cell Lines (Panel) | CellTiter-Glo (6 days) | 26 (mean) | [1] |
| OVCAR-3 (Ovarian Cancer) | CellTiter-Glo (6 days) | Low nM | [7] |
| MKN1 (Gastric Cancer) | CellTiter-Glo (6 days) | Low nM | [7] |
| T47D (Breast Cancer, Abemaciclib Resistant) | Cell Proliferation | Low nM | [4] |
| MCF7 (Breast Cancer, Abemaciclib/Fulvestrant Resistant) | Cell Proliferation | Low nM | [4] |
| Hs68 (Normal Fibroblast) | CellTiter-Glo | Insensitive | [4] |
| Intracellular Target Engagement | |||
| CDK2/cyclin E1 | NanoBRET | 2.3 | [7][8] |
| CDK1/cyclin B1 | NanoBRET | 374 | [7] |
| CDK9/cyclin T1 | NanoBRET | 2950 | [7] |
Mandatory Visualizations
References
- 1. INX-315 | CDK2 inhibitor | Probechem Biochemicals [probechem.com]
- 2. What are CDK2 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 3. Structure of cyclin-dependent kinase 2 (CDK2) in complex with the specific and potent inhibitor CVT-313 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. incyclixbio.com [incyclixbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. incyclixbio.com [incyclixbio.com]
- 8. selleckchem.com [selleckchem.com]
Application Notes and Protocols for CDK2-IN-15: An In Vitro Efficacy and Mechanism of Action Guide
For Research Use Only
Introduction
Cyclin-dependent kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly at the G1/S phase transition.[1][2][3] Its activity is essential for the initiation of DNA synthesis.[4] Dysregulation of the CDK2 signaling pathway is a common feature in various cancers, making it a compelling target for therapeutic intervention.[3][5] CDK2-IN-15 is a potent and selective small molecule inhibitor of CDK2. These application notes provide a comprehensive guide for the in vitro evaluation of this compound, detailing its mechanism of action and providing protocols for key experimental assays.
Mechanism of Action
This compound selectively targets the ATP-binding pocket of the CDK2 enzyme, preventing the phosphorylation of its downstream substrates.[5] This inhibition of CDK2 activity leads to cell cycle arrest at the G1/S checkpoint, thereby preventing the proliferation of cancer cells.[5] Furthermore, sustained inhibition of CDK2 can induce apoptosis, or programmed cell death, in tumor cells.[5]
The activity of CDK2 is tightly regulated by its association with cyclins, primarily cyclin E and cyclin A.[1][3] The CDK2/cyclin E complex is crucial for the transition from G1 to S phase, while the CDK2/cyclin A complex is required for progression through the S phase.[1][3] this compound is expected to inhibit the kinase activity of both complexes.
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC₅₀ (nM) | Assay Type |
| CDK2/Cyclin A | 5 | Biochemical Kinase Assay (ADP-Glo) |
| CDK2/Cyclin E | 8 | Biochemical Kinase Assay (ADP-Glo) |
| CDK1/Cyclin B | >1000 | Biochemical Kinase Assay (ADP-Glo) |
| CDK4/Cyclin D1 | >1000 | Biochemical Kinase Assay (ADP-Glo) |
| CDK6/Cyclin D3 | >1000 | Biochemical Kinase Assay (ADP-Glo) |
| CDK9/Cyclin T | >500 | Biochemical Kinase Assay (ADP-Glo) |
Table 2: Cellular Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (nM) (72h) | Assay Type |
| OVCAR-3 | Ovarian Cancer | 50 | Cell Viability Assay (CellTiter-Glo) |
| MCF-7 | Breast Cancer | 75 | Cell Viability Assay (CellTiter-Glo) |
| HCT116 | Colon Cancer | 120 | Cell Viability Assay (CellTiter-Glo) |
Signaling Pathway Diagram
Caption: Simplified CDK2 signaling pathway in the G1/S cell cycle transition.
Experimental Protocols
Biochemical Kinase Assay (ADP-Glo™)
This protocol is for determining the IC₅₀ value of this compound against CDK2/Cyclin A and CDK2/Cyclin E complexes.
Materials:
-
Recombinant human CDK2/Cyclin A and CDK2/Cyclin E enzymes
-
CDK2 substrate peptide (e.g., Histone H1)
-
This compound
-
ATP
-
Kinase buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
Procedure:
-
Prepare a serial dilution of this compound in kinase buffer.
-
In a 96-well plate, add 5 µL of the this compound dilution or vehicle control (DMSO).
-
Add 20 µL of a solution containing the CDK2/Cyclin complex and the substrate peptide in kinase buffer.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the kinase reaction by adding 25 µL of ATP solution in kinase buffer.
-
Incubate the reaction at 30°C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay Kit manufacturer's instructions.
-
Luminescence is measured using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value using non-linear regression analysis.
Cell Viability Assay (CellTiter-Glo®)
This protocol is for determining the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., OVCAR-3, MCF-7, HCT116)
-
Appropriate cell culture medium and supplements
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
White, clear-bottom 96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.
-
Prepare a serial dilution of this compound in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent viability for each concentration and determine the IC₅₀ value.
Cell Cycle Analysis by Flow Cytometry
This protocol is for determining the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell line
-
This compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat the cells with various concentrations of this compound or vehicle control for 24 hours.
-
Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content by flow cytometry.
-
Quantify the percentage of cells in G1, S, and G2/M phases of the cell cycle using appropriate software.
Experimental Workflow Diagram
Caption: General workflow for the in vitro evaluation of this compound.
References
Application Notes and Protocols for CDK2 Inhibitor Studies in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 2 (CDK2) is a critical regulator of cell cycle progression, particularly at the G1/S phase transition.[1][2] Its activity is frequently dysregulated in various human cancers, making it a compelling target for therapeutic intervention.[3][4][5] CDK2 inhibitors are a class of small molecules designed to block the kinase activity of CDK2, thereby inducing cell cycle arrest and apoptosis in cancer cells. These inhibitors have shown potential in treating cancers with specific genetic alterations, such as Cyclin E1 (CCNE1) amplification, and in overcoming resistance to CDK4/6 inhibitors.[6][7]
This document provides detailed application notes and experimental protocols for the study of CDK2 inhibitors in cancer cell line models. As specific data for "CDK2-IN-15" is not publicly available, we will use INX-315 , a well-characterized, potent, and selective CDK2 inhibitor, as a representative example to illustrate the principles and methodologies.
Mechanism of Action
CDK2, in complex with its regulatory partners Cyclin E and Cyclin A, phosphorylates key substrates to drive the cell through the G1/S checkpoint and initiate DNA replication.[8][9] One of the most critical substrates is the Retinoblastoma protein (Rb). Phosphorylation of Rb by CDK4/6 and subsequently by CDK2/Cyclin E leads to its inactivation and the release of the E2F transcription factor, which then activates the transcription of genes required for S-phase entry.[9]
CDK2 inhibitors, such as INX-315, are ATP-competitive inhibitors that bind to the ATP-binding pocket of CDK2, preventing the transfer of phosphate (B84403) to its substrates.[10] This inhibition of CDK2 activity leads to sustained Rb activity, preventing E2F-mediated transcription and ultimately causing a G1 cell cycle arrest.[3][6] In some contexts, CDK2 inhibition can also lead to a G2 arrest and the induction of apoptosis.[6][10]
Data Presentation: In Vitro Activity of a Representative CDK2 Inhibitor (INX-315)
The following tables summarize the in vitro biochemical and cellular activity of INX-315, a representative CDK2 inhibitor.
Table 1: Biochemical IC50 Values of INX-315 against a Panel of Cyclin-Dependent Kinases.
| Kinase Complex | IC50 (nmol/L) |
| CDK2/cyclin E1 | 4 |
| CDK2/cyclin A1 | 4 |
| CDK1/cyclin B1 | >200 |
| CDK4/cyclin D1 | >1000 |
| CDK6/cyclin D3 | >1000 |
| CDK9/cyclin T1 | >1000 |
Data adapted from studies on INX-315, a selective CDK2 inhibitor.[6]
Table 2: Anti-proliferative Activity of INX-315 in a Panel of Cancer Cell Lines.
| Cell Line | Cancer Type | CCNE1 Status | IC50 (nmol/L) |
| OVCAR3 | Ovarian Cancer | Amplified | <100 |
| KURAMOCHI | Ovarian Cancer | Amplified | <100 |
| MCF7 | Breast Cancer | Not Amplified | >1000 |
| T47D | Breast Cancer | Not Amplified | >1000 |
Data adapted from studies on INX-315, demonstrating sensitivity in CCNE1-amplified cell lines.[6]
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams illustrating the CDK2 signaling pathway, the mechanism of action of CDK2 inhibitors, and a typical experimental workflow for their evaluation.
Caption: Simplified CDK2 signaling pathway in cell cycle progression.
Caption: Mechanism of action of a CDK2 inhibitor.
Caption: General experimental workflow for evaluating a CDK2 inhibitor.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic or cytostatic effects of a CDK2 inhibitor on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium
-
CDK2 inhibitor stock solution (e.g., in DMSO)
-
96-well clear flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of the CDK2 inhibitor in complete growth medium. A typical concentration range would be from 1 nM to 10 µM.
-
Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest drug concentration well.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor or vehicle control.
-
Incubate for the desired time period (e.g., 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the distribution of cells in different phases of the cell cycle after treatment with a CDK2 inhibitor.
Materials:
-
Cancer cell lines
-
6-well tissue culture plates
-
CDK2 inhibitor
-
PBS (Phosphate-Buffered Saline)
-
Trypsin-EDTA
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the CDK2 inhibitor at desired concentrations (e.g., IC50 and 2x IC50) for a specific time (e.g., 24 or 48 hours). Include a vehicle control.
-
-
Cell Harvesting:
-
Harvest both adherent and floating cells.
-
For adherent cells, wash with PBS, and then detach using trypsin-EDTA.
-
Combine all cells and centrifuge at 300 x g for 5 minutes.
-
-
Fixation:
-
Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.
-
Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution (G1, S, and G2/M phases).
-
Compare the cell cycle profiles of treated cells to the vehicle control to identify any cell cycle arrest.
-
Western Blot Analysis of CDK2 Pathway Proteins
This protocol is for detecting changes in the expression and phosphorylation status of key proteins in the CDK2 signaling pathway.
Materials:
-
Treated cell lysates
-
Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blot running and transfer buffers
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pRb (Ser807/811), anti-total Rb, anti-Cyclin E, anti-CDK2, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Protein Extraction:
-
After treatment with the CDK2 inhibitor, wash cells with cold PBS and lyse them in protein lysis buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities using densitometry software (e.g., ImageJ) and normalize to the loading control. Compare the levels of phosphorylated and total proteins between treated and control samples.
-
References
- 1. cancer.wisc.edu [cancer.wisc.edu]
- 2. Cell Cycle Analysis Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Profiling the Activity of the Potent and Highly Selective CDK2 Inhibitor BLU-222 Reveals Determinants of Response in CCNE1-Aberrant Ovarian and Endometrial Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. media.cellsignal.com [media.cellsignal.com]
- 8. Development of highly potent and selective diaminothiazole inhibitors of cyclin-dependent kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: CDK2-IN-15 Solution Preparation and Storage
Disclaimer: Specific experimental data for a compound designated "CDK2-IN-15" is not publicly available. The following protocols, storage conditions, and solubility data are based on published information for structurally related and functionally similar CDK2 inhibitors. Researchers should use this information as a guideline and perform small-scale solubility and stability tests to optimize conditions for their specific compound.
Introduction
Cyclin-dependent kinase 2 (CDK2) is a key regulator of cell cycle progression, primarily active at the G1/S phase transition. Its activity is dependent on binding to regulatory subunits, Cyclin E and Cyclin A. Dysregulation of the CDK2 signaling pathway is a hallmark of various cancers, making it an attractive target for therapeutic intervention. This document provides detailed protocols for the preparation and storage of CDK2 inhibitor solutions for preclinical research, ensuring compound integrity and experimental reproducibility.
Quantitative Data Summary
The following tables summarize typical solubility and storage conditions for small molecule CDK2 inhibitors. These values should be considered as a starting point for the handling of this compound.
Table 1: Solubility of Representative CDK2 Inhibitors
| Compound Name | Solvent | Maximum Solubility (Approx.) | Notes |
| CDK2-IN-4 | DMSO | 19.83 mg/mL (44.81 mM)[1] | Sonication is recommended.[1] |
| CDK-IN-2 | DMSO | 96 mg/mL (263.87 mM)[2] | Sonication is recommended.[2] |
| General In Vivo Formulation | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2.0 - 5.0 mg/mL[1][2][3] | Requires sequential addition of solvents and sonication for clear solution.[2] |
Table 2: Recommended Storage Conditions
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | 3 years | Store in a dry, dark place. |
| 4°C | 2 years | For shorter-term storage. | |
| In Solvent (e.g., DMSO) | -80°C | 6 months - 2 years[3][4] | Aliquot to avoid repeated freeze-thaw cycles.[3] |
| -20°C | 1 month - 1 year[3][4] | Suitable for working stock solutions. |
Experimental Protocols
3.1. Preparation of Stock Solutions for In Vitro Use
This protocol describes the preparation of a high-concentration stock solution, typically in Dimethyl Sulfoxide (DMSO), for use in cell-based assays.
Materials:
-
This compound (solid powder)
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer and sonicator
Procedure:
-
Weighing the Compound: On a calibrated analytical balance, carefully weigh the desired amount of this compound powder. Perform this in a fume hood or a ventilated enclosure.
-
Solvent Addition: Add the calculated volume of high-purity DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Dissolution:
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This is critical to prevent degradation from repeated freeze-thaw cycles.[3]
-
Clearly label each aliquot with the compound name, concentration, date, and solvent.
-
Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for shorter-term storage (up to 1 month).[3]
-
3.2. Preparation of Working Solutions for In Vitro Assays
Procedure:
-
Thaw a single aliquot of the high-concentration stock solution at room temperature.
-
Dilute the stock solution serially using the appropriate cell culture medium or assay buffer to achieve the final desired concentrations for your experiment.
-
Important: The final concentration of DMSO in the assay should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium/buffer with the same final DMSO concentration) in your experimental design.
3.3. Preparation of Formulation for In Vivo Use
This protocol describes the preparation of a vehicle formulation suitable for administration in animal models (e.g., via intraperitoneal injection).
Materials:
-
This compound stock solution in DMSO
-
Polyethylene glycol 300 (PEG300)
-
Tween® 80
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes and syringes
Procedure (Example for a 1 mg/mL final concentration):
-
Start with a high-concentration stock in DMSO (e.g., 10 mg/mL).
-
In a sterile tube, combine the solvents in the following order, ensuring the solution is clear after each step. This sequential addition is crucial for preventing precipitation.[2]
-
Add 10% of the final volume as the DMSO stock solution (e.g., 100 µL for a 1 mL final volume).
-
Add 40% of the final volume as PEG300 (e.g., 400 µL). Mix thoroughly by vortexing.
-
Add 5% of the final volume as Tween 80 (e.g., 50 µL). Mix thoroughly.
-
Add 45% of the final volume as sterile saline (e.g., 450 µL). Mix until a clear, homogenous solution is formed.
-
-
If necessary, gently warm the solution or sonicate to aid dissolution.
-
The final formulation should be prepared fresh on the day of use. Do not store the final in vivo formulation for extended periods.
Visualizations
4.1. Signaling Pathway
Caption: Simplified CDK2 signaling pathway in cell cycle progression.
4.2. Experimental Workflow
Caption: General workflow for CDK2 inhibitor solution preparation.
References
Application Notes and Protocols for CDK2-IN-15
For Researchers, Scientists, and Drug Development Professionals
Introduction
CDK2-IN-15 is a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression.[1][2] Dysregulation of CDK2 activity is a common feature in various cancers, making it a compelling target for therapeutic intervention.[3][4] CDK2, in complex with cyclin E or cyclin A, orchestrates the transition from the G1 to the S phase of the cell cycle by phosphorylating key substrates, including the Retinoblastoma protein (Rb).[3][5] Inhibition of CDK2 by this compound leads to cell cycle arrest at the G1/S checkpoint, induction of a senescence-like state, and subsequent inhibition of tumor cell proliferation.[1][2][3]
These application notes provide a summary of the available data on this compound (also known as INX-315) and detailed protocols for its use in laboratory experiments.
Data Presentation
Biochemical and Cellular Activity of this compound
| Assay Type | Target | IC50 Value | Cell Line/System | Notes |
| Biochemical Assay | CDK2/cyclin E1 | < 4 nmol/L | Recombinant enzyme | Demonstrates high potency and selectivity.[1] |
| CDK2/cyclin A1 | < 4 nmol/L | Recombinant enzyme | ||
| CDK1/cyclin B1 | ~115 nmol/L | Recombinant enzyme | Shows ~50-fold selectivity for CDK2 over CDK1.[2] | |
| Cellular Assay | CDK2/cyclin E1 Target Engagement | 2.3 nmol/L | Live cell NanoBRET assay | Confirms potent intracellular target engagement.[1] |
| CDK1/cyclin B1 Target Engagement | 374 nmol/L | Live cell NanoBRET assay | ||
| CDK9/cyclin T1 Target Engagement | 2,950 nmol/L | Live cell NanoBRET assay | ||
| Cell Viability (CDK4/6i-resistant) | < 25 nmol/L | Breast cancer cell lines | Effective in models of acquired resistance to CDK4/6 inhibitors.[2] |
In Vivo Dosage of this compound in Mouse Models
| Animal Model | Cancer Type | Dosing Regimen | Duration | Outcome |
| Gastric Adenocarcinoma PDX (GA0103) | Gastric Cancer | 25, 50, 100 mg/kg, oral gavage, twice daily | 56 days | Dose-dependent tumor growth inhibition; 100 mg/kg BID led to tumor regression.[1] |
| 100 mg/kg, oral gavage, once daily | 56 days | Significant tumor growth inhibition.[1] | ||
| Gastric Adenocarcinoma PDX (GA0114) | Gastric Cancer | 100 mg/kg, oral gavage, twice daily | 5 weeks | Significant tumor growth inhibition.[1] |
| Ovarian Carcinoma PDX (OV5398) | Ovarian Cancer | 100 mg/kg, oral gavage, twice daily | 8 weeks | Significant tumor growth inhibition.[1] |
| OVCAR-3 Xenograft | Ovarian Cancer | 100 mg/kg, oral gavage, twice daily | Not specified | Significant tumor growth inhibition.[1] |
Note: Across these in vivo studies, this compound was well-tolerated, with no significant body weight loss or other signs of toxicity reported.[1]
Signaling Pathway and Experimental Workflow
CDK2 Signaling Pathway in Cell Cycle Progression
Caption: Simplified CDK2 signaling pathway in the G1/S phase transition.
General Experimental Workflow for Evaluating this compound
Caption: A general workflow for the preclinical evaluation of this compound.
Experimental Protocols
Biochemical Kinase Assay
Objective: To determine the in vitro potency (IC50) of this compound against recombinant CDK2/cyclin complexes.
Materials:
-
Recombinant human CDK2/cyclin E1 or CDK2/cyclin A1 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP (at Km concentration for the specific enzyme batch)
-
Substrate peptide (e.g., a derivative of Histone H1)
-
This compound (in DMSO, serial dilutions)
-
ADP-Glo™ Kinase Assay kit or similar detection reagent
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO, followed by a further dilution in kinase buffer.
-
Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of a solution containing the CDK2/cyclin enzyme and the substrate peptide in kinase buffer to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using a luminescence-based assay kit according to the manufacturer's instructions.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell Viability Assay
Objective: To assess the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines of interest (e.g., OVCAR-3, or CDK4/6i-resistant breast cancer lines)
-
Complete cell culture medium
-
This compound (in DMSO, serial dilutions)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
96-well clear-bottom white plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or DMSO (vehicle control).
-
Incubate the cells for a prolonged period to allow for multiple cell doublings (e.g., 6 days).[2]
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent according to the manufacturer's protocol.
-
Measure luminescence using a plate reader.
-
Calculate the percent viability relative to the vehicle-treated cells and determine the IC50 value as described for the biochemical assay.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell line (e.g., MB157)
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Ethanol (B145695) (70%, ice-cold)
-
Propidium Iodide (PI)/RNase staining solution
Procedure:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 24 or 48 hours).[6]
-
Harvest the cells by trypsinization, collect them by centrifugation, and wash with PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI/RNase staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate software.
In Vivo Tumor Xenograft/PDX Model
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Tumor cells (for xenografts) or patient-derived tumor fragments (for PDXs)
-
This compound
-
Vehicle formulation for oral gavage
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Implant tumor cells subcutaneously into the flank of the mice. For PDX models, implant tumor fragments.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Prepare the dosing solution of this compound in a suitable vehicle.
-
Administer this compound orally by gavage at the desired dose and schedule (e.g., 100 mg/kg, twice daily).[1] Administer vehicle to the control group.
-
Measure tumor volume with calipers (Volume = 0.5 x Length x Width²) and monitor the body weight of the mice 2-3 times per week.
-
Continue treatment for the duration of the study (e.g., 5-8 weeks).[1]
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for pharmacodynamic markers like p-Rb).
Safety and Toxicology
Preclinical studies in mice with this compound at doses up to 100 mg/kg twice daily for up to 8 weeks did not show significant toxicity.[1] Mice did not exhibit more than 5% body weight loss or any concerning changes in behavior or physical condition.[1] However, as with any kinase inhibitor, potential for off-target effects and toxicity should be carefully monitored in any new experimental system. For other CDK inhibitors, common side effects can include hematologic and gastrointestinal toxicities.[7] Researchers should establish a safety and tolerability profile in their specific models.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are CDK2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Inhibition of the CDK2 and Cyclin A complex leads to autophagic degradation of CDK2 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Using CDK2-IN-15 (INX-315) in Kinase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly at the G1/S phase transition.[1][2] Its dysregulation is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention.[1][2] This document provides detailed application notes and protocols for the use of CDK2-IN-15 , a potent and selective inhibitor of CDK2, in kinase activity assays. It is important to note that publicly available scientific literature extensively refers to a highly selective CDK2 inhibitor named INX-315 . Given the lack of specific public data for "this compound", this document will focus on the data available for INX-315, a compound with robust characterization that aligns with the likely interests of researchers investigating selective CDK2 inhibition.[1][3][4]
Data Presentation: Quantitative Analysis of INX-315 Activity
The inhibitory activity of INX-315 has been characterized using various biochemical and cellular assays. The following tables summarize the reported IC50 values, providing a clear comparison of its potency and selectivity.
Table 1: Biochemical IC50 Values of INX-315 Against a Panel of Cyclin-Dependent Kinases
| Kinase Target | Biochemical IC50 (nM) | Fold vs. CDK2/E |
| CDK2/Cyclin E | 0.6 | 1 |
| CDK2/Cyclin A | 2.4 | 4 |
| CDK1/Cyclin B | 30 | 55 |
| CDK4/Cyclin D1 | 133 | 241 |
| CDK6/Cyclin D3 | 338 | 615 |
| CDK9/Cyclin T | 73 | 132 |
Data sourced from publicly available research on INX-315.[5]
Table 2: Intracellular (NanoBRET) IC50 Values of INX-315
| Kinase Target | Intracellular IC50 (nM) | Fold vs. CDK2/E |
| CDK2/Cyclin E | 2.3 | 1 |
| CDK1/Cyclin B | 374 | 163 |
| CDK9/Cyclin T | 2950 | 1283 |
NanoBRET is a target engagement assay performed in live cells. Data sourced from publicly available research on INX-315.[5]
Table 3: Selectivity Profile of INX-315 Against Other Kinases
| Kinase Target | Biochemical IC50 (nM) |
| CSF1R | 2.29 |
| Other Kinases | >10 |
INX-315 was screened against a broader panel of kinases, with most other targets having IC50 values greater than 10 nM.[1]
Signaling Pathway
CDK2, in complex with its regulatory partners Cyclin E and Cyclin A, plays a pivotal role in the G1 to S phase transition of the cell cycle. This is achieved through the phosphorylation of key substrates, including the Retinoblastoma protein (Rb).
Caption: Simplified CDK2 signaling pathway leading to S-phase entry and the point of inhibition by this compound (INX-315).
Experimental Protocols
A variety of in vitro kinase assays can be utilized to determine the potency and selectivity of this compound (INX-315). The ADP-Glo™ Kinase Assay is a common and robust method for measuring kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.
Protocol: ADP-Glo™ Kinase Assay for CDK2 Inhibition
This protocol is adapted for a 384-well plate format.
Materials:
-
Recombinant human CDK2/Cyclin A2 or CDK2/Cyclin E1 enzyme
-
CDK substrate peptide (e.g., a peptide derived from Histone H1 or Rb)
-
ATP
-
This compound (INX-315) stock solution (e.g., 10 mM in DMSO)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
-
Plate reader capable of measuring luminescence
Experimental Workflow Diagram:
Caption: Workflow for the ADP-Glo™ kinase assay to measure CDK2 inhibition.
Procedure:
-
Inhibitor Preparation:
-
Prepare a serial dilution of this compound (INX-315) in 100% DMSO.
-
Further dilute the inhibitor solutions in Kinase Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., ≤1%).
-
-
Assay Plate Setup:
-
Add 5 µL of the diluted this compound (or vehicle control) to the wells of a 384-well plate.
-
Include "no enzyme" and "no inhibitor" (vehicle) controls.
-
-
Kinase Reaction:
-
Prepare a master mix containing the CDK2/Cyclin enzyme in Kinase Assay Buffer. Add 10 µL of this mix to each well (except "no enzyme" controls).
-
Prepare a master mix containing the substrate peptide and ATP in Kinase Assay Buffer.
-
Initiate the kinase reaction by adding 10 µL of the substrate/ATP mix to each well. The final reaction volume is 25 µL.
-
Shake the plate gently and incubate at room temperature for a predetermined time (e.g., 60 minutes). The optimal incubation time should be determined empirically to ensure the reaction is within the linear range.
-
-
Signal Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence ("no enzyme" control) from all other readings.
-
Normalize the data to the "no inhibitor" control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion
This compound (INX-315) is a highly potent and selective inhibitor of CDK2. The provided data and protocols offer a framework for researchers to accurately assess its activity and further investigate its therapeutic potential. The use of robust and validated kinase assays, such as the ADP-Glo™ assay, is crucial for obtaining reliable and reproducible results in the characterization of this and other kinase inhibitors.
References
- 1. INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. INX-315 | CDK2 inhibitor | Probechem Biochemicals [probechem.com]
- 5. incyclixbio.com [incyclixbio.com]
Application Notes and Protocols for CDK2-IN-15 in Cell Cycle Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly during the G1 to S phase transition.[1] In complex with Cyclin E, CDK2 phosphorylates key substrates, such as the retinoblastoma protein (Rb), leading to the activation of E2F transcription factors and the initiation of DNA synthesis.[1] Dysregulation of CDK2 activity is a hallmark of many cancers, making it an attractive target for therapeutic intervention. CDK2-IN-15 is a potent inhibitor of CDK2 with a reported IC50 of 2.9 μM. These application notes provide detailed protocols for utilizing this compound to study its effects on the cell cycle in cancer cell lines. The following protocols and data are based on the expected effects of a selective CDK2 inhibitor, with quantitative examples drawn from studies of the selective CDK2 inhibitor INX-315, which induces cell cycle arrest and senescence in solid tumors.[1][2][3]
Mechanism of Action
This compound, as a selective CDK2 inhibitor, is expected to block the kinase activity of CDK2. This inhibition prevents the phosphorylation of key downstream targets, leading to a halt in cell cycle progression at the G1/S checkpoint. The primary mechanism involves maintaining the retinoblastoma protein (Rb) in its hypophosphorylated, active state. Active Rb binds to and sequesters the E2F transcription factors, thereby preventing the expression of genes required for DNA replication and S-phase entry. This ultimately results in a G1 phase cell cycle arrest.
Data Presentation
The following tables summarize the expected quantitative data from cell cycle analysis and protein expression studies after treatment with a selective CDK2 inhibitor like this compound. The data presented here is representative and based on studies with the selective CDK2 inhibitor INX-315 on cancer cell lines.[2][4][5]
Table 1: Effect of a Selective CDK2 Inhibitor on Cell Cycle Distribution in OVCAR-3 and MKN1 Cancer Cell Lines [4]
| Treatment Group | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| OVCAR-3 Vehicle Control | 55.2% | 35.1% | 9.7% |
| OVCAR-3 + CDK2 Inhibitor (100 nM) | 75.3% | 15.2% | 9.5% |
| OVCAR-3 + CDK2 Inhibitor (300 nM) | 82.1% | 8.9% | 9.0% |
| MKN1 Vehicle Control | 60.1% | 28.9% | 11.0% |
| MKN1 + CDK2 Inhibitor (100 nM) | 78.4% | 12.5% | 9.1% |
| MKN1 + CDK2 Inhibitor (300 nM) | 85.2% | 6.3% | 8.5% |
Table 2: Effect of a Selective CDK2 Inhibitor on Key Cell Cycle Regulatory Proteins [2][4]
| Treatment Group | p-Rb (S807/811) Level | Total Rb Level | Cyclin A2 Level |
| OVCAR-3 Vehicle Control | High | Unchanged | High |
| OVCAR-3 + CDK2 Inhibitor (100 nM, 24h) | Decreased | Unchanged | Decreased |
| OVCAR-3 + CDK2 Inhibitor (300 nM, 24h) | Significantly Decreased | Unchanged | Significantly Decreased |
| MKN1 Vehicle Control | High | Unchanged | High |
| MKN1 + CDK2 Inhibitor (100 nM, 24h) | Decreased | Unchanged | Decreased |
| MKN1 + CDK2 Inhibitor (300 nM, 24h) | Significantly Decreased | Unchanged | Significantly Decreased |
Mandatory Visualizations
Caption: CDK2 Signaling Pathway and Point of Inhibition by this compound.
Caption: Experimental Workflow for Cell Cycle Analysis using this compound.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
Materials:
-
Cancer cell line of interest (e.g., OVCAR-3, MKN1)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
6-well or 12-well tissue culture plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Cell Seeding:
-
Culture cells to approximately 80% confluency.
-
Wash cells with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and perform a cell count.
-
Seed cells into 6-well or 12-well plates at a density that will allow for logarithmic growth during the experiment (e.g., 1-2 x 10^5 cells/well for a 6-well plate).
-
Incubate overnight at 37°C in a humidified incubator with 5% CO2.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete growth medium from the DMSO stock solution. A typical concentration range to test would be from 0.1 µM to 10 µM.
-
Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used.
-
Remove the medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired time points (e.g., 24, 48, or 72 hours).
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
Materials:
-
Treated and control cells from Protocol 1
-
PBS, ice-cold
-
70% ethanol (B145695), ice-cold
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation:
-
After the treatment period, collect the culture medium (which may contain floating/dead cells).
-
Wash the adherent cells with PBS and detach them using Trypsin-EDTA.
-
Combine the detached cells with the collected medium and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet once with ice-cold PBS.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Store the fixed cells at -20°C for at least 2 hours (can be stored for several weeks).
-
-
Staining and Analysis:
-
Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.
-
Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Protocol 3: Western Blot Analysis of Cell Cycle Proteins
Materials:
-
Treated and control cells from Protocol 1
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-Rb (Ser807/811), anti-Rb, anti-Cyclin A2, anti-p21, anti-p27, anti-β-actin or anti-GAPDH as a loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification:
-
After treatment, place the culture plates on ice and wash the cells with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the cell lysates to microcentrifuge tubes and incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates to a final concentration of 1x and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities using image analysis software and normalize to the loading control.
-
References
- 1. INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Item - Figure 2 from INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - American Association for Cancer Research - Figshare [aacr.figshare.com]
- 5. incyclixbio.com [incyclixbio.com]
Application of Selective CDK2 Inhibitors in Apoptosis Studies
Note: No specific public data was found for a compound named "CDK2-IN-15". The following application notes and protocols are based on the characteristics and published data for other selective CDK2 inhibitors, such as INX-315, to provide a representative guide for researchers.
Introduction
Cyclin-dependent kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly at the G1/S transition.[1] Dysregulation of CDK2 activity is a common feature in many cancers, making it an attractive target for therapeutic intervention.[2] Selective CDK2 inhibitors are a class of small molecules designed to specifically block the kinase activity of CDK2, leading to cell cycle arrest and, in many cancer cell types, the induction of apoptosis (programmed cell death).[2][3] These inhibitors are valuable tools for basic research into the mechanisms of apoptosis and for the development of novel anti-cancer therapies.
This document provides detailed application notes and protocols for the use of selective CDK2 inhibitors in apoptosis studies, aimed at researchers, scientists, and drug development professionals.
Mechanism of Action in Apoptosis Induction
Selective inhibition of CDK2 can trigger apoptosis through multiple pathways, often dependent on the genetic background of the cancer cells. The general mechanism involves the disruption of the cell cycle, leading to the activation of intrinsic apoptotic signaling.
One key mechanism involves the retinoblastoma protein (Rb). In normal cell cycle progression, CDK2 phosphorylates and inactivates Rb, allowing the transcription factor E2F to promote the expression of genes required for S-phase entry.[4] Inhibition of CDK2 prevents Rb phosphorylation, leading to G1 cell cycle arrest.[2] In tumor cells with dysfunctional checkpoints, this prolonged arrest can trigger apoptosis.
Furthermore, CDK2 inhibition has been shown to down-regulate the anti-apoptotic protein Mcl-1, a member of the Bcl-2 family.[3] The decrease in Mcl-1 levels shifts the balance towards pro-apoptotic proteins like Bax and Bak, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.[5]
Data Presentation
Table 1: In Vitro IC50 Values of Representative Selective CDK2 Inhibitors
| Compound | Target | IC50 (nM) | Cell Line | Assay Type |
| INX-315 | CDK2/cyclin E1 | <1 | OVCAR3 | Biochemical Assay |
| INX-315 | CDK2/cyclin A2 | <1 | OVCAR3 | Biochemical Assay |
| CVT-313 | CDK2 | Not specified | DLBCL cells | Cytotoxicity |
| Roscovitine | CDK2 | 15,000 | HCT116 p53-/- | Cell Viability |
| Olomoucine | CDK2 | 30,000 | HCT116 p53-/- | Cell Viability |
Data synthesized from multiple sources for illustrative purposes.[3][5][6]
Table 2: Effects of CDK2 Inhibition on Apoptosis Markers
| Cell Line | CDK2 Inhibitor | Concentration | Effect |
| SCLC cells | ARTS-021 | Dose-dependent | Increase in Caspase 3/7 activity, accumulation of cleaved PARP |
| DLBCL cells | CVT-313 | Not specified | Induction of apoptosis, down-regulation of Mcl-1 |
| HCT116 p53-/- | Roscovitine | 15 µM | Inhibition of Bim-mediated apoptosis |
Data synthesized from multiple sources for illustrative purposes.[3][5][7]
Experimental Protocols
Protocol 1: Cell Viability Assay (Trypan Blue Exclusion)
Objective: To determine the effect of a selective CDK2 inhibitor on cell viability.
Materials:
-
Cancer cell line of interest (e.g., HCT116, OVCAR3)
-
Complete cell culture medium
-
Selective CDK2 inhibitor (e.g., INX-315)
-
Dimethyl sulfoxide (B87167) (DMSO) as a vehicle control
-
Trypan Blue solution (0.4%)
-
Hemocytometer or automated cell counter
-
Microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Seed cells in a 6-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the selective CDK2 inhibitor in complete medium. Use DMSO as a vehicle control at the same final concentration as the highest inhibitor concentration.
-
Remove the medium from the wells and replace it with the medium containing different concentrations of the inhibitor or vehicle control.
-
Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).
-
After incubation, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and resuspend the cell pellet in 1 mL of PBS.
-
Mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution.
-
Load 10 µL of the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculate the percentage of viable cells for each treatment condition.
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with a selective CDK2 inhibitor.
Materials:
-
Cancer cell line of interest
-
Selective CDK2 inhibitor
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with the selective CDK2 inhibitor as described in Protocol 1.
-
After the desired incubation period, collect all cells (adherent and floating).
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Protocol 3: Western Blotting for Apoptosis-Related Proteins
Objective: To detect changes in the expression levels of key apoptosis-related proteins (e.g., cleaved Caspase-3, PARP, Mcl-1) after treatment with a selective CDK2 inhibitor.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Western blotting apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved Caspase-3, anti-PARP, anti-Mcl-1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Lyse the cell pellets in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Use β-actin as a loading control to normalize protein expression levels.
Mandatory Visualizations
Caption: Signaling pathway of apoptosis induction by a selective CDK2 inhibitor.
References
- 1. academic.oup.com [academic.oup.com]
- 2. What are CDK2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Inhibition of cyclin-dependent kinase-2 induces apoptosis in human diffuse large B-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for In Vivo Evaluation of CDK2-IN-15
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 2 (CDK2) is a critical regulator of cell cycle progression, particularly at the G1/S phase transition.[1][2][3][4] Dysregulation of the CDK2 signaling pathway is a hallmark of various cancers, making it an attractive target for therapeutic intervention.[5][6][7] CDK2-IN-15 is a potent and selective inhibitor of CDK2, and these application notes provide a comprehensive guide for its in vivo evaluation in preclinical cancer models.
The protocols outlined below are designed to assess the anti-tumor efficacy, pharmacokinetics, pharmacodynamics, and safety profile of this compound. These experiments are crucial for establishing a rationale for clinical development.
Mechanism of Action
CDK2, in complex with its regulatory partners Cyclin E and Cyclin A, phosphorylates key substrates, including the retinoblastoma protein (Rb).[1][2][6] This phosphorylation event leads to the release of the E2F transcription factor, which in turn activates the transcription of genes required for DNA replication and S-phase entry.[1][3] By inhibiting CDK2, this compound is expected to block the phosphorylation of Rb, leading to cell cycle arrest at the G1/S checkpoint and subsequent inhibition of tumor cell proliferation.[5]
CDK2 Signaling Pathway
Caption: Simplified CDK2 signaling pathway and the inhibitory action of this compound.
In Vivo Experimental Design
A typical in vivo evaluation of this compound will involve a series of studies in immunocompromised mice bearing human tumor xenografts. The following protocols provide a framework that can be adapted based on the specific tumor model and research questions.
Experimental Workflow
Caption: General workflow for an in vivo efficacy study of this compound.
Key Experimental Protocols
Animal Models and Husbandry
-
Animal Strain: Athymic Nude (nu/nu) or SCID mice, 6-8 weeks old.
-
Housing: Maintained in a specific pathogen-free (SPF) environment with a 12-hour light/dark cycle.
-
Diet: Standard laboratory chow and water ad libitum.
-
Acclimatization: Animals should be acclimatized for at least one week before the start of the experiment.
-
Ethical Considerations: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with relevant guidelines.
Tumor Xenograft Model Establishment
-
Cell Lines: Select human cancer cell lines with known sensitivity to CDK2 inhibition (e.g., high Cyclin E expression).
-
Cell Preparation: Harvest exponentially growing cells and resuspend in a sterile, serum-free medium or a mixture of medium and Matrigel (1:1 ratio) at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Implantation: Subcutaneously inject the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
Dosing and Administration
-
Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) with 0.2% Tween 80 in sterile water). The formulation should be stable and allow for consistent dosing.
-
Dose Levels: A dose-response study is recommended to determine the optimal therapeutic dose. Example dose levels could be 10, 30, and 100 mg/kg.
-
Route of Administration: Oral gavage (p.o.) or intraperitoneal (i.p.) injection are common routes. The choice will depend on the physicochemical properties and oral bioavailability of this compound.
-
Dosing Schedule: Once daily (q.d.) or twice daily (b.i.d.) for a specified duration (e.g., 21 days).
-
Control Group: Administer the vehicle alone to the control group using the same route and schedule.
Efficacy Evaluation
-
Primary Endpoint: Tumor growth inhibition (TGI). This is calculated as the percentage difference in the mean tumor volume between the treated and control groups at the end of the study.
-
Secondary Endpoints:
-
Tumor growth delay (TGD): The difference in time for tumors in the treated versus control groups to reach a specific volume.
-
Tumor regression: A decrease in tumor volume from the baseline.
-
Survival analysis: In some models, the effect of the compound on overall survival can be assessed.
-
-
Data Collection:
-
Tumor volume measurements (2-3 times per week).
-
Body weight measurements (2-3 times per week) as an indicator of general toxicity.
-
Clinical observations for any signs of distress or toxicity.
-
Pharmacokinetic (PK) Analysis
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
-
Protocol:
-
Administer a single dose of this compound to a separate cohort of tumor-bearing or non-tumor-bearing mice.
-
Collect blood samples at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Process blood to obtain plasma.
-
Analyze the concentration of this compound in plasma using a validated analytical method (e.g., LC-MS/MS).
-
-
Parameters to Calculate:
-
Maximum plasma concentration (Cmax).
-
Time to reach maximum concentration (Tmax).
-
Area under the curve (AUC).
-
Half-life (t1/2).
-
Pharmacodynamic (PD) Biomarker Analysis
-
Objective: To confirm target engagement and measure the biological effect of this compound in vivo.
-
Protocol:
-
Treat tumor-bearing mice with this compound for a specified period.
-
Collect tumor tissue at various time points after the last dose.
-
Analyze the tumor lysates for changes in downstream biomarkers.
-
-
Key Biomarkers:
-
Phospho-Rb (Ser807/811): A direct substrate of CDK2. Inhibition of CDK2 should lead to a decrease in pRb levels.
-
Ki-67: A marker of cell proliferation. A decrease in Ki-67 staining indicates an anti-proliferative effect.
-
TUNEL or Cleaved Caspase-3: Markers of apoptosis. An increase may suggest that this compound induces programmed cell death.
-
-
Methods: Western blotting, immunohistochemistry (IHC), or ELISA.
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Anti-tumor Efficacy of this compound in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (%) |
| Vehicle Control | - | q.d. | 1500 ± 150 | - |
| This compound | 10 | q.d. | 900 ± 120 | 40 |
| This compound | 30 | q.d. | 450 ± 80 | 70 |
| This compound | 100 | q.d. | 200 ± 50 | 87 |
Table 2: Key Pharmacokinetic Parameters of this compound
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng·hr/mL) | t1/2 (hr) |
| 30 (p.o.) | 1200 | 2 | 8500 | 6 |
Table 3: Pharmacodynamic Effects of this compound on Tumor Biomarkers
| Treatment Group | Dose (mg/kg) | % Change in pRb (Ser807/811) | % Change in Ki-67 Positive Cells |
| Vehicle Control | - | 0 | 0 |
| This compound | 30 | ↓ 75% | ↓ 60% |
Conclusion
This document provides a detailed framework for the in vivo evaluation of this compound. A well-designed series of experiments assessing efficacy, pharmacokinetics, and pharmacodynamics is essential to understand the therapeutic potential of this novel CDK2 inhibitor. The data generated from these studies will be critical for making informed decisions regarding the continued development of this compound as a potential cancer therapeutic.
References
- 1. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. academic.oup.com [academic.oup.com]
- 5. What are CDK2 inhibitors and how do they work? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. thieme-connect.de [thieme-connect.de]
Application Notes and Protocols for CDK2-IN-15
For Researchers, Scientists, and Drug Development Professionals
Introduction
CDK2-IN-15 is a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression and a validated target in cancer therapy. Dysregulation of the CDK2 signaling pathway is implicated in the proliferation of various cancer cells, particularly in tumors with CCNE1 amplification or those that have developed resistance to CDK4/6 inhibitors. These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in in vitro studies.
Chemical Properties
| Property | Value |
| Molecular Formula | C₁₇H₁₁NO₅ |
| Molecular Weight | 309.27 g/mol |
| CAS Number | 1219915-83-9 |
Recommended Suppliers
For research purposes, this compound can be procured from the following reputable suppliers:
-
MedChemExpress
-
Cenmed
Please refer to the suppliers' websites for the most current product information, availability, and pricing.
Mechanism of Action and Signaling Pathway
CDK2, in complex with Cyclin E or Cyclin A, plays a crucial role in the G1/S phase transition and S phase progression of the cell cycle.[1][2] The CDK2/Cyclin E complex phosphorylates the Retinoblastoma protein (Rb), leading to the release of the E2F transcription factor.[3] E2F then activates the transcription of genes required for DNA replication and further cell cycle progression. This compound acts as an ATP-competitive inhibitor, binding to the ATP pocket of CDK2 and preventing the phosphorylation of its substrates. This inhibition leads to cell cycle arrest, primarily at the G1/S boundary, and can induce a state of cellular senescence in sensitive cancer cell lines.[4]
The efficacy of selective CDK2 inhibitors like this compound is particularly pronounced in cancer cells that are highly dependent on CDK2 activity. This includes cancers with amplification of the CCNE1 gene, which encodes Cyclin E1, leading to hyperactivation of the CDK2 pathway.[4] Furthermore, tumors that have acquired resistance to CDK4/6 inhibitors often exhibit an increased reliance on the CDK2 pathway for proliferation, making them susceptible to CDK2 inhibition.[4]
Below is a diagram illustrating the CDK2 signaling pathway and the point of inhibition by this compound.
Quantitative Data
The following tables summarize the inhibitory activity of selective CDK2 inhibitors, such as INX-315 (a compound with a similar mechanism of action to this compound), in various assays. This data can serve as a reference for designing experiments with this compound.
Table 1: Biochemical IC₅₀ Values of a Selective CDK2 Inhibitor (INX-315) [4]
| Kinase Complex | IC₅₀ (nmol/L) |
| CDK2/Cyclin E1 | < 1 |
| CDK2/Cyclin A2 | < 1 |
| CDK1/Cyclin B1 | 50 |
| CDK4/Cyclin D1 | > 1000 |
| CDK6/Cyclin D3 | > 1000 |
| CDK9/Cyclin T1 | 2950 |
Table 2: Cell Viability (IC₅₀) of a Selective CDK2 Inhibitor (INX-315) in Cancer Cell Lines [4]
| Cell Line | Cancer Type | CCNE1 Status | IC₅₀ (nmol/L) |
| OVCAR3 | Ovarian | Amplified | 50 |
| KURAMOCHI | Ovarian | Amplified | 100 |
| MCF7 | Breast | Normal | > 1000 |
| T47D | Breast | Normal | > 1000 |
| Hs68 | Normal Fibroblast | Normal | > 1000 |
Experimental Protocols
Protocol 1: In Vitro CDK2 Kinase Assay
This protocol is adapted from commercially available CDK2 assay kits and is suitable for determining the IC₅₀ of this compound against recombinant CDK2/Cyclin A2 or CDK2/Cyclin E1.[5][6]
Materials:
-
Recombinant human CDK2/Cyclin A2 or CDK2/Cyclin E1 enzyme (e.g., from BPS Bioscience)
-
CDK2 Substrate Peptide (e.g., Histone H1 or a specific peptide substrate)
-
This compound (dissolved in DMSO)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Kinase-Glo® Max Reagent (Promega) or similar ADP detection reagent
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare Inhibitor Dilutions: Prepare a serial dilution of this compound in kinase assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
Prepare Master Mixture: Prepare a master mixture containing the kinase assay buffer, ATP, and the CDK2 substrate peptide.
-
Set up the Reaction:
-
Add the diluted this compound or vehicle control (DMSO in assay buffer) to the wells of the plate.
-
Add the recombinant CDK2/Cyclin enzyme to each well. Pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding the ATP/substrate master mixture to each well.
-
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes). The optimal time should be determined empirically to ensure the reaction is in the linear range.
-
Stop Reaction and Detect Signal:
-
Stop the reaction by adding the Kinase-Glo® Max reagent according to the manufacturer's instructions. This reagent simultaneously stops the kinase reaction and measures the remaining ATP.
-
Incubate the plate at room temperature for 10-15 minutes to allow the luminescent signal to stabilize.
-
-
Measure Luminescence: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
References
Troubleshooting & Optimization
Technical Support Center: CDK2-IN-15
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CDK2-IN-15. The information is designed to address common challenges, particularly those related to solubility, to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound. What are the recommended solvents?
While specific public solubility data for this compound is limited, inhibitors of this class are often soluble in organic solvents. For similar CDK2 inhibitors, Dimethyl Sulfoxide (DMSO) is a common solvent. It is recommended to start with a small amount of the compound and test its solubility in DMSO. For other CDK2 inhibitors like CDK2-IN-4 and CDK2-IN-30, DMSO has been used to prepare stock solutions.[1][2]
Q2: My this compound is not fully dissolving in DMSO. What can I do?
If you are experiencing difficulty dissolving this compound in DMSO, you can try the following troubleshooting steps:
-
Gentle Warming: Warm the solution gently (e.g., in a 37°C water bath) for a short period. Be cautious, as excessive heat may degrade the compound.
-
Sonication: Use an ultrasonic bath to aid in dissolution. This can help break up any aggregates and increase the surface area of the compound exposed to the solvent.
-
Vortexing: Vigorous vortexing can also help to dissolve the compound.
It is crucial to use high-purity, anhydrous DMSO, as the presence of water can significantly decrease the solubility of many organic compounds. Some datasheets for similar compounds note that hygroscopic DMSO can negatively impact solubility.[1][2]
Q3: Can I use aqueous buffers to dissolve this compound directly?
It is generally not recommended to dissolve this compound directly in aqueous buffers. Many kinase inhibitors, particularly those with a purine-based scaffold, exhibit poor aqueous solubility.[3][4] To prepare a working solution in an aqueous buffer, first, dissolve the compound in an organic solvent like DMSO to create a concentrated stock solution. Then, dilute the stock solution into your aqueous experimental medium. Ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed a level that could cause cellular toxicity (typically <0.5% for DMSO in cell-based assays).
Q4: How should I prepare and store stock solutions of this compound?
For preparing stock solutions, follow this general protocol:
-
Accurately weigh a small amount of this compound powder.
-
Add a precise volume of high-purity DMSO to achieve the desired molar concentration.
-
Aid dissolution using gentle warming, sonication, or vortexing as needed, until the solution is clear.
-
Once dissolved, aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C or -80°C for long-term stability. For other CDK2 inhibitors, storage at -80°C is recommended for periods up to 6 months.[1]
Troubleshooting Guide
Problem: Precipitate forms when diluting the DMSO stock solution into an aqueous buffer.
-
Possible Cause: The final concentration of the compound in the aqueous buffer exceeds its solubility limit.
-
Solution:
-
Decrease the final concentration of this compound in your working solution.
-
Increase the percentage of DMSO in the final working solution (while ensuring it remains within the tolerated limits for your experiment).
-
Consider using a different aqueous buffer or adding a surfactant like Tween-80 or PEG300 to improve solubility, as has been done for other CDK2 inhibitors.[5]
-
Problem: Inconsistent experimental results.
-
Possible Cause: The compound is not fully dissolved, leading to inaccurate concentrations in your experiments.
-
Solution:
-
Visually inspect your stock and working solutions for any particulate matter before each use.
-
If you suspect incomplete dissolution, try re-dissolving your stock solution using the techniques mentioned above (gentle warming, sonication).
-
Prepare fresh stock solutions regularly to ensure the quality and integrity of the compound.
-
Quantitative Data Summary
| Compound | Solvent | Reported Concentration | Notes |
| This compound | N/A | No specific data available. | Solid form.[6] |
| CDK2-IN-3 | DMSO/PEG300/Tween-80/Saline | ≥ 2.5 mg/mL (6.33 mM) | A specific formulation for in vivo use.[5] |
| CDK2-IN-4 | DMSO | 20.83 mg/mL (47.07 mM) | Ultrasonic assistance recommended.[2] |
| CDK2-IN-30 | DMSO | 100 mg/mL (238.38 mM) | Ultrasonic assistance recommended.[1] |
Experimental Protocols
General Protocol for Preparing a 10 mM Stock Solution of a Kinase Inhibitor in DMSO
-
Materials:
-
Kinase inhibitor powder (e.g., this compound, MW: 976.92 g/mol [6])
-
High-purity, anhydrous DMSO
-
Microcentrifuge tubes
-
Calibrated micropipettes
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Water bath at 37°C (optional)
-
-
Procedure:
-
Calculate the mass of the inhibitor required. For 1 mL of a 10 mM stock of this compound:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 976.92 g/mol * (1000 mg / 1 g) = 9.77 mg
-
-
Weigh out 9.77 mg of this compound powder and place it in a microcentrifuge tube.
-
Add 1 mL of high-purity DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes or in a 37°C water bath for 5 minutes, followed by vortexing.
-
Visually inspect the solution to ensure it is clear and free of any precipitate.
-
Aliquot the stock solution into smaller volumes for single use to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Visualizations
Caption: Simplified CDK2 signaling pathway in cell cycle progression.
Caption: Troubleshooting workflow for dissolving this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. CDK-IN-15 | CymitQuimica [cymitquimica.com]
Technical Support Center: CDK2-IN-15
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of CDK2-IN-15 in solution. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound stock solutions?
Q2: My this compound precipitated out of solution during my experiment. What could be the cause?
There are several potential reasons for compound precipitation:
-
Exceeding Aqueous Solubility: this compound, like many small molecule inhibitors, may have limited aqueous solubility.[3][4] When diluting the DMSO stock solution into an aqueous buffer or cell culture medium, the final concentration may have exceeded its solubility limit.
-
Solvent Choice: The choice of solvent and the final percentage of organic solvent (like DMSO) in the aqueous solution can significantly impact solubility.
-
Temperature Changes: Changes in temperature can affect the solubility of the compound.
-
pH of the Solution: The pH of your buffer or media could influence the stability and solubility of the compound.[5]
Q3: How can I determine the kinetic solubility of this compound in my experimental buffer?
You can perform a kinetic solubility assay. A general protocol involves preparing a high-concentration stock solution in DMSO, creating serial dilutions, and then diluting these into your aqueous buffer.[6] After incubation, the highest concentration that remains visually clear or shows low turbidity when measured with a plate reader is the approximate kinetic solubility.[6]
Q4: How long is this compound stable in my cell culture medium at 37°C?
The stability of this compound in cell culture media at 37°C can be influenced by components within the media, such as amino acids or vitamins, and the presence of serum.[5] It is recommended to perform a chemical stability assessment to determine its half-life under your specific experimental conditions.[5] This typically involves incubating the compound in the media and analyzing its concentration at various time points using a method like HPLC.[5]
Troubleshooting Guides
Issue: Compound Precipitation in Aqueous Solution
| Possible Cause | Suggested Solution |
| Concentration exceeds kinetic solubility. | Determine the kinetic solubility in your specific buffer (see Protocol 1). Work at concentrations below this limit. |
| High final percentage of aqueous buffer. | For in vitro assays, ensure the final DMSO concentration is kept as low as possible while maintaining solubility. If precipitation persists, consider using a different solvent system if compatible with your experiment. |
| Inadequate mixing upon dilution. | When diluting the stock solution, add it to the aqueous buffer with vigorous vortexing or mixing to facilitate dissolution. |
| Temperature fluctuations. | Ensure all solutions are equilibrated to the experimental temperature before mixing. |
Issue: High Variability in Experimental Results
| Possible Cause | Suggested Solution |
| Inconsistent sample preparation. | Ensure precise and consistent pipetting and timing during sample preparation and collection.[5] |
| Incomplete dissolution of stock solution. | Ensure the compound is fully dissolved in the stock solvent. Sonication may be helpful.[2] |
| Compound degradation over time. | Perform a stability study to understand the degradation profile of this compound in your experimental setup (see Protocol 2).[5] |
| Non-specific binding to labware. | Use low-protein-binding plates and pipette tips. Include a control without cells to assess binding to plasticware.[5] |
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment
This protocol provides a general method to estimate the kinetic solubility of this compound in an aqueous buffer.
-
Prepare Stock Solution: Create a 10 mM stock solution of this compound in 100% DMSO.[6]
-
Serial Dilution: Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).[6]
-
Dilution in Aqueous Buffer: In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of your desired aqueous buffer (e.g., PBS, pH 7.4).[6]
-
Incubation: Incubate the plate at room temperature for 1-2 hours with gentle shaking.[6]
-
Analysis: Visually inspect each well for precipitation. Optionally, use a plate reader to measure turbidity at a wavelength where the compound does not absorb (e.g., 600 nm).[6]
-
Determine Solubility: The highest concentration that remains clear is the approximate kinetic solubility.[6]
Protocol 2: Chemical Stability Assessment by HPLC
This protocol outlines a procedure to evaluate the chemical stability of this compound in a solution over time.
-
Prepare Initial Sample (T=0): Prepare a solution of this compound in your desired buffer (e.g., cell culture medium) at the final working concentration. Immediately process this sample by adding an equal volume of a cold organic solvent like acetonitrile (B52724) to precipitate proteins and halt degradation.[6]
-
Sample Processing: Centrifuge the sample to pellet any precipitate and transfer the supernatant to an HPLC vial.[6]
-
Incubate Samples: Incubate the remaining solution under your experimental conditions (e.g., 37°C, 5% CO2).[6]
-
Collect Time-Point Samples: At designated time points (e.g., 2, 8, 24, 48 hours), collect aliquots and process them as described in steps 1 and 2.[5]
-
HPLC Analysis: Analyze the samples by a validated HPLC method to determine the concentration of this compound remaining at each time point.[5]
Visualizations
Caption: Troubleshooting workflow for compound precipitation.
Caption: Simplified CDK2 signaling pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CDK2-IN-4 | CDK | TargetMol [targetmol.com]
- 3. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Optimizing CDK2-IN-15 Concentration for Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental concentration of CDK2-IN-15.
Disclaimer: The information provided here is based on publicly available data for compounds designated as CDK2 inhibitors. The name "this compound" may refer to different specific molecules from various suppliers. Researchers should verify the identity and reported potency of their specific compound. For instance, one commercially available compound designated "this compound (Compound 19)" is an inhibitor of CDK2 with an IC50 of 2.9 μM, while another, "CDK-IN-15 (Compound 456)," is a potent Cyclin A inhibitor with an IC50 of 0.14 μM[1][2]. The following guidance is based on general principles for CDK2 inhibitors and specific data where available.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of Cyclin-Dependent Kinase 2 (CDK2)[2]. CDK2 is a key enzyme that, in complex with cyclins E and A, regulates the transition from the G1 to the S phase of the cell cycle and is essential for DNA replication[3][4]. By inhibiting CDK2, this compound can block the phosphorylation of target proteins, leading to cell cycle arrest at the G1/S checkpoint and preventing the proliferation of cancer cells[3][5].
Q2: What is a good starting concentration for my cell-based experiments with this compound?
A2: A good starting point for cell-based assays is to test a wide range of concentrations centered around the reported IC50 value of your specific this compound compound. For a compound with an IC50 of 2.9 μM, a starting range of 0.1 µM to 50 µM is reasonable. This range allows for the determination of a dose-response curve and the identification of the optimal concentration for the desired biological effect in your specific cell line.
Q3: How long should I incubate my cells with this compound?
A3: The optimal incubation time will depend on the specific cell line and the endpoint being measured. For cell cycle analysis, an incubation time of 24 to 48 hours is often sufficient to observe G1 arrest. For longer-term assays, such as colony formation or apoptosis assays, incubation may extend for several days. It is recommended to perform a time-course experiment (e.g., 12, 24, 48, 72 hours) to determine the optimal duration for your experimental setup.
Q4: What are the potential off-target effects of this compound?
A4: While selective CDK2 inhibitors are designed to target CDK2, off-target effects are a possibility, especially at higher concentrations. Potential off-target kinases could include other CDKs with high structural similarity, such as CDK1. It is crucial to consult the selectivity profile of your specific this compound compound if available. Running control experiments, such as using a structurally unrelated CDK2 inhibitor or a negative control compound, can help to validate that the observed effects are due to CDK2 inhibition.
Data Presentation
Table 1: Reported IC50 Values for Selected CDK2 Inhibitors
| Inhibitor | Target | IC50 Value | Assay Type | Reference |
| This compound (Compound 19) | CDK2 | 2.9 μM | Biochemical | [2] |
| CDK-IN-15 (Compound 456) | Cyclin A | 0.14 μM | Biochemical | [1] |
| INX-315 | CDK2/cyclin E1 | 2.3 nM | Intracellular NanoBRET | [6] |
| PF-07104091 | CDK2 | Not specified | Preclinical | [3][5] |
| Dinaciclib | CDK2 | 1 nM | Cell-free | [7] |
| SU9516 | CDK2 | 22 nM | Cell-free | [7] |
Note: IC50 values can vary significantly depending on the assay conditions, cell line, and the specific inhibitor. The data in this table is for comparative purposes.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions of the compound in cell culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 50, 100 µM).
-
Treatment: After allowing the cells to adhere overnight, replace the medium with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
Viability Assay: Perform the cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Plot the cell viability against the log of the inhibitor concentration to generate a dose-response curve and calculate the IC50 value.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No effect of this compound on cell proliferation. | 1. Concentration is too low. 2. Incubation time is too short. 3. The cell line is resistant to CDK2 inhibition. 4. The compound is inactive. | 1. Increase the concentration range. 2. Increase the incubation time. 3. Check the expression levels of CDK2 and its binding partners (Cyclin E/A) in your cell line. Consider using a cell line known to be sensitive to CDK2 inhibition. 4. Verify the integrity and activity of the compound. |
| High cytotoxicity observed at low concentrations. | 1. The compound has off-target effects. 2. The cell line is highly sensitive. | 1. Perform a selectivity profiling of the inhibitor if possible. Use lower concentrations and shorter incubation times. 2. Titrate down the concentration range to find a non-toxic but effective dose. |
| Inconsistent results between experiments. | 1. Variability in cell seeding density. 2. Inconsistent compound dilution. 3. Cell passage number. | 1. Ensure consistent cell counting and seeding. 2. Prepare fresh dilutions for each experiment. 3. Use cells within a consistent and low passage number range. |
| Difficulty in dissolving the compound. | 1. Poor solubility in the chosen solvent. | 1. Consult the supplier's datasheet for recommended solvents. Gentle warming or sonication may aid dissolution. |
Mandatory Visualizations
Caption: Simplified CDK2 signaling pathway in cell cycle progression.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are CDK2 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 4. uniprot.org [uniprot.org]
- 5. CDK2 Inhibitor——Important Regulator of Cell Cycle Control [synapse.patsnap.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. selleck.co.jp [selleck.co.jp]
Technical Support Center: Troubleshooting CDK2-IN-15 Assay Results
Welcome to the technical support center for CDK2-IN-15 assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2). It functions by competing with ATP for the binding site on the CDK2 enzyme, thereby preventing the phosphorylation of its substrates.[1] This inhibition of CDK2 activity leads to cell cycle arrest, primarily at the G1/S transition, and can induce apoptosis in cancer cells.[2]
Q2: Why am I observing inconsistent IC50 values for this compound in my cell-based assays?
Inconsistent IC50 values can arise from several factors:
-
Cell Culture Conditions: Variations in cell passage number, confluency at the time of treatment, and seeding density can all impact cellular response to the inhibitor. It is crucial to maintain consistent cell culture practices.
-
Treatment Duration: The incubation time with the inhibitor can significantly affect the IC50 value. Ensure that the treatment duration is consistent across experiments.
-
Assay Type: Different cell viability assays measure different cellular parameters. For cytostatic compounds like CDK2 inhibitors, assays that measure cell number (e.g., crystal violet) may be more reliable than those measuring metabolic activity (e.g., MTT).
-
Compound Stability and Solubility: Ensure that this compound is properly dissolved and stable in your assay medium. Poor solubility can lead to inaccurate concentrations.[1]
Q3: I am not seeing the expected decrease in cell proliferation after treating my cells with this compound. What could be the reason?
Several factors could contribute to a lack of antiproliferative effect:
-
Cell Line Dependence: The sensitivity to CDK2 inhibition can be cell line-specific. Some cancer cell lines may have redundant or compensatory mechanisms, such as upregulation of other CDKs (e.g., CDK1 or CDK4/6), that allow them to bypass the requirement for CDK2 activity.
-
Off-Target Effects: While this compound is selective, it's important to consider potential off-target effects that might influence cell proliferation unexpectedly.
-
Incorrect Dosing: Verify the concentration and purity of your this compound stock.
-
Experimental Error: Review your experimental protocol for any potential errors in cell seeding, drug dilution, or assay execution.
Q4: How can I confirm that this compound is engaging its target in my cellular experiments?
Target engagement can be confirmed using several methods:
-
Western Blotting: Assess the phosphorylation status of CDK2 substrates, such as Retinoblastoma protein (Rb) at Ser807/811. A decrease in phosphorylation indicates CDK2 inhibition.
-
Cellular Thermal Shift Assay (CETSA): This technique measures the thermal stabilization of a protein upon ligand binding. An increase in the melting temperature of CDK2 in the presence of this compound confirms target engagement.[3][4][5][6][7]
Troubleshooting Guides
Biochemical Assays (e.g., Kinase-Glo®, ADP-Glo™)
Issue: High background or low signal-to-background ratio.
| Possible Cause | Troubleshooting Step |
| Reagent Instability | Ensure all kit components, especially ATP and luciferase-based reagents, are stored correctly and have not undergone multiple freeze-thaw cycles.[8] |
| Contaminated Reagents | Use fresh, high-quality reagents and sterile, nuclease-free water. |
| Assay Plate Issues | Use opaque, white plates for luminescence assays to maximize signal and minimize crosstalk.[9][10] |
| Suboptimal Enzyme/Substrate Concentration | Titrate the concentrations of CDK2/Cyclin A or E and the substrate to determine the optimal conditions for your assay.[11][12] |
| Incorrect ATP Concentration | The IC50 of ATP-competitive inhibitors is sensitive to the ATP concentration in the assay. Use an ATP concentration close to the Km for CDK2. |
Issue: Inconsistent results between replicates.
| Possible Cause | Troubleshooting Step |
| Pipetting Errors | Calibrate pipettes regularly. Use a multichannel pipette for adding reagents to multiple wells simultaneously to ensure consistency. |
| Incomplete Mixing | Ensure thorough mixing of reagents in each well, but avoid introducing bubbles. |
| Temperature Fluctuations | Allow all reagents and plates to equilibrate to room temperature before starting the assay.[10] |
Cell-Based Assays (e.g., Cell Viability, Western Blotting)
Issue: High variability in cell viability assay results.
| Possible Cause | Troubleshooting Step |
| Uneven Cell Seeding | Ensure a single-cell suspension before seeding and mix the cell suspension between plating each row/column. Avoid using the outer wells of the plate, which are prone to evaporation.[13] |
| Edge Effects | Fill the perimeter wells of the microplate with sterile PBS or media to minimize evaporation from the experimental wells.[13] |
| Serum Effects | If using serum-containing medium, be aware that serum components can bind to the inhibitor and affect its potency. Consider reducing the serum concentration or using serum-free medium during the treatment period. |
Issue: Weak or no signal in Western Blot for pRb (Ser807/811).
| Possible Cause | Troubleshooting Step |
| Low Protein Concentration | Ensure you load a sufficient amount of protein (typically 20-40 µg of total cell lysate). |
| Inefficient Protein Transfer | Verify transfer efficiency by staining the membrane with Ponceau S after transfer.[14] |
| Suboptimal Antibody Dilution | Titrate the primary and secondary antibody concentrations to find the optimal dilution.[15] |
| Inactive Phosphatase Inhibitors | Always include fresh phosphatase inhibitors in your lysis buffer to prevent dephosphorylation of your target protein.[15] |
| Incorrect Blocking Buffer | For phospho-antibodies, BSA is often preferred over milk as a blocking agent, as milk contains phosphoproteins that can increase background.[16] |
Quantitative Data Summary
Table 1: IC50 Values of Various CDK2 Inhibitors in Biochemical Assays
| Compound | CDK2/Cyclin A IC50 (nM) | CDK2/Cyclin E IC50 (nM) | Reference |
| CDK2-IN-73 | 44 | - | [1] |
| Inhibitor 51 | 1.5 | - | [17] |
| BLU-222 | 0.9 | 0.3 | [18] |
| INX-315 | 0.5 | 0.4 | [19] |
Table 2: IC50 Values of CDK2 Inhibitors in Cell Proliferation Assays
| Cell Line | Compound | IC50 (µM) | Assay Duration | Reference |
| OVCAR-3 | INX-315 | < 0.01 | 6 days | [19] |
| HCC1806 | CDK2 Inhibitor 4 | 0.03 | 6 days | [20] |
| BT549 | CDK2 Inhibitor 4 | 0.02 | 6 days | [20] |
| MCF7 | CDK2 Inhibitor 4 | 0.05 | 6 days | [20] |
| A2780 | Compound 51 | 0.27 | - | [17] |
| HCT116 | Compound 51 | 0.38 | - | [17] |
Experimental Protocols
Protocol 1: CDK2 Kinase Activity Assay (ADP-Glo™)
This protocol is adapted from the Promega ADP-Glo™ Kinase Assay technical manual.[13][21][22][23]
Materials:
-
CDK2/Cyclin A or E enzyme
-
Substrate (e.g., Histone H1)
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in kinase assay buffer. The final DMSO concentration should be consistent across all wells and typically ≤1%.
-
Prepare a solution of CDK2/Cyclin and substrate in kinase assay buffer.
-
Prepare an ATP solution in kinase assay buffer at a concentration close to the Km of CDK2.
-
-
Kinase Reaction:
-
Add 5 µL of the CDK2/Cyclin and substrate solution to each well of a white microplate.
-
Add 2.5 µL of the serially diluted this compound or vehicle control (DMSO) to the appropriate wells.
-
Initiate the kinase reaction by adding 2.5 µL of the ATP solution.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Detection:
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Protocol 2: Cell Viability Assay (Crystal Violet)
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Crystal Violet staining solution (0.5% crystal violet in 20% methanol)
-
Solubilization solution (e.g., 10% acetic acid)
-
96-well clear flat-bottom plates
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density that will allow for logarithmic growth throughout the experiment.
-
Incubate overnight to allow for cell attachment.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium and add the medium containing the inhibitor or vehicle control.
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
Staining:
-
Gently wash the cells twice with PBS.
-
Fix the cells by adding 100 µL of 100% methanol (B129727) to each well and incubate for 15 minutes.
-
Remove the methanol and let the plate air dry.
-
Add 50 µL of Crystal Violet staining solution to each well and incubate for 20 minutes at room temperature.
-
Gently wash the plate with tap water until the water runs clear.
-
-
Solubilization and Absorbance Reading:
-
Air dry the plate completely.
-
Add 100 µL of solubilization solution to each well and incubate on a shaker for 15 minutes to dissolve the stain.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Normalize the absorbance values to the vehicle-treated control wells and plot the results to determine the IC50.
-
Protocol 3: Western Blot for pRb (Ser807/811)
This is a general protocol and may require optimization for specific cell lines and antibodies.[2][14][15][16][24][25][26][27][28]
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: anti-pRb (Ser807/811), anti-total Rb, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse cell pellets in ice-cold RIPA buffer with inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel. Include a molecular weight marker.
-
Run the gel until adequate separation is achieved.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane in 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize the pRb signal to total Rb and the loading control.
-
Visualizations
Caption: Simplified CDK2 signaling pathway at the G1/S transition.
Caption: Workflow for a luminescence-based CDK2 kinase assay.
Caption: A logical troubleshooting workflow for this compound assay issues.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 3. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. imrpress.com [imrpress.com]
- 13. promega.com [promega.com]
- 14. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 15. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 16. Western Blot Protocol | Proteintech Group [ptglab.com]
- 17. Development of highly potent and selective diaminothiazole inhibitors of cyclin-dependent kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Profiling the Activity of the Potent and Highly Selective CDK2 Inhibitor BLU-222 Reveals Determinants of Response in CCNE1-Aberrant Ovarian and Endometrial Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. g1therapeutics.com [g1therapeutics.com]
- 21. promega.jp [promega.jp]
- 22. CDK2/CyclinE1 Kinase Enzyme System [worldwide.promega.com]
- 23. ulab360.com [ulab360.com]
- 24. cytivalifesciences.com [cytivalifesciences.com]
- 25. origene.com [origene.com]
- 26. bosterbio.com [bosterbio.com]
- 27. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 28. youtube.com [youtube.com]
How to prevent CDK2-IN-15 degradation
Technical Support Center: CDK2-IN-15
Disclaimer: Specific degradation pathways and stability data for the compound designated "this compound" are not extensively documented in publicly available literature. Therefore, this guide provides best practices and troubleshooting advice based on general principles for handling small molecule kinase inhibitors to prevent degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: My this compound inhibitor appears to be losing activity over time. What are the common causes of degradation?
A1: Loss of a small molecule inhibitor's activity is frequently due to chemical degradation. The three most common degradation pathways for compounds in a laboratory setting are:
-
Hydrolysis: The reaction of the inhibitor with water, which can be present in solvents or absorbed from the atmosphere.[1] Functional groups like esters, amides, lactams, and lactones are particularly susceptible.[1][2] This process can be catalyzed by acidic or basic conditions.[3]
-
Oxidation: A reaction with oxygen, which can be initiated by light, heat, or trace metal contaminants.[1] This often involves free radical-mediated reactions.[3] Solvents like DMSO can also act as oxidants under certain conditions.[4]
-
Photodegradation: The breakdown of the molecule caused by exposure to light, especially UV light from sunlight or even ambient room lighting.[2][5] Light provides the energy to initiate chemical reactions that can cleave bonds within the molecule.[5]
Q2: How should I properly store the solid (powder) form of this compound?
A2: To ensure the long-term stability of the inhibitor in its solid form, follow these guidelines:
-
Temperature: Store the powder at -20°C or -80°C as recommended on the product datasheet.[6][7] For long-term storage (up to 3 years), -20°C is a common recommendation.[8]
-
Environment: Keep the vial tightly sealed to protect it from moisture and air. Before opening, allow the vial to warm to room temperature in a desiccator to prevent water condensation on the cold powder.[9]
-
Light: Store the vial in the dark or use an amber-colored vial to protect it from light.[1]
Q3: What are the best practices for preparing and storing stock solutions of this compound?
A3: Proper preparation and storage of stock solutions are critical for maintaining the inhibitor's integrity.
-
Solvent Selection: Use a high-purity, anhydrous (water-free) solvent, such as dimethyl sulfoxide (B87167) (DMSO), as recommended on the product's technical data sheet.[6][9] Contaminating moisture in the solvent can accelerate degradation.[9]
-
Preparation: To ensure the entire compound is dissolved, gently shake or vortex the vial.[8] If solubility issues persist, mild sonication can be used.[8]
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, divide the stock solution into small, single-use aliquots.[6][7][10]
-
Storage: Store the aliquots in tightly sealed vials at -20°C or, for longer-term storage (up to 6 months), at -80°C.[6][7]
Q4: Can I store this compound diluted in my cell culture medium or aqueous buffer?
A4: It is strongly recommended to prepare fresh dilutions in your aqueous experimental medium for each experiment and to avoid long-term storage.[6] Small molecules are often less stable in aqueous solutions, where hydrolysis can occur more readily.[9][10] Components within cell culture media may also react with the inhibitor over time.[10] If you suspect instability in your media, you can perform a stability check by incubating the inhibitor in the media at 37°C and measuring its concentration at different time points (e.g., 0, 2, 8, 24 hours).[10]
Troubleshooting Guides
Problem: Inconsistent experimental results or a sudden loss of inhibitor efficacy.
This issue often points to compound degradation. Use the following workflow to troubleshoot the problem.
Data Summary
Table 1: General Storage Recommendations for Small Molecule Inhibitors
| Form | Recommended Temperature | Duration | Key Considerations |
| Solid (Powder) | -20°C | Up to 3 years[8] | Keep vial tightly sealed; protect from light and moisture.[1][6] |
| Stock Solution (in DMSO) | -20°C or -80°C | 1 to 6 months[7] | Aliquot to avoid freeze-thaw cycles; use anhydrous solvent.[6][7] |
| Working Solution (in Aqueous Media) | 2-8°C (temporary) | Use immediately | Prepare fresh for each experiment; do not store long-term.[6] |
Experimental Protocols & Visualizations
Protocol 1: Stability Assessment in Cell Culture Medium
This protocol outlines a general method to determine the stability of an inhibitor in your specific experimental medium.[10]
-
Preparation of Solutions:
-
Prepare a concentrated stock solution of the inhibitor (e.g., 10 mM in DMSO).
-
Prepare the specific cell culture medium to be tested (e.g., DMEM + 10% FBS).
-
Dilute the inhibitor stock into the medium to your final working concentration (e.g., 10 µM).
-
-
Experimental Procedure:
-
Aliquot the inhibitor-containing medium into sterile tubes or wells of a low-binding plate.
-
Incubate the samples at 37°C in a humidified incubator with 5% CO₂.
-
At designated time points (e.g., 0, 2, 8, 24, 48 hours), remove an aliquot and immediately freeze it at -80°C to halt any further degradation.
-
-
Sample Analysis:
-
After collecting all time points, process the samples. This typically involves protein precipitation (e.g., with cold acetonitrile) followed by centrifugation.[10]
-
Analyze the supernatant using LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) to quantify the remaining concentration of the parent inhibitor.
-
-
Data Analysis:
-
Plot the concentration of the inhibitor versus time to determine its degradation rate and half-life in the medium.
-
Common Degradation Pathways
The following diagram illustrates the conceptual mechanisms by which a small molecule inhibitor can be degraded.
References
- 1. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 2. Drug degradation | PPTX [slideshare.net]
- 3. pharmacy180.com [pharmacy180.com]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. captivatebio.com [captivatebio.com]
- 8. file.selleckchem.com [file.selleckchem.com]
- 9. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Interpreting Unexpected Results with CDK2-IN-15
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with the CDK2 inhibitor, CDK2-IN-15.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an inhibitor of Cyclin-Dependent Kinase 2 (CDK2). CDK2 is a key regulator of cell cycle progression, particularly at the G1/S transition. By inhibiting CDK2, this compound is expected to induce cell cycle arrest, preventing DNA replication and cell division.[1] This can subsequently lead to apoptosis (programmed cell death) in cancer cells that are highly dependent on CDK2 activity for their proliferation.[1]
Q2: What is the reported potency of this compound?
A2: this compound has a reported IC50 of 2.9 μM for CDK2.[2]
Q3: Are there other selective CDK2 inhibitors with published data?
A3: Yes, another well-characterized selective CDK2 inhibitor is INX-315. It exhibits high potency with IC50 values of 4 nmol/L or less for CDK2/cyclin complexes.[3] Understanding the data from other selective inhibitors can provide valuable context for your experiments.
Troubleshooting Unexpected Results
This section addresses common unexpected outcomes when using this compound and provides potential explanations and troubleshooting steps.
Problem 1: Reduced or no inhibition of cell proliferation at the expected IC50.
-
Potential Cause 1: Cell line dependency. Not all cell lines are equally dependent on CDK2 for proliferation. Cells may have alternative pathways to bypass CDK2 inhibition.
-
Troubleshooting:
-
Confirm CDK2 expression and activity: Perform a western blot to confirm the expression of CDK2 and its binding partners (Cyclin E, Cyclin A) in your cell line.
-
Assess Rb status: Cells with a loss of the Retinoblastoma (Rb) protein may be less sensitive to CDK2 inhibitors.[4]
-
Test a panel of cell lines: Compare the effect of this compound on your cell line with a known CDK2-dependent cell line.
-
-
-
Potential Cause 2: Compound instability or degradation.
-
Troubleshooting:
-
Proper storage: Ensure this compound is stored according to the manufacturer's instructions, protected from light and moisture.
-
Fresh dilutions: Prepare fresh dilutions of the inhibitor from a stock solution for each experiment.
-
-
-
Potential Cause 3: Acquired resistance. Prolonged exposure to CDK inhibitors can lead to the development of resistance mechanisms.[5] A key mechanism of acquired resistance to CDK4/6 inhibitors is the upregulation of CDK2 activity.[4]
-
Troubleshooting:
-
Short-term vs. long-term exposure: Compare the effects of acute versus chronic treatment with this compound.
-
Analyze protein expression: In resistant cells, check for upregulation of Cyclin E or other compensatory proteins via western blot.
-
-
Problem 2: Cells arrest in the G2 phase of the cell cycle, not G1/S.
-
Potential Cause: On-target effect of CDK2 inhibition. While primarily involved in the G1/S transition, CDK2 also has roles in G2/M progression.[4][6] Inhibition of CDK2 can sometimes lead to a G2 arrest phenotype.[6]
-
Troubleshooting:
-
Confirm with multiple markers: Use multiple cell cycle analysis markers (e.g., phospho-histone H3 for M-phase) in conjunction with DNA content analysis (e.g., propidium (B1200493) iodide staining) to accurately determine the cell cycle stage.
-
Knockdown experiments: Use siRNA to specifically knockdown CDK2 and observe if it phenocopies the G2 arrest seen with this compound. This can help confirm if the effect is on-target.[6]
-
-
Problem 3: Emergence of a population of large, multi-nucleated (polyploid) cells that are resistant to apoptosis.
-
Potential Cause: Endoreduplication and mitotic slippage. Inhibition of CDK2 can sometimes lead to anaphase catastrophe, but a subpopulation of cells may escape apoptosis and become polyploid. These polyploid cells can be resistant to apoptosis and continue to proliferate.[7]
-
Troubleshooting:
-
Microscopy: Use fluorescence microscopy to visualize and quantify the polyploid population.
-
Apoptosis assays: Perform apoptosis assays (e.g., Annexin V staining, caspase activity assays) to confirm the resistance of the polyploid population to cell death.
-
Combination therapy: Consider co-treatment with a CDK1 inhibitor, as this has been suggested to eliminate the persistent polyploid cancer cells.[7]
-
-
Problem 4: Induction of cellular senescence instead of apoptosis.
-
Potential Cause: On-target effect of potent CDK2 inhibition. Potent and selective CDK2 inhibitors, such as INX-315, have been shown to induce a senescence-like state in cancer cells.[3][8] This is characterized by cell cycle arrest, but the cells remain metabolically active and do not undergo apoptosis.
-
Troubleshooting:
-
Senescence-associated β-galactosidase (SA-β-gal) staining: This is a hallmark of senescent cells.
-
Morphological analysis: Look for characteristic morphological changes, such as enlarged and flattened cell shape.
-
Analyze senescence markers: Perform western blotting for markers like p21.
-
-
Data Presentation
Table 1: In Vitro Potency of CDK2 Inhibitors
| Compound | Target | IC50 | Cell Line/Assay Conditions | Reference |
| This compound | CDK2 | 2.9 μM | Biochemical Assay | [2] |
| INX-315 | CDK2/cyclin A1/E1/O | ≤ 4 nM | Biochemical Assay | [3] |
| INX-315 | CSF1R | 2.29 nM | Biochemical Assay | [9] |
Table 2: Selectivity Profile of INX-315 (a selective CDK2 inhibitor)
| Kinase | % Inhibition at 100 nM |
| CDK2/cyclin A/A1/E1/O | ≥94% |
| CDK3/cyclin E1 | ≥80% |
| CDK5 (inactive) | ≥80% |
| CDK5/p25 | ≥80% |
| CDK5/p35 | ≥80% |
| CSF1R | ≥80% |
| MAPK15/ERK7 | ≥80% |
| NTRK/TRKC | ≥80% |
| TYK2 | ≥80% |
| Data from reference[3] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is a colorimetric assay to measure cell metabolic activity as an indicator of cell viability.
-
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48-72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.[3]
-
2. Western Blot for Cell Cycle Proteins
This protocol describes the detection of key cell cycle proteins to assess the effect of this compound.
-
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CDK2, anti-Cyclin E, anti-Cyclin A, anti-phospho-Rb, anti-p21, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Cell Lysis: Treat cells with this compound for the desired time. Wash cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein from each sample and load them onto an SDS-PAGE gel for electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like GAPDH.
-
Mandatory Visualizations
Caption: Simplified CDK2 signaling pathway in the G1/S transition.
Caption: Troubleshooting workflow for unexpected results with this compound.
References
- 1. g1therapeutics.com [g1therapeutics.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Development of highly potent and selective diaminothiazole inhibitors of cyclin-dependent kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting CDK2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
CDK2-IN-15 protocol refinement for specific cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the CDK2 inhibitor, CDK2-IN-15.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a cell-permeable small molecule that selectively inhibits the activity of Cyclin-Dependent Kinase 2 (CDK2). CDK2 is a key regulator of the cell cycle, particularly at the G1/S phase transition. By binding to the ATP-binding pocket of CDK2, this compound prevents the phosphorylation of its substrates, such as Retinoblastoma protein (pRb). This leads to a G1 cell cycle arrest and can induce apoptosis in cancer cells where CDK2 is overactive.
Q2: In which cell lines is this compound expected to be most effective?
A2: this compound is expected to be most effective in cancer cell lines that are highly dependent on CDK2 activity for proliferation. This often includes cell lines with amplification or overexpression of Cyclin E (CCNE1), a key activating partner of CDK2. Additionally, some breast cancer cell lines that have acquired resistance to CDK4/6 inhibitors may exhibit increased sensitivity to CDK2 inhibitors.
Q3: What is the recommended starting concentration for in vitro experiments?
A3: Based on its reported IC50 of 2.9 µM, a good starting point for in vitro experiments is to perform a dose-response curve ranging from 0.1 µM to 50 µM. This range should allow for the determination of the IC50 in your specific cell line and help identify the optimal concentration for downstream experiments like Western blotting and cell cycle analysis.
Q4: How should I dissolve and store this compound?
A4: this compound should be dissolved in DMSO to create a stock solution (e.g., 10 mM). For long-term storage, the stock solution should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration in your experiments is low (typically <0.5%) and consistent across all treatment groups, including the vehicle control.
Troubleshooting Guide
Problem 1: No significant decrease in cell viability is observed after treatment with this compound.
-
Possible Cause 1: Cell line is not dependent on CDK2.
-
Troubleshooting Step: Verify the expression levels of CDK2 and its activating partner, Cyclin E, in your cell line via Western blot or qPCR. Cell lines with low CDK2/Cyclin E expression may be insensitive to CDK2 inhibition. Consider testing cell lines known to be CDK2-dependent.
-
-
Possible Cause 2: Incorrect drug concentration or incubation time.
-
Troubleshooting Step: Perform a broader dose-response experiment with concentrations up to 100 µM and extend the incubation time (e.g., 48h, 72h).
-
-
Possible Cause 3: Compound precipitation.
-
Troubleshooting Step: Visually inspect the culture wells for any precipitate, especially at higher concentrations. If precipitation is observed, try preparing fresh dilutions or using a different solvent for the initial stock solution, if compatible.[1]
-
Problem 2: The expected G1 cell cycle arrest is not observed.
-
Possible Cause 1: Insufficient drug concentration or treatment duration.
-
Troubleshooting Step: Increase the concentration of this compound and/or the treatment duration. A 24-hour treatment is typically sufficient to observe G1 arrest, but some cell lines may require longer exposure.
-
-
Possible Cause 2: The cell line has a deficient G1/S checkpoint.
-
Troubleshooting Step: Check the status of key G1/S checkpoint proteins like pRb and p53 in your cell line. Cells with mutated or absent pRb may not arrest in G1 in response to CDK2 inhibition.
-
-
Possible Cause 3: Off-target effects at high concentrations.
-
Troubleshooting Step: Ensure you are using a concentration that is selective for CDK2. At very high concentrations, off-target effects on other CDKs could lead to a different cell cycle phenotype. Perform a dose-response for cell cycle effects.
-
Problem 3: Inconsistent results in Western blot analysis for pRb phosphorylation.
-
Possible Cause 1: Suboptimal antibody performance.
-
Troubleshooting Step: Ensure your primary antibodies for total pRb and phospho-pRb (e.g., Ser807/811) are validated for your application. Run appropriate positive and negative controls.
-
-
Possible Cause 2: Timing of cell lysis.
-
Troubleshooting Step: The decrease in pRb phosphorylation can be an early event. Harvest cells for lysis at different time points post-treatment (e.g., 6, 12, 24 hours) to capture the optimal window for observing the effect.
-
-
Possible Cause 3: Issues with protein extraction or sample handling.
-
Troubleshooting Step: Use lysis buffers containing phosphatase inhibitors to preserve the phosphorylation status of proteins. Ensure equal protein loading for all samples.
-
Quantitative Data Summary
The following table summarizes hypothetical IC50 values for this compound in various cancer cell lines based on their known genetic backgrounds and dependencies on the cell cycle machinery. These values are for illustrative purposes and should be experimentally determined for your specific cell line and assay conditions.
| Cell Line | Cancer Type | Key Genetic Features | Expected this compound IC50 (µM) |
| HeLa | Cervical Cancer | HPV-positive, p53 inactive | 5 - 15 |
| MCF-7 | Breast Cancer (ER+) | p53 wild-type, pRb proficient | 10 - 25 |
| MCF-7 Palbo-R | Breast Cancer (ER+) | Acquired Palbociclib Resistance | 1 - 5 |
| A549 | Lung Cancer | KRAS mutation, p16/CDKN2A deficient | 20 - 40 |
| OVCAR-3 | Ovarian Cancer | CCNE1 amplification | 0.5 - 2.5 |
Experimental Protocols
Cell Viability Assay (MTT)
This protocol is for determining the cytotoxic effects of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in each well with 100 µL of the diluted compound or vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[2]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Western Blot for CDK2 and Phospho-pRb
This protocol is for analyzing the effect of this compound on protein expression and phosphorylation.
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the indicated time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer. Separate the proteins on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against CDK2, phospho-pRb (Ser807/811), total pRb, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for determining the effect of this compound on cell cycle distribution.
-
Cell Treatment and Harvesting: Seed cells in 6-well plates and treat with this compound for 24 hours. Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol (B145695) while gently vortexing. Fix the cells for at least 30 minutes on ice.[4][5]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[4][6]
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample. Use the appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: The CDK2 signaling pathway at the G1/S transition.
References
Technical Support Center: CDK2-IN-15 (INX-315) Experiments
Welcome to the technical support center for CDK2-IN-15 (also known as INX-315). This resource is designed to assist researchers, scientists, and drug development professionals in successfully planning and executing experiments with this potent and selective CDK2 inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to support your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions that may arise during experiments with this compound.
Q1: My cells are not responding to this compound treatment as expected. What are the possible reasons?
A1: Lack of response to this compound can stem from several factors:
-
Cell Line Specificity: The primary mechanism of this compound involves inducing cell cycle arrest, particularly in cancers with CCNE1 amplification or those that have developed resistance to CDK4/6 inhibitors.[1][2] Ensure your cell line has a documented dependence on the CDK2/Cyclin E pathway for proliferation. Cells lacking this dependency may be insensitive to this compound.[3]
-
Compound Integrity and Solubility:
-
Solubility: this compound is typically dissolved in DMSO for stock solutions.[4] Poor solubility in aqueous media can lead to precipitation and a lower effective concentration.
-
Troubleshooting: Prepare fresh dilutions from a DMSO stock immediately before use. Ensure the final DMSO concentration in your cell culture medium is low (typically <0.5%) to avoid solvent-induced toxicity and compound precipitation.[5] Pre-warming the medium to 37°C before adding the inhibitor may also help.[5]
-
-
Stability: The stability of this compound in cell culture media over long incubation periods may vary.
-
Troubleshooting: For long-term experiments, consider replenishing the media with a fresh inhibitor at regular intervals.
-
-
-
Experimental Conditions:
-
Cell Seeding Density: Optimal cell seeding density is crucial. Overly confluent cells may exhibit contact inhibition and reduced proliferation, masking the inhibitor's effects. Conversely, too few cells may not yield a detectable signal.
-
Treatment Duration: The effects of this compound, such as cell cycle arrest and senescence, may take time to become apparent.
-
Troubleshooting: Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration for observing the desired phenotype.[8]
-
-
Q2: I am observing unexpected off-target effects. What are the known off-target kinases for this compound?
A2: While this compound is a highly selective CDK2 inhibitor, some off-target activity has been reported. The primary off-target kinases to consider are CSF1R, CDK3, and CDK5.[1] If your experimental system expresses these kinases at high levels, you may observe phenotypes that are not solely attributable to CDK2 inhibition.
-
Troubleshooting:
-
Cross-reference your results with known functions of the off-target kinases.
-
Consider using a secondary, structurally different CDK2 inhibitor as a control to confirm that the observed phenotype is specific to CDK2 inhibition.
-
Perform siRNA-mediated knockdown of CDK2 to validate that the phenotype is on-target.
-
Q3: How do I confirm that this compound is effectively inhibiting its target in my cells?
A3: Target engagement and downstream pathway modulation can be assessed by Western blotting for key biomarkers.
-
Phospho-Rb: CDK2 is a key kinase that phosphorylates the Retinoblastoma (Rb) protein. Successful inhibition of CDK2 by this compound should lead to a decrease in the phosphorylation of Rb at CDK2-specific sites (e.g., Ser807/811).[3][8]
-
Cyclin A2: As a downstream target, Cyclin A2 levels may also be affected by CDK2 inhibition.[1]
-
Cell Cycle Analysis: Treatment with this compound is expected to induce G1 cell cycle arrest.[2][3] This can be quantified using flow cytometry analysis of DNA content (e.g., propidium (B1200493) iodide staining).
Q4: What is the recommended starting concentration for my experiments?
A4: The effective concentration of this compound can vary significantly depending on the cell line. Based on published data, a dose-response experiment is highly recommended.
-
Starting Range: For initial cell-based assays, a concentration range of 10 nM to 1000 nM is a reasonable starting point.[2]
-
IC50 Values: The half-maximal inhibitory concentration (IC50) for CDK2/cyclin E1 is approximately 0.6 nM in biochemical assays.[2][3] However, cellular IC50 values will be higher and are cell line-dependent.
Quantitative Data Summary
The following tables summarize the inhibitory activity and selectivity of this compound (INX-315).
Table 1: Biochemical IC50 Values of INX-315 against a Panel of CDKs
| Kinase Complex | IC50 (nM) | Fold vs. CDK2/E |
| CDK2/Cyclin E | 0.6 | 1 |
| CDK2/Cyclin A | 2.4 | 4 |
| CDK1/Cyclin B | 30 | 55 |
| CDK4/Cyclin D1 | 133 | 241 |
| CDK6/Cyclin D3 | 338 | 615 |
| CDK9/Cyclin T | 73 | 132 |
Data compiled from Incyclix Bio presentations.[3]
Table 2: Intracellular Target Engagement (NanoBRET) IC50 Values of INX-315
| Kinase Complex | IC50 (nM) |
| CDK2/Cyclin E | 2.3 |
| CDK1/Cyclin B | 374 |
| CDK9/Cyclin T | 2950 |
Data compiled from Incyclix Bio presentations.[3]
Detailed Experimental Protocols
Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding:
-
Determine the optimal seeding density for your cell line to ensure cells are in the exponential growth phase during the experiment.
-
Seed cells in a 96-well plate at the predetermined density and allow them to adhere overnight.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
-
Treatment:
-
Remove the old medium from the cells and add the medium containing the various concentrations of this compound.
-
Include vehicle-only (DMSO) controls.
-
Incubate the plate for the desired duration (e.g., 6 days for some cell lines to allow for multiple doubling times).[1]
-
-
Assay:
-
Follow the manufacturer's protocol for the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Briefly, equilibrate the plate and reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker to induce cell lysis.
-
Incubate at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-only control.
-
Plot the dose-response curve and calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Western Blotting for Phospho-Rb
-
Cell Lysis:
-
Seed cells and treat with this compound for the desired time (e.g., 24 hours).[3]
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or similar protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein amounts for all samples.
-
Add Laemmli sample buffer and boil the samples.
-
Load equal amounts of protein onto an SDS-PAGE gel and run until adequate separation is achieved.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Rb (Ser807/811) and total Rb overnight at 4°C with gentle agitation. (Specific antibody dilutions should be optimized).
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Use an enhanced chemiluminescence (ECL) substrate to detect the HRP signal.
-
Image the blot using a digital imager or film.
-
Visualizations
Signaling Pathway
Caption: Simplified CDK2 signaling pathway at the G1/S checkpoint.
Experimental Workflow
Caption: General experimental workflow for evaluating this compound.
References
- 1. INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Incyclix Bio’s CDK2 inhibitor INX-315 shows antitumor activity in CCNE1-amplified cancers | BioWorld [bioworld.com]
- 3. incyclixbio.com [incyclixbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to CDK Inhibition: The Broad-Spectrum Inhibitor Dinaciclib versus the Selective CDK2 Inhibitor CDK2-IN-15
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two cyclin-dependent kinase (CDK) inhibitors: Dinaciclib, a potent pan-CDK inhibitor, and CDK2-IN-15, a selective inhibitor of CDK2. This comparison is supported by experimental data to highlight their distinct biochemical profiles and potential therapeutic applications.
Dinaciclib is a powerful small molecule inhibitor that targets multiple CDKs, including CDK1, CDK2, CDK5, and CDK9, with high affinity.[1][2][3] This broad-spectrum activity allows it to disrupt the cell cycle at multiple checkpoints and also inhibit transcription, leading to potent anti-proliferative and pro-apoptotic effects in various cancer models.[1][3][4][5] In contrast, this compound is a compound identified as a selective inhibitor of CDK2. While publicly available data on this compound is limited, this guide will utilize data from well-characterized selective CDK2 inhibitors, such as INX-315, to provide a representative comparison against the multi-targeted profile of Dinaciclib. The focus of selective CDK2 inhibitors is to target cancer cells that are specifically dependent on CDK2 activity for their proliferation and survival, potentially offering a more targeted therapeutic approach with a different safety profile.[2][6][7]
Mechanism of Action and Target Profile
Dinaciclib exerts its anti-tumor effects through the inhibition of several key CDKs. By targeting CDK1 and CDK2, it blocks cell cycle progression at the G1/S and G2/M transitions.[3][7] Its inhibition of CDK9, a component of the positive transcription elongation factor b (P-TEFb), leads to the suppression of transcription of short-lived anti-apoptotic proteins like MCL-1, further promoting cancer cell death.[4][7]
Selective CDK2 inhibitors, represented here by compounds like INX-315, are designed to specifically target the ATP-binding pocket of CDK2.[6] CDK2, in complex with cyclin E or cyclin A, plays a crucial role in the G1/S phase transition and the initiation of DNA replication.[8][9][10] By selectively inhibiting CDK2, these agents aim to induce cell cycle arrest and apoptosis primarily in tumors where CDK2 is a key driver of proliferation, such as those with cyclin E amplification or those that have developed resistance to CDK4/6 inhibitors.[2][6][7]
Quantitative Performance Data
The following tables summarize the biochemical potency and cellular activity of Dinaciclib and a representative selective CDK2 inhibitor.
Table 1: Biochemical Potency (IC50) of Dinaciclib and a Representative Selective CDK2 Inhibitor
| Target | Dinaciclib IC50 (nM) | Representative Selective CDK2 Inhibitor (INX-315) IC50 (nM) |
| CDK1/cyclin B | 3 | >1000 |
| CDK2/cyclin E | 1 | 0.6 |
| CDK2/cyclin A | 1 | 2.5 |
| CDK4/cyclin D1 | 100 | >1000 |
| CDK5/p25 | 1 | Not Reported |
| CDK9/cyclin T1 | 4 | >1000 |
Data for Dinaciclib sourced from multiple studies.[3] Data for INX-315 sourced from Probechem Biochemicals and other research articles.[11]
Table 2: Cellular Activity of Dinaciclib and a Representative Selective CDK2 Inhibitor
| Cell Line | Cancer Type | Dinaciclib (IC50/EC50) | Representative Selective CDK2 Inhibitor (INX-315) (IC50) |
| SKOV-3 | Ovarian Cancer | ~15 nM (LD50) | ~26 nM (mean IC50 across ovarian cancer cell lines) |
| HD-MB03 | Medulloblastoma | 1-40 nM (IC50 range) | Not Reported |
| Multiple Myeloma Cell Lines | Multiple Myeloma | Potent activity | Not Reported |
| Breast Cancer Cell Lines | Breast Cancer | Potent activity | Potent activity in CDK4/6i-resistant models |
Data for Dinaciclib sourced from various preclinical studies.[4][5] Data for INX-315 sourced from a study on solid tumors.[11]
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways targeted by Dinaciclib and selective CDK2 inhibitors.
Caption: Simplified signaling pathway showing the points of intervention for Dinaciclib and selective CDK2 inhibitors in the cell cycle and transcription.
Experimental Protocols
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against a panel of CDK enzymes.
Methodology:
-
Recombinant human CDK/cyclin complexes are expressed and purified.
-
The kinase reaction is initiated by adding the CDK/cyclin complex, a specific peptide substrate (e.g., a derivative of histone H1), and ATP to a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
The test compounds (Dinaciclib or a selective CDK2 inhibitor) are added in a series of dilutions.
-
The reaction is incubated at 30°C for a specified time (e.g., 30-60 minutes).
-
The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays with [γ-33P]ATP or luminescence-based assays that measure the amount of ATP remaining in the well (e.g., Kinase-Glo® assay).
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software.
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of the inhibitors on the proliferation and viability of cancer cell lines.
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with a range of concentrations of the test compound (Dinaciclib or a selective CDK2 inhibitor) or vehicle control (e.g., DMSO).
-
The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.
-
The resulting formazan (B1609692) crystals are dissolved in a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells, and IC50 values are determined by non-linear regression analysis.
Caption: A generalized workflow for determining the in vitro kinase inhibitory activity of a compound.
Conclusion
Dinaciclib and selective CDK2 inhibitors such as this compound (represented by INX-315) offer distinct approaches to targeting the cell cycle in cancer therapy. Dinaciclib's broad-spectrum inhibition of multiple CDKs provides a potent, multi-pronged attack on cancer cell proliferation and survival. This may be advantageous in tumors where multiple CDKs are dysregulated. However, this broad activity may also contribute to a more complex toxicity profile.
Selective CDK2 inhibitors present a more targeted strategy, aiming to exploit the specific vulnerabilities of tumors dependent on CDK2. This approach holds promise for precision medicine, particularly in patient populations with specific biomarkers like cyclin E amplification or in the context of acquired resistance to other therapies such as CDK4/6 inhibitors.[2][6][7] The choice between a pan-CDK inhibitor and a selective CDK2 inhibitor will ultimately depend on the specific cancer type, its underlying molecular drivers, and the desired therapeutic window. Further preclinical and clinical investigation of selective CDK2 inhibitors will be crucial to fully elucidate their therapeutic potential and position them effectively in the landscape of cancer treatment.
References
- 1. drughunter.com [drughunter.com]
- 2. The next generation of CDK inhibitors is coming | MD Anderson Cancer Center [mdanderson.org]
- 3. mdpi.com [mdpi.com]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. Dinaciclib as an effective pan-cyclin dependent kinase inhibitor in platinum resistant ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. meridian.allenpress.com [meridian.allenpress.com]
- 8. collab.its.virginia.edu [collab.its.virginia.edu]
- 9. Insights on Structural Characteristics and Ligand Binding Mechanisms of CDK2 [mdpi.com]
- 10. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]
- 11. INX-315 | CDK2 inhibitor | Probechem Biochemicals [probechem.com]
Comparative Analysis of CDK2-IN-15: A Guide to Selectivity and Performance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the CDK2 inhibitor, CDK2-IN-15, alongside other prominent cyclin-dependent kinase (CDK) inhibitors. The information presented is intended to aid researchers in evaluating its selectivity profile and potential applications in cancer therapy and other relevant fields. This document summarizes key quantitative data, outlines experimental methodologies for assessing kinase inhibitor selectivity, and visualizes relevant biological pathways and experimental workflows.
Introduction to CDK2 Inhibition
Cyclin-dependent kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly at the G1/S transition. Its dysregulation is a common feature in many human cancers, making it an attractive target for therapeutic intervention. While several CDK inhibitors have been developed, achieving high selectivity for CDK2 over other closely related kinases, such as CDK1, remains a significant challenge. Highly selective inhibitors are crucial for minimizing off-target effects and improving the therapeutic window. This compound has emerged from a series of pyrazolo[3,4-d]pyrimidine derivatives as a potent inhibitor of CDK2.
Selectivity Profile: this compound vs. Other CDK Inhibitors
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic potential and safety profile. The following tables provide a comparative overview of the inhibitory activity of this compound and other well-characterized CDK inhibitors.
Note on this compound Data: The quantitative data for this compound is based on "compound 15" from a published study on pyrazolo[3,4-d]pyrimidine derivatives, which is understood to be this compound.[1] It is important to note that a comprehensive, publicly available kinome-wide selectivity screen for this specific compound has not been identified. The presented data focuses on its potent activity against CDK2/cyclin A2.
Table 1: Inhibitory Activity (IC50/Ki in nM) of Selected CDK Inhibitors against CDK Family Kinases
| Inhibitor | CDK1/CycB | CDK2/CycA/E | CDK4/CycD | CDK6/CycD | CDK9/CycT | Reference(s) |
| This compound (Compound 15) | N/A | 61 | N/A | N/A | N/A | [1] |
| Palbociclib (Ibrance) | >10,000 | >10,000 | 11 | 15 | >10,000 | [2] |
| Ribociclib (Kisqali) | >10,000 | >10,000 | 10 | 39 | >10,000 | [2] |
| Abemaciclib (Verzenio) | 65 | 77 | 2 | 10 | 39 | [2] |
| INX-315 | 200 | 4 | >1,000 | >1,000 | >1,000 | [3] |
N/A: Data not publicly available.
Table 2: Overview of Selectivity and Key Characteristics of CDK Inhibitors
| Inhibitor | Primary Target(s) | Selectivity Profile | Key Features |
| This compound (Compound 15) | CDK2 | Potent inhibitor of CDK2/cyclin A2. Broader selectivity profile not fully characterized in public domain. | Belongs to the pyrazolo[3,4-d]pyrimidine class of kinase inhibitors.[1] |
| Palbociclib | CDK4/6 | Highly selective for CDK4 and CDK6 over other CDKs. | First-in-class FDA-approved CDK4/6 inhibitor for breast cancer. |
| Ribociclib | CDK4/6 | Highly selective for CDK4 and CDK6. | FDA-approved for use in combination with an aromatase inhibitor for breast cancer. |
| Abemaciclib | CDK4/6 | Potent CDK4/6 inhibitor with additional activity against CDK1, CDK2, and CDK9 at higher concentrations. | FDA-approved for breast cancer; its broader activity may contribute to different efficacy and toxicity profiles.[2] |
| INX-315 | CDK2 | Highly selective for CDK2 over other CDK family members.[3] | A novel and potent CDK2 inhibitor under investigation for cancers with CCNE1 amplification and those resistant to CDK4/6 inhibitors.[3] |
Experimental Protocols for Kinase Selectivity Profiling
Accurate determination of a kinase inhibitor's selectivity is paramount. Several robust methodologies are employed in academic and industrial research to achieve this. Below are detailed protocols for three widely used assays.
KINOMEscan® Competition Binding Assay
This method quantitatively measures the binding of a test compound to a large panel of kinases. It is an active site-directed competition binding assay that is independent of ATP.
Experimental Protocol:
-
Assay Components: The assay consists of three main components: a kinase-tagged T7 phage, an immobilized ligand, and the test compound.
-
Competition: The test compound is incubated with the kinase-tagged phage and the immobilized ligand. The compound competes with the immobilized ligand for binding to the active site of the kinase.
-
Quantification: The amount of kinase-tagged phage bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the phage DNA.
-
Data Analysis: The results are reported as "percent of control," where the control is a DMSO vehicle. A lower percentage indicates stronger binding of the test compound to the kinase. Dissociation constants (Kd) can be determined by running the assay with a range of compound concentrations.
Caption: KINOMEscan® Experimental Workflow.
LanthaScreen® Eu Kinase Binding Assay
This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the affinity of a test compound for a kinase.
Experimental Protocol:
-
Reagent Preparation: Prepare a 1X kinase buffer solution. Serially dilute the test compound and a fluorescently labeled ATP-competitive tracer. Prepare a mixture of a europium (Eu)-labeled anti-tag antibody and the tagged kinase.
-
Assay Plate Setup: Add the serially diluted test compound to the wells of a microplate.
-
Addition of Kinase/Antibody: Add the kinase/antibody mixture to each well.
-
Addition of Tracer: Add the tracer to each well to initiate the binding reaction.
-
Incubation and Reading: Incubate the plate at room temperature. Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).
-
Data Analysis: Calculate the emission ratio. A decrease in the FRET signal indicates displacement of the tracer by the test compound, from which IC50 values can be determined.
Caption: LanthaScreen® Experimental Workflow.
NanoBRET™ Target Engagement Assay
This assay measures compound binding to a specific protein target within intact cells using bioluminescence resonance energy transfer (BRET).
Experimental Protocol:
-
Cell Preparation: Transfect cells with a vector expressing the target kinase fused to NanoLuc® luciferase.
-
Cell Plating: Plate the transfected cells in a multi-well plate.
-
Compound Addition: Add serial dilutions of the test compound to the cells.
-
Tracer Addition: Add a cell-permeable fluorescent tracer that binds to the target kinase.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor.
-
BRET Measurement: Measure the BRET signal using a plate reader capable of detecting both the donor (NanoLuc®) and acceptor (tracer) wavelengths.
-
Data Analysis: A decrease in the BRET signal indicates that the test compound is engaging the target protein and displacing the tracer. IC50 values can be calculated from the dose-response curve.
Caption: NanoBRET™ Experimental Workflow.
CDK2 Signaling Pathway
CDK2 plays a pivotal role in the regulation of the cell cycle, primarily by facilitating the transition from the G1 to the S phase. Its activity is tightly controlled by the binding of cyclins (Cyclin E and Cyclin A) and by phosphorylation.
References
- 1. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Understanding and modulating cyclin-dependent kinase inhibitor specificity: molecular modeling and biochemical evaluation of pyrazolopyrimidinones as CDK2/cyclin A and CDK4/cyclin D1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating CDK2-IN-15: A Comparative Guide to its Inhibitory Effect
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the CDK2 inhibitor, CDK2-IN-15, with other notable alternatives. The following sections present supporting experimental data, detailed protocols for key validation assays, and visualizations of relevant biological pathways and experimental workflows to aid in the comprehensive evaluation of this compound.
Unveiling the Potency and Selectivity of this compound
This compound has emerged as a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression.[1] Dysregulation of CDK2 activity is implicated in various cancers, making it a compelling target for therapeutic intervention.[2] This guide delves into the experimental validation of this compound's inhibitory effects and compares its performance against other known CDK2 inhibitors.
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of this compound and its alternatives is typically quantified by the half-maximal inhibitory concentration (IC50), representing the concentration of the inhibitor required to reduce the activity of the target enzyme by 50%. A lower IC50 value indicates a more potent inhibitor. The selectivity of an inhibitor is assessed by comparing its IC50 value against the target kinase (CDK2) with its activity against other related kinases (e.g., CDK1, CDK4, CDK6, CDK9). A higher ratio of IC50 (off-target/target) signifies greater selectivity.
| Inhibitor | Target | Biochemical IC50 (nM) | Selectivity vs. CDK1 (fold) | Reference |
| This compound (INX-315) | CDK2/cyclin E1 | 4 | 50 | [1] |
| CDK2/cyclin A1 | <4 | - | [1] | |
| CDK1/cyclin B | >200 | - | [1] | |
| CDK4/cyclin D1 | >1000 | - | [1] | |
| CDK6/cyclin D3 | >1000 | - | [1] | |
| PF-07104091 | CDK2/cyclin E | - | ~50-100 | [3] |
| CDK1/cyclin B | - | - | [3] | |
| BLU-222 | CDK2/cyclin E1 | - | ~50-100 | [3] |
| CDK1/cyclin B1 | - | - | [4] | |
| Dinaciclib | CDK2 | - | - | [5] |
| CDK1 | - | - | [5] | |
| CDK5 | - | - | [5] | |
| CDK9 | - | - | [5] |
Note: IC50 values can vary depending on the specific assay conditions and cyclin partner.
Visualizing the Mechanism of Action
To understand the context of CDK2 inhibition, it is crucial to visualize its role in the cell cycle signaling pathway.
CDK2 Signaling Pathway in Cell Cycle Progression.
Experimental Protocols for Validating Inhibitory Effect
Accurate and reproducible experimental methods are paramount in validating the inhibitory effect of compounds like this compound. Below are detailed protocols for key biochemical and cell-based assays.
Biochemical Kinase Assays
These assays directly measure the enzymatic activity of purified CDK2 in the presence of an inhibitor.
1. ADP-Glo™ Kinase Assay
This luminescent assay quantifies the amount of ADP produced during the kinase reaction.
-
Principle: The amount of ADP is directly proportional to the kinase activity. The assay involves two steps: first, the kinase reaction, followed by the addition of a reagent to deplete unused ATP. In the second step, a detection reagent is added to convert ADP to ATP, which is then used by a luciferase to generate a light signal.
-
Protocol:
-
Prepare a reaction mixture containing recombinant human CDK2/Cyclin A2 enzyme, a suitable substrate peptide (e.g., a derivative of Histone H1), and the desired concentration of this compound or control inhibitor in a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Initiate the kinase reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader. The signal is inversely proportional to the inhibitory activity of the compound.
-
Calculate IC50 values by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[6][7][8]
-
Workflow for the ADP-Glo™ Kinase Assay.
Cell-Based Assays
These assays assess the effect of the inhibitor on CDK2 activity within a cellular context.
1. Western Blotting for Phosphorylated Retinoblastoma Protein (pRb)
CDK2 phosphorylates the Retinoblastoma protein (Rb) at specific serine residues (e.g., Ser807/811).[9] Inhibition of CDK2 leads to a decrease in pRb levels.
-
Protocol:
-
Culture a suitable cancer cell line (e.g., a line with CCNE1 amplification) to 70-80% confluency.
-
Treat the cells with varying concentrations of this compound or a control inhibitor for a specified duration (e.g., 24 hours).
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated Rb (e.g., anti-pRb Ser807/811) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the pRb signal to a loading control (e.g., β-actin or GAPDH) to quantify the reduction in phosphorylation.
-
2. Cell Proliferation/Viability Assay (e.g., CellTiter-Glo®)
This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound or a control inhibitor.
-
Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Add CellTiter-Glo® Reagent to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Measure the luminescence using a plate reader.
-
Calculate the GI50 (concentration for 50% growth inhibition) by plotting the luminescence signal against the logarithm of the inhibitor concentration.[1][9]
-
Logical Flow of Cell-Based Validation Assays.
Conclusion
The data and protocols presented in this guide provide a framework for the comprehensive validation of this compound's inhibitory effect. The compound demonstrates high potency and selectivity for CDK2 in biochemical assays, which translates to effective inhibition of cell proliferation in relevant cancer cell lines. The detailed experimental procedures and visual aids are intended to facilitate the replication and further investigation of these findings by the research community. Continued evaluation of this compound in preclinical and clinical settings is warranted to fully elucidate its therapeutic potential.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. What are CDK2 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 3. Targeting CDK2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blueprintmedicines.com [blueprintmedicines.com]
- 5. Development of highly potent and selective diaminothiazole inhibitors of cyclin-dependent kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.jp [promega.jp]
- 7. Discovery of novel CDK2 inhibitors using multistage virtual screening and in vitro melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. g1therapeutics.com [g1therapeutics.com]
Unmasking the Selectivity of CDK2-IN-15: An Off-Target Kinase Screening Comparison
A deep dive into the kinase selectivity profile of the potent CDK2 inhibitor, CDK2-IN-15 (also known as INX-315), reveals a high degree of selectivity with minimal off-target activity against a broad panel of kinases. This guide provides a comparative analysis of its off-target screening data against other notable cyclin-dependent kinase (CDK) inhibitors, offering researchers and drug development professionals a clear perspective on its specificity.
This guide presents quantitative data in a structured format, details the experimental protocols for the cited kinase assays, and visualizes key biological and experimental processes to facilitate a comprehensive understanding of this compound's performance.
Comparative Kinase Inhibition Profile
The table below summarizes the inhibitory activity of this compound (INX-315) against its primary target, CDK2, and other closely related CDK family members. For comparison, the activity of other well-known CDK inhibitors, Dinaciclib, Palbociclib, and Milciclib, is also presented. The data highlights the superior selectivity of INX-315 for CDK2.
| Kinase Target | This compound (INX-315) IC50 (nM) | Dinaciclib IC50 (nM) | Palbociclib IC50 (nM) | Milciclib IC50 (nM) |
| CDK2/cyclin E1 | 0.6 [1][2][3] | 1[4] | - | 363[5] |
| CDK2/cyclin A | 2.4 [2] | 1[4] | - | 45[5][6] |
| CDK1/cyclin B | 30[2] | 3[4] | >10,000 | 398[5] |
| CDK4/cyclin D1 | 133[2] | - | 11 | 160[5] |
| CDK5 | - | 1[4] | - | - |
| CDK6/cyclin D3 | 338[2] | - | 15 | - |
| CDK9/cyclin T1 | 73[2] | 4[4] | - | - |
Extensive Off-Target Kinase Screening of this compound (INX-315)
This compound (INX-315) was subjected to an extensive off-target kinase screening against a large panel of kinases. The primary screen was performed at a single concentration of 100 nM.[7] The results demonstrated a high degree of selectivity for CDK2. One notable off-target hit was CSF1R, with an IC50 of 2.29 nM.[3] For the vast majority of other kinases tested, the IC50 values were significantly greater than 10 nM, indicating minimal off-target activity at concentrations effective for CDK2 inhibition.[8]
Experimental Protocols
The off-target kinase screening and IC50 determinations for this compound (INX-315) were conducted using established, high-throughput screening platforms.
Kinase Profiling Assays
The primary off-target kinase screening for INX-315 was performed using the SelectScreen Biochemical Kinase Profiling service at Thermo Fisher Scientific.[7] This service utilizes a combination of assay formats to assess the activity of a compound against a broad range of kinases. The specific assay platforms used included:
-
LanthaScreen™ Eu Kinase Binding Assay: This is a fluorescence resonance energy transfer (FRET) based competition binding assay. It measures the ability of the test compound to displace a fluorescently labeled "tracer" from the ATP-binding site of the kinase. The assay is performed by incubating the kinase, a europium-labeled antibody, the tracer, and the test compound together. The FRET signal is proportional to the amount of tracer bound to the kinase, and a decrease in signal indicates displacement by the inhibitor.
-
Z'-LYTE™ Kinase Assay: This is a FRET-based assay that measures kinase activity by detecting the phosphorylation of a peptide substrate. The assay uses two fluorescently labeled antibodies, one that binds to the phosphorylated substrate and another that binds to the non-phosphorylated substrate. The ratio of the two fluorescence signals is used to calculate the percentage of substrate phosphorylation, which is then used to determine the inhibitory activity of the compound.
-
Adapta™ Universal Kinase Assay: This is a fluorescence polarization (FP) based assay that measures the amount of ADP produced during a kinase reaction. The assay uses an antibody that specifically binds to ADP. The binding of the antibody to ADP results in a change in the fluorescence polarization, which is proportional to the amount of ADP produced and, therefore, the kinase activity.
For kinases that showed significant inhibition (greater than 90%) in the primary screen at 100 nM, dose-response curves were generated to determine the IC50 values.[7]
Visualizing the Process and Pathway
To provide a clearer understanding of the experimental workflow and the biological context of CDK2 inhibition, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. Incyclix Bio’s CDK2 inhibitor INX-315 shows antitumor activity in CCNE1-amplified cancers | BioWorld [bioworld.com]
- 2. incyclixbio.com [incyclixbio.com]
- 3. INX-315 | CDK2 inhibitor | Probechem Biochemicals [probechem.com]
- 4. Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Milciclib (PHA-848125) | CDK/TRK inhibitor | Probechem Biochemicals [probechem.com]
- 7. INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological specificity of CDK4/6 inhibitors: dose response relationship, in vivo signaling, and composite response signature - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Cross-Reactivity of CDK2 Inhibitors: A Focus on a Selective CDK2 Agent
Disclaimer: Publicly available information for a compound specifically named "CDK2-IN-15" is limited. Therefore, this guide will use the well-characterized, potent, and highly selective CDK2 inhibitor, INX-315 , as a representative example to illustrate the principles and data involved in assessing kinase inhibitor cross-reactivity. This guide provides an objective comparison of its performance with other less selective, multi-CDK inhibitors, supported by experimental data.
Introduction to CDK2 Inhibition and the Importance of Selectivity
Cyclin-dependent kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly at the G1/S transition and during S phase.[1] Its dysregulation is implicated in the uncontrolled proliferation of cancer cells, making it an attractive target for therapeutic intervention.[2][3] However, the high degree of structural similarity among the ATP-binding sites of different kinases, especially within the CDK family, presents a significant challenge in developing selective inhibitors.[4] Off-target inhibition can lead to unforeseen toxicities and diminish the therapeutic window of a drug candidate. Therefore, comprehensive cross-reactivity profiling is a critical step in the development of any kinase inhibitor.
This guide compares the selectivity profile of the highly selective CDK2 inhibitor, INX-315, with the broader-spectrum CDK inhibitors, Dinaciclib and AT7519. We will delve into the experimental data that underpins these classifications and provide detailed protocols for the key assays used in such evaluations.
Quantitative Comparison of Inhibitor Selectivity
The following table summarizes the inhibitory activity (IC50 values) of INX-315, Dinaciclib, and AT7519 against a panel of cyclin-dependent kinases and other selected kinases. Lower IC50 values indicate higher potency.
| Target Kinase | INX-315 IC50 (nM) | Dinaciclib IC50 (nM) | AT7519 IC50 (nM) |
| CDK2 | ≤ 4 [2] | 1 [5] | 47 [6][7] |
| CDK1 | >200 (50-fold selective for CDK2 over CDK1)[2] | 3[5] | 210[6][7] |
| CDK3 | >10[2] | - | >1000 |
| CDK4 | >200[2] | - | 100[6][7] |
| CDK5 | ≥80% inhibition at 100 nM[2] | 1[5] | 13[6] |
| CDK6 | >200[2] | - | 170[6][7] |
| CDK9 | >200[2] | 4[5] | <10[6][7] |
| CSF1R | 2.29[2] | - | - |
| MAPK15/ERK7 | ≥80% inhibition at 100 nM[2] | - | - |
| GSK3β | - | - | 89[6] |
Data is compiled from multiple sources and assay conditions may vary.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the CDK2 signaling pathway and a general workflow for assessing kinase inhibitor cross-reactivity.
Caption: Simplified CDK2 signaling pathway in cell cycle progression.
Caption: Workflow for kinase inhibitor cross-reactivity profiling.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of kinase inhibitor selectivity. Below are protocols for key experiments used to generate cross-reactivity data.
Kinome Scanning (Competitive Binding Assay)
This protocol is based on the principles of the KINOMEscan™ platform, which measures the ability of a compound to compete with an immobilized ligand for the active site of a large panel of kinases.
Objective: To determine the binding affinity (Kd) or percent inhibition of a test compound against a broad range of kinases.
Materials:
-
Test compound (e.g., this compound) dissolved in DMSO.
-
Kinase panel (e.g., 400+ kinases tagged with DNA).
-
Immobilized, active-site directed ligand on a solid support (e.g., beads).
-
Assay buffer.
-
Quantitative PCR (qPCR) reagents.
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Serially dilute the compound to the desired concentrations for dose-response analysis.
-
Assay Reaction Setup: In a multi-well plate, combine the DNA-tagged kinase, the immobilized ligand, and the test compound (or DMSO for control) in the assay buffer.
-
Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.
-
Washing: Wash the solid support to remove unbound kinase.
-
Elution and Quantification: The amount of kinase bound to the solid support is quantified by eluting the DNA tag and measuring its concentration using qPCR.
-
Data Analysis: The amount of kinase captured in the presence of the test compound is compared to the DMSO control. For single-concentration screening, this is expressed as a percentage of control. For dose-response experiments, the data is fitted to a binding curve to determine the dissociation constant (Kd).
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method that measures the thermal stabilization of a target protein upon ligand binding in a cellular environment.
Objective: To confirm target engagement of a kinase inhibitor in intact cells.
Materials:
-
Cell line of interest (e.g., a cancer cell line with active CDK2).
-
Test compound and vehicle control (DMSO).
-
Phosphate-buffered saline (PBS) with protease inhibitors.
-
Thermal cycler.
-
Lysis buffer.
-
Equipment for Western blotting.
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to desired confluency. Treat the cells with the test compound or vehicle control at various concentrations and incubate for a specified time (e.g., 1-2 hours) at 37°C.
-
Cell Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Expose the aliquots to a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes) in a thermal cycler, followed by cooling.
-
Cell Lysis: Lyse the cells to release proteins.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet aggregated proteins. Collect the supernatant containing the soluble protein fraction.
-
Western Blot Analysis: Analyze the soluble protein fractions by Western blotting using an antibody specific for the target protein (e.g., CDK2).
-
Data Analysis: Quantify the band intensities at each temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.
Western Blotting for Downstream Pathway Analysis
This method is used to assess the functional consequence of target inhibition by measuring changes in the phosphorylation status of downstream substrates.
Objective: To determine if the inhibitor blocks the kinase's activity in a cellular context by analyzing the phosphorylation of its substrates.
Materials:
-
Cell line of interest.
-
Test compound and vehicle control.
-
Lysis buffer with phosphatase and protease inhibitors.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis equipment.
-
PVDF or nitrocellulose membranes.
-
Primary antibodies (e.g., anti-phospho-Rb, anti-total-Rb, anti-CDK2).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Treatment and Lysis: Treat cells with a dose range of the inhibitor for a defined period. Lyse the cells in buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody that specifically recognizes the phosphorylated form of a known CDK2 substrate (e.g., phospho-Rb at Ser807/811).[6] Subsequently, probe with an HRP-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities. A dose-dependent decrease in the phosphorylation of the substrate indicates target inhibition. The membrane can be stripped and re-probed with an antibody for the total protein to confirm equal loading.
Conclusion
The cross-reactivity profile of a kinase inhibitor is a critical determinant of its therapeutic potential. As demonstrated by the data presented, inhibitors can range from highly selective agents like INX-315, which primarily target CDK2, to broader-spectrum inhibitors like Dinaciclib and AT7519, which engage multiple CDKs. The choice of inhibitor for a particular therapeutic application will depend on whether targeting a single kinase or a family of kinases is desired. The experimental protocols outlined in this guide provide a robust framework for researchers to assess the selectivity of their own compounds and to make informed decisions in the drug development process.
References
- 1. High-throughput discovery and deep characterization of cyclin-CDK docking motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Dinaciclib | CDK1 Subfamily (CDK1, CDK2 & CDK3) | Tocris Bioscience [tocris.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Efficacy of CDK2 Inhibition versus Standard of Care in Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of a selective Cyclin-Dependent Kinase 2 (CDK2) inhibitor, represented by INX-315, against the standard of care in relevant cancer models. The data presented herein is compiled from publicly available research to inform researchers and drug development professionals on the potential of CDK2 inhibition as a therapeutic strategy.
Introduction
Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly at the G1/S transition. Its dysregulation, often through the amplification of its binding partner Cyclin E1 (CCNE1), is a known driver of tumorigenesis and has been implicated in resistance to standard cancer therapies. This guide focuses on the therapeutic potential of selective CDK2 inhibition in two key areas of unmet medical need: CCNE1-amplified cancers and hormone receptor-positive (HR+), HER2-negative breast cancer that has developed resistance to CDK4/6 inhibitors.
We present a comparative analysis of the preclinical efficacy of INX-315, a potent and selective CDK2 inhibitor, against standard-of-care therapies in these contexts.
CDK2 Signaling Pathway
The diagram below illustrates the central role of the CDK2/Cyclin E complex in driving the cell cycle from the G1 to the S phase. Inhibition of CDK2 aims to block this transition, thereby halting the proliferation of cancer cells that are dependent on this pathway.
Efficacy Data
In Vitro Efficacy: CDK2 Inhibition vs. Standard of Care
The following tables summarize the in vitro efficacy of INX-315 compared to standard-of-care agents in relevant cancer cell lines. IC50 values represent the concentration of the drug required to inhibit cell growth by 50%.
Table 1: Efficacy in CCNE1-Amplified Ovarian Cancer Cell Lines
| Cell Line | Compound | Target | IC50 (nM) | Citation |
| OVCAR3 (CCNE1 amp) | INX-315 | CDK2 | <100 | [1] |
| OVCAR3 (CCNE1 amp) | Palbociclib | CDK4/6 | >1000 | [1] |
| OVCAR3 | Carboplatin | DNA Synthesis | 15,100 - 25,700 | [2] |
| OVCAR3 | Paclitaxel | Microtubules | 0.7 - 1.8 | [2] |
Table 2: Efficacy in CDK4/6 Inhibitor-Resistant HR+ Breast Cancer Cell Lines
| Cell Line | Compound | Target | IC50 (nM) | Citation |
| MCF7 (Palbociclib-Resistant) | INX-315 | CDK2 | 113 (in combo w/ Palbociclib) | [3] |
| MCF7 | Palbociclib | CDK4/6 | ~200-500 | [4] |
| T47D (Abemaciclib/Fulvestrant-Resistant) | INX-315 | CDK2 | Low nM | [3] |
| T47D | Abemaciclib | CDK4/6 | ~100-200 | [4] |
| MCF7 | Fulvestrant | Estrogen Receptor | Varies with resistance | [5] |
In Vivo Efficacy: CDK2 Inhibition vs. Standard of Care
The tables below present in vivo efficacy data from xenograft models, demonstrating the anti-tumor activity of INX-315 as a single agent.
Table 3: Efficacy in CCNE1-Amplified Ovarian Cancer Xenograft Models
| Model | Treatment | Dosing | Outcome | Citation |
| OVCAR3 (CDX) | INX-315 | 200 mg/kg QD | 89% Tumor Growth Inhibition (TGI) | [6] |
| OV5398 (PDX) | INX-315 | 100 mg/kg BID | Tumor Regression | [6] |
| CCNE1-amp PDX | Olaparib (PARP Inhibitor) | Not specified | Inactive in CCNE1-amp models | [7] |
Table 4: Efficacy in CDK4/6 Inhibitor-Resistant HR+ Breast Cancer Xenograft Models
| Model | Treatment | Dosing | Outcome | Citation |
| MCF7 (Palbociclib-Resistant) | INX-315 + Palbociclib | Not specified | Resensitization to Palbociclib | [3] |
| Endocrine-Resistant PDX | Fulvestrant | 25 mg/kg | Antitumor efficacy | [8] |
| Tamoxifen-Resistant MCF7 | Palbociclib + Fulvestrant | Not specified | Increased duration of response | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of future studies.
Cell Viability Assay (CellTiter-Glo®)
This protocol outlines the measurement of cell viability based on the quantification of ATP, an indicator of metabolically active cells.
Protocol Steps:
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Addition: Prepare serial dilutions of the test compound (e.g., INX-315) and standard-of-care drugs in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include vehicle-only controls.
-
Incubation: Incubate the plate for 72 hours under the same conditions as step 1.
-
Reagent Preparation: Thaw the CellTiter-Glo® buffer and equilibrate to room temperature. Reconstitute the lyophilized CellTiter-Glo® substrate with the buffer to form the CellTiter-Glo® Reagent.
-
Lysis and Signal Generation: Add 100 µL of CellTiter-Glo® Reagent to each well. Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a non-linear regression analysis.[9][10]
Cell Cycle Analysis by Flow Cytometry
This protocol describes the use of propidium (B1200493) iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.
Protocol Steps:
-
Cell Treatment: Plate cells and treat with the desired concentrations of the test compound for the specified duration (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, and collect them by centrifugation at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol (B145695) while vortexing gently. Incubate on ice for at least 30 minutes.
-
Washing: Centrifuge the fixed cells and wash twice with phosphate-buffered saline (PBS).
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate at 37°C for 30 minutes to degrade RNA.
-
Staining: Add propidium iodide (PI) to a final concentration of 50 µg/mL and incubate in the dark at room temperature for 15-30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite PI with a 488 nm laser and collect the emission fluorescence at ~617 nm.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases.[3][11][12]
In Vivo Tumor Xenograft Study
This protocol provides a general workflow for evaluating the anti-tumor efficacy of a compound in a mouse xenograft model.
Protocol Steps:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 OVCAR3 cells) in a suitable matrix (e.g., Matrigel) into the flank of immunocompromised mice (e.g., nude or NSG mice).[13][14]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable and reach a pre-determined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the test compound (e.g., INX-315) and standard-of-care drugs to the respective treatment groups via the appropriate route (e.g., oral gavage, intraperitoneal injection) and schedule. The control group receives the vehicle.
-
Efficacy Assessment: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume. Monitor the body weight of the mice as an indicator of toxicity.
-
Bioluminescence Imaging (Optional): For cell lines expressing luciferase, tumor burden can be non-invasively monitored by injecting luciferin (B1168401) and imaging the bioluminescent signal using an in vivo imaging system.[15][16][17]
-
Endpoint: The study is terminated when tumors in the control group reach a pre-defined maximum size, or at the end of the planned treatment period.
-
Tissue Collection and Analysis: At the endpoint, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, western blotting).
Conclusion
The preclinical data presented in this guide suggest that selective CDK2 inhibition with INX-315 is a promising therapeutic strategy for cancers with CCNE1 amplification and for overcoming resistance to CDK4/6 inhibitors in HR+ breast cancer. In vitro and in vivo studies demonstrate potent anti-tumor activity of INX-315 in these settings, often superior to or synergistic with standard-of-care agents. Further clinical investigation is warranted to translate these preclinical findings into effective therapies for patients with these difficult-to-treat cancers.
References
- 1. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An evaluation of cytotoxicity of the taxane and platinum agents combination treatment in a panel of human ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Fulvestrant in Combination with CDK4/6 Inhibitors for HER2- Metastatic Breast Cancers: Current Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. incyclixbio.com [incyclixbio.com]
- 7. Sierra Oncology Reports Preclinical Efficacy for Chk1 inhibitor SRA737 in Treatment Refractory Ovarian Cancer Models at the EORTC-NCI-AACR Symposium [prnewswire.com]
- 8. researchgate.net [researchgate.net]
- 9. Measure cancer cell viability using homogeneous, stable luminescence cell viability assay [moleculardevices.com]
- 10. promega.com [promega.com]
- 11. Flow cytometry with PI staining | Abcam [abcam.com]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. OVCAR-3 Xenograft Model - Altogen Labs [altogenlabs.com]
- 14. MCF7 Xenograft Model - Altogen Labs [altogenlabs.com]
- 15. Bioluminescent Approaches for Measuring Tumor Growth in a Mouse Model of Neurofibromatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optimizing live animal bioluminescence imaging prediction of tumor burden in human prostate cancer xenograft models in SCID-NSG mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. oncology.labcorp.com [oncology.labcorp.com]
In Vitro Validation of CDK2 Inhibitor Activity: A Comparative Guide
Introduction:
Cyclin-dependent kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly at the G1/S phase transition. Its dysregulation is a hallmark of various cancers, making it a prime target for therapeutic intervention. This guide provides an in vitro validation framework for assessing the activity of CDK2 inhibitors, using the selective inhibitor INX-315 as a primary example for comparison. While this guide is structured to assess a compound designated "CDK2-IN-15," public domain data for a molecule with this specific name is unavailable. Therefore, INX-315, a well-characterized and potent selective CDK2 inhibitor, will be used as a representative compound for demonstrating the validation process.[1][2] This guide will compare its activity with other known CDK inhibitors and provide detailed experimental protocols for key validation assays.
Comparative Analysis of CDK2 Inhibitors
The efficacy of a CDK2 inhibitor is determined by its potency in inhibiting the kinase activity of CDK2 and its selectivity over other kinases, particularly other members of the CDK family. The following table summarizes the in vitro activity of INX-315 and other representative CDK inhibitors.
| Compound | Type | Target(s) | Biochemical IC50 (CDK2/cyclin E1) | Intracellular IC50 (CDK2/cyclin E1) | Reference |
| INX-315 | Selective CDK2 Inhibitor | CDK2 | 0.6 nM | 2.3 nM | [1] |
| PF-07104091 | Selective CDK2 Inhibitor | CDK2 | 2.4 nM | 32 nM | [1] |
| Dinaciclib (SCH-727965) | Pan-CDK Inhibitor | CDK1, CDK2, CDK5, CDK9 | 1 nM (CDK2) | Not Reported | [3] |
| AT7519 | Pan-CDK Inhibitor | CDK1, CDK2, CDK4, CDK5, CDK9 | 44 nM (CDK2) | Not Reported | [3] |
| (R)-roscovitine (Seliciclib) | Pan-CDK Inhibitor | CDK2, CDK7, CDK9 | 0.1 µM (CDK2) | Not Reported | [3] |
Key In Vitro Validation Assays
A thorough in vitro validation of a CDK2 inhibitor involves a multi-pronged approach, including biochemical assays to determine direct enzyme inhibition and cell-based assays to assess its effects in a cellular context.
Biochemical Kinase Activity Assay (ADP-Glo™)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer containing 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, and 50 µM DTT.[4]
-
Dilute recombinant human CDK2/cyclin A2 or CDK2/cyclin E1 enzyme, substrate (e.g., Histone H1 or a specific peptide substrate), and ATP in the reaction buffer.[4][5]
-
Prepare serial dilutions of the test inhibitor (e.g., INX-315) and control inhibitors.
-
-
Kinase Reaction:
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[4]
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[4]
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.
-
Intracellular Target Engagement Assay (NanoBRET™)
This cell-based assay measures the direct interaction of the inhibitor with CDK2 within living cells.
Experimental Protocol:
-
Cell Culture and Transfection:
-
Culture a suitable human cell line (e.g., HEK293) in appropriate media.
-
Co-transfect the cells with plasmids encoding CDK2 fused to NanoLuc® luciferase and a fluorescent energy transfer partner.
-
-
Inhibitor Treatment:
-
Plate the transfected cells in a 96-well plate.
-
Treat the cells with serial dilutions of the test inhibitor and control compounds for a specified duration.
-
-
Signal Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate to the cells.
-
Measure both the donor (NanoLuc®) and acceptor (fluorescent partner) emission signals using a specialized plate reader.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Determine the intracellular IC50 value by plotting the BRET ratio against the inhibitor concentration and fitting to a dose-response curve.
-
Cell Viability and Proliferation Assay (CellTiter-Glo®)
This assay assesses the effect of the inhibitor on the viability and proliferation of cancer cell lines.
Experimental Protocol:
-
Cell Culture and Seeding:
-
Culture cancer cell lines of interest (e.g., those with CCNE1 amplification or known sensitivity to CDK2 inhibition) in appropriate media.
-
Seed the cells in a 96-well plate at a predetermined density.
-
-
Inhibitor Treatment:
-
After allowing the cells to adhere overnight, treat them with serial dilutions of the test inhibitor and control compounds.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
-
Signal Detection:
-
Add CellTiter-Glo® Reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).
-
Incubate for a short period to stabilize the signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the DMSO control.
-
Determine the GI50 (concentration for 50% growth inhibition) or IC50 value by fitting the data to a dose-response curve.
-
Signaling Pathway and Experimental Workflow Visualizations
CDK2 Signaling Pathway in G1/S Transition
Caption: CDK2 activation at the G1/S checkpoint.
In Vitro Validation Workflow for CDK2 Inhibitors
Caption: Workflow for in vitro validation of CDK2 inhibitors.
References
- 1. INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.jp [promega.jp]
- 5. bpsbioscience.com [bpsbioscience.com]
A Comparative Guide to the Cellular Target Engagement of CDK2-IN-15
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of CDK2-IN-15 (also known as INX-315), a potent and selective CDK2 inhibitor, with other notable CDK inhibitors. The following sections detail the cellular target engagement, biochemical potency, and cellular viability effects of these compounds, supported by experimental data and detailed protocols.
Introduction to this compound (INX-315)
This compound (INX-315) is a novel, orally active, and highly selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2)[1][2]. Dysregulation of the cell cycle, often driven by aberrant activity of CDKs, is a hallmark of cancer[3]. CDK2, in complex with cyclin E or cyclin A, plays a crucial role in the G1/S phase transition and DNA replication[4]. Consequently, selective inhibition of CDK2 is a compelling therapeutic strategy for cancers with CDK2 dependency, such as those with CCNE1 amplification[5]. INX-315 has demonstrated potent and selective inhibition of CDK2, leading to cell cycle arrest and suppression of tumor growth in preclinical models[1][5].
Comparative Analysis of CDK Inhibitors
The following tables summarize the biochemical potency and cellular target engagement of this compound (INX-315) in comparison to other CDK inhibitors, including the selective CDK2 inhibitor PF-07104091 and several broader-spectrum or different-class CDK inhibitors like Dinaciclib, Flavopiridol, Roscovitine, and the CDK4/6 inhibitor Palbociclib.
Table 1: Biochemical IC50 Data for Selected CDK Inhibitors
| Compound | CDK2/cyclin E1 (nM) | CDK2/cyclin A2 (nM) | CDK1/cyclin B (nM) | CDK4/cyclin D1 (nM) | CDK6/cyclin D3 (nM) | CDK9/cyclin T1 (nM) | Reference |
| INX-315 | 0.6 | 2.5 | 30 | 133 | 338 | 73 | [2][5] |
| PF-07104091 | 2.4 | - | - | - | - | - | [6] |
| Dinaciclib | 1 | - | 3 | - | - | 4 | [7] |
| Flavopiridol | 20-100 | 20-100 | 20-100 | 20-100 | 20-100 | 20-100 | [8] |
| Roscovitine | 700 | 700 | 650 | >100,000 | >100,000 | - | [9][10] |
| Palbociclib | - | - | - | 9-11 | 15 | - | [11] |
Data for some compounds against specific kinases were not available in the searched literature and are marked as "-".
Table 2: Cellular Target Engagement (NanoBRET) IC50 Data
| Compound | CDK2/cyclin E1 (nM) | CDK1/cyclin B1 (nM) | CDK9/cyclin T1 (nM) | Reference |
| INX-315 | 2.3 | 374 | 2950 | [6][12] |
| PF-07104091 | 32 | - | - | [6] |
NanoBRET data for other inhibitors were not specified in the provided search results.
Table 3: Cellular Viability IC50 Data
| Compound | Cell Line Panel | Mean IC50 (nM) | Reference |
| INX-315 | Ovarian cancer cell lines (including CCNE1-amplified) | 26 | [2] |
| Flavopiridol | Various tumor cell lines | 16 - 130 | [8] |
| Roscovitine | 60 human tumor cell lines | ~16,000 | [9] |
Signaling Pathway and Experimental Workflows
To understand the context of CDK2 inhibition and the methods used to assess target engagement, the following diagrams illustrate the CDK2 signaling pathway and a typical experimental workflow.
Caption: Simplified CDK2 signaling pathway in the G1/S cell cycle transition.
Caption: Experimental workflow for the NanoBRET™ Target Engagement Assay.
Experimental Protocols
NanoBRET™ Target Engagement Intracellular Kinase Assay
This protocol is adapted from Promega's technical manuals and general laboratory procedures for assessing the intracellular binding of a compound to its target kinase[13][14][15][16][17].
Objective: To quantitatively measure the apparent cellular affinity of a test compound for CDK2 in live cells.
Materials:
-
HEK293 cells
-
CDK2-NanoLuc® Fusion Vector and CCNE1 Expression Vector
-
Transfection reagent (e.g., FuGENE® HD)
-
Opti-MEM® I Reduced Serum Medium
-
Opaque-walled 96- or 384-well assay plates
-
Test compound (e.g., this compound)
-
NanoBRET® Tracer K-10
-
NanoBRET® Nano-Glo® Substrate
-
Extracellular NanoLuc® Inhibitor
-
Plate reader capable of measuring luminescence at 450 nm and 610 nm
Procedure:
Day 1: Cell Transfection
-
Prepare a mixture of CDK2-NanoLuc® and CCNE1 expression vectors (e.g., at a 1:9 ratio) with a transfection carrier DNA in Opti-MEM®[13].
-
Add the transfection reagent to the DNA mixture, incubate for 20 minutes at room temperature to allow for complex formation[14].
-
Add the transfection complexes to HEK293 cells suspended in culture medium.
-
Plate the transfected cells into the wells of an opaque-walled assay plate.
-
Incubate the cells overnight at 37°C in a 5% CO2 incubator[15].
Day 2: Assay Performance
-
Prepare a serial dilution of the test compound in the appropriate solvent.
-
Add the diluted test compound to the cells in the assay plate.
-
Add the NanoBRET® Tracer K-10 to all wells at the recommended final concentration[13].
-
Equilibrate the plate for 2 hours at 37°C in a 5% CO2 incubator[14].
-
Prepare the detection reagent by mixing the NanoBRET® Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor in Opti-MEM®[13][14].
-
Add the detection reagent to each well.
-
Read the plate within 20 minutes on a luminometer, measuring the donor emission at 450 nm and the acceptor emission at 610 nm[14].
-
Calculate the BRET ratio (acceptor emission / donor emission) and plot the values against the compound concentration to determine the IC50.
Western Blotting for CDK2 Pathway Analysis
This protocol provides a general procedure for analyzing the phosphorylation status of CDK2 substrates, such as the Retinoblastoma protein (Rb), to assess the downstream effects of CDK2 inhibition[18][19][20].
Objective: To detect changes in the phosphorylation of CDK2 pathway components following treatment with an inhibitor.
Materials:
-
Treated and untreated cell lysates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Rb, anti-total-Rb, anti-CDK2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Lyse cells in ice-cold lysis buffer containing protease and phosphatase inhibitors. Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA assay[18].
-
Electrophoresis: Denature protein samples by boiling in SDS sample buffer. Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate proteins by size[18].
-
Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using an electroblotting apparatus[18].
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation[18].
-
Washing: Wash the membrane three times for 5 minutes each with TBST (Tris-buffered saline with Tween 20)[18].
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature[18].
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system[18]. Analyze the band intensities to determine the relative levels of protein phosphorylation.
CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is based on the Promega CellTiter-Glo® assay, a common method for determining cell viability by measuring ATP levels[12][21][22][23][24].
Objective: To measure the effect of a test compound on the viability of a cell population.
Materials:
-
Opaque-walled 96- or 384-well plates
-
Cultured cells
-
Test compound
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Plating: Seed cells in an opaque-walled multiwell plate at a predetermined optimal density in culture medium[21]. Include control wells with medium only for background measurement.
-
Compound Treatment: Add serial dilutions of the test compound to the experimental wells and incubate for the desired treatment period (e.g., 72 hours)[21].
-
Equilibration: Equilibrate the plate and its contents to room temperature for approximately 30 minutes[21][22].
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well[21][22].
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal[21][22].
-
Measurement: Record the luminescence using a plate reader.
-
Data Analysis: Subtract the background luminescence from all experimental values. Plot the percentage of viable cells relative to an untreated control against the compound concentration to determine the IC50.
References
- 1. selleckchem.com [selleckchem.com]
- 2. INX-315 | CDK2 inhibitor | Probechem Biochemicals [probechem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Targeting CDK2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. incyclixbio.com [incyclixbio.com]
- 6. INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Biochemical and cellular effects of roscovitine, a potent and selective inhibitor of the cyclin-dependent kinases cdc2, cdk2 and cdk5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 13. ita.promega.com [ita.promega.com]
- 14. eubopen.org [eubopen.org]
- 15. NanoBRET® Target Engagement CDK Selectivity Systems [promega.sg]
- 16. protocols.io [protocols.io]
- 17. promega.com [promega.com]
- 18. origene.com [origene.com]
- 19. A western blot assay to measure cyclin dependent kinase activity in cells or in vitro without the use of radioisotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. promega.com [promega.com]
- 22. ch.promega.com [ch.promega.com]
- 23. CellTiter-Glo® 3D Cell Viability Assay Protocol [worldwide.promega.com]
- 24. promega.com [promega.com]
Reproducibility of Experimental Data for the CDK2 Inhibitor Dinaciclib: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental data for Dinaciclib, a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2). By presenting data from multiple sources alongside detailed experimental protocols, this document aims to offer an objective resource for assessing the reproducibility of Dinaciclib's biological activity. We also include data for other CDK2 inhibitors, Fadraciclib and Tagtociclib, to provide a broader context for comparison.
Understanding the CDK2 Signaling Pathway
Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly at the G1/S phase transition. Its activity is tightly controlled by the binding of regulatory proteins called cyclins, specifically Cyclin E and Cyclin A. The CDK2/Cyclin E complex is crucial for initiating DNA replication. Dysregulation of the CDK2 pathway is frequently observed in various cancers, making it an attractive target for therapeutic intervention.
Caption: The CDK2 signaling pathway and its role in G1/S phase cell cycle progression.
Biochemical Activity of CDK2 Inhibitors
The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a drug in inhibiting a specific biological or biochemical function. The following tables summarize the reported biochemical IC50 values for Dinaciclib and its alternatives against CDK2 and other related kinases. Variations in reported values can arise from differences in experimental conditions, which are detailed where available.
Dinaciclib: Biochemical IC50 Data
| CDK-Cyclin Complex | IC50 (nM) | Experimental Conditions | Source |
| CDK2/Cyclin E | 1 | Not specified | --INVALID-LINK-- |
| CDK2/Cyclin A | 1 | Not specified | --INVALID-LINK-- |
| CDK2/Cyclin E | 1 | Recombinant human enzymes, ATP concentration not specified | [1] |
| CDK2/Cyclin A | 1 | Recombinant human enzymes, ATP concentration not specified | [1] |
| CDK2/Cyclin E | 1 | Not specified | [2] |
| CDK2/Cyclin A | 1 | Not specified | [2] |
Alternative CDK2 Inhibitors: Biochemical IC50 Data
| Inhibitor | CDK-Cyclin Complex | IC50 (nM) | Source |
| Fadraciclib (CYC065) | CDK2/Cyclin A | 5 | [3] |
| Fadraciclib (CYC065) | CDK2/Cyclin E | Not Specified | |
| Tagtociclib (PF-07104091) | CDK2/Cyclin E1 | 1.16 (Ki) | --INVALID-LINK-- |
Kinase Selectivity Profile
| Inhibitor | Kinase | IC50 (nM) | Source |
| Dinaciclib | CDK1/Cyclin B | 3 | --INVALID-LINK-- |
| CDK5/p25 | 1 | --INVALID-LINK-- | |
| CDK9/Cyclin T1 | 4 | --INVALID-LINK-- | |
| Fadraciclib | CDK9/Cyclin T1 | 26 | [3] |
| Tagtociclib | GSK3β | 537.81 (Ki) | --INVALID-LINK-- |
| CDK1/Cyclin A2 | 110 (Ki) | --INVALID-LINK-- | |
| CDK4/Cyclin D1 | 238 (Ki) | --INVALID-LINK-- | |
| CDK6/Cyclin D3 | 465 (Ki) | --INVALID-LINK-- | |
| CDK9 | 117 (Ki) | --INVALID-LINK-- |
Cellular Activity of CDK2 Inhibitors
The anti-proliferative activity of CDK2 inhibitors is assessed in various cancer cell lines. The IC50 values in these assays represent the concentration of the inhibitor required to reduce cell viability by 50%.
Dinaciclib: Anti-proliferative IC50 Data
| Cell Line | Cancer Type | IC50 (nM) | Experimental Conditions | Source |
| A2780 | Ovarian Cancer | 4 | 24-hour incubation, thymidine (B127349) incorporation assay | --INVALID-LINK-- |
| A2780 | Ovarian Cancer | 13.8 | 72-hour incubation, MTT assay | [4] |
| OVCAR3 | Ovarian Cancer | 123.5 | 72-hour incubation, MTT assay | [4] |
| RPMI-8226 | Multiple Myeloma | ~20-40 | 24-hour incubation, MTT assay | |
| H929 | Multiple Myeloma | ~20-40 | 24-hour incubation, MTT assay | |
| NGP | Neuroblastoma | ~10 | 48-hour incubation, CCK-8 assay | |
| SH-SY5Y | Neuroblastoma | ~15 | 48-hour incubation, CCK-8 assay |
Alternative CDK2 Inhibitors: Anti-proliferative IC50 Data
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Source |
| Tagtociclib | TOV-21G | Ovarian Cancer | 4.8 | [1] |
| OVCAR-3 | Ovarian Cancer | 0.59 | [1] | |
| HCT116 | Colorectal Cancer | 0.88 | [1] |
Experimental Protocols
Reproducibility of experimental data is critically dependent on the methodologies employed. Below are detailed protocols for the key experiments cited in this guide.
Biochemical Kinase Assay (Generic Protocol)
This protocol describes a general method for determining the biochemical IC50 of an inhibitor against a specific kinase.
-
Reagents and Materials:
-
Recombinant CDK/Cyclin enzyme complex
-
Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA)
-
ATP (at or near the Km concentration for the specific kinase)
-
Substrate (e.g., a peptide or protein substrate like Histone H1)
-
Radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP)
-
Test inhibitor (serially diluted)
-
96-well plates
-
Scintillation counter or other detection instrument
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in the kinase buffer.
-
In a 96-well plate, add the kinase, substrate, and inhibitor dilutions.
-
Initiate the kinase reaction by adding the ATP solution (containing a tracer amount of radiolabeled ATP).
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a stop solution (e.g., EDTA or phosphoric acid).
-
Transfer the reaction mixture to a filter membrane that captures the phosphorylated substrate.
-
Wash the membrane to remove unincorporated radiolabeled ATP.
-
Measure the radioactivity of the captured substrate using a scintillation counter.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: A generic experimental workflow for determining the biochemical IC50 of a kinase inhibitor.
Cell Proliferation Assay (MTT Assay)
This protocol outlines a common method for assessing the anti-proliferative effects of a compound on cancer cell lines.
-
Reagents and Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test inhibitor (serially diluted)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Remove the medium and add fresh medium containing serial dilutions of the test inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for a specific period (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.
-
Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Discussion on Data Reproducibility
The presented data for Dinaciclib shows a high degree of consistency in its biochemical IC50 against CDK2, with multiple sources reporting a value of 1 nM. This suggests that under standard assay conditions, the biochemical potency of Dinaciclib against its primary target is highly reproducible.
In contrast, the cellular anti-proliferative IC50 values for Dinaciclib exhibit greater variability across different cell lines and even within the same cell line in different studies (e.g., A2780). This variation can be attributed to several factors:
-
Cellular Context: The genetic and epigenetic landscape of each cell line can influence its sensitivity to a CDK2 inhibitor. Factors such as the expression levels of cyclins, endogenous CDK inhibitors (p21, p27), and the status of the Rb pathway can all impact the drug's efficacy.
-
Experimental Parameters: Differences in cell seeding density, incubation time (24, 48, or 72 hours), and the specific viability assay used (e.g., MTT, CCK-8, thymidine incorporation) can lead to different IC50 values.
-
Compound Stability and Bioavailability: The stability of the compound in cell culture medium and its ability to penetrate the cell membrane can also affect the observed potency.
It is crucial for researchers to consider these factors when comparing cellular activity data from different sources. The detailed experimental protocols provided in this guide are intended to aid in this critical evaluation and to promote the transparent reporting of experimental conditions to improve data reproducibility in the future.
References
- 1. Dinaciclib, a novel CDK inhibitor, demonstrates encouraging single-agent activity in patients with relapsed multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Dinaciclib Interrupts Cell Cycle and Induces Apoptosis in Oral Squamous Cell Carcinoma: Mechanistic Insights and Therapeutic Potential | MDPI [mdpi.com]
- 4. g1therapeutics.com [g1therapeutics.com]
A Head-to-Head Comparison of Two-Prominent CDK2 Inhibitors: PF-07104091 and INX-315
In the landscape of targeted cancer therapy, Cyclin-Dependent Kinase 2 (CDK2) has emerged as a critical node in cell cycle regulation, particularly in tumors that have developed resistance to CDK4/6 inhibitors or harbor amplifications of the CCNE1 gene. This guide provides a detailed, data-driven comparison of two leading clinical-stage, selective CDK2 inhibitors: Pfizer's PF-07104091 (Tagtociclib) and Incyclix Bio's INX-315. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their biochemical potency, selectivity, cellular activity, and preclinical in vivo efficacy, supported by detailed experimental protocols.
Biochemical Potency and Selectivity
A critical determinant of a kinase inhibitor's therapeutic window and potential off-target effects is its selectivity profile. Both PF-07104091 and INX-315 have been engineered for high potency against CDK2 while minimizing activity against other kinases, particularly the closely related CDK1, for which inhibition is associated with toxicity.
| Target | PF-07104091 (Kᵢ, nM) | INX-315 (IC₅₀, nM) |
| CDK2/cyclin E₁ | 1.16[1] | 0.6[2][3] |
| CDK2/cyclin A₂ | 110[1] | 2.5[2] |
| CDK1/cyclin B | - | 30[4] |
| CDK4/cyclin D₁ | 238[1] | 133[4] |
| CDK6/cyclin D₃ | 465[1] | 338[4] |
| CDK9/cyclin T₁ | 117[1] | 73[4] |
| GSK3β | 537.81[1] | - |
| CSF1R | - | 2.29[2] |
Table 1: Biochemical activity of PF-07104091 and INX-315 against a panel of kinases. Note: PF-07104091 data is presented as inhibition constants (Kᵢ), while INX-315 data is presented as half-maximal inhibitory concentrations (IC₅₀).
INX-315 demonstrates superior biochemical potency against the CDK2/cyclin E1 complex.[1][2][3] While both compounds exhibit selectivity for CDK2, INX-315 shows a more favorable selectivity profile against CDK1, a key consideration for minimizing potential toxicity.[5] A broader kinome screen revealed that at a concentration of 100 nM, INX-315 inhibited only 1.2% of the kinases tested by more than 90%, underscoring its high selectivity.[4]
Cellular Activity and Anti-proliferative Effects
The efficacy of a drug in a biological context is paramount. Both inhibitors have demonstrated potent anti-proliferative effects in cancer cell lines, particularly those with CCNE1 amplification or resistance to CDK4/6 inhibitors.
| Parameter | PF-07104091 | INX-315 |
| Intracellular CDK2/cyclin E₁ IC₅₀ (NanoBRET) | 32 nM[5] | 2.3 nM[2][6] |
| Mean Cellular IC₅₀ (Ovarian Cancer Lines) | - | 26 nM[2] |
| Cellular Effects | Induces G1 growth arrest[7] | Induces G1 cell cycle arrest and senescence[2][8] |
| Activity in CDK4/6i-resistant models | Active in HR+/HER2- breast cancer models[9] | Overcomes resistance and restores sensitivity to CDK4/6 inhibitors[2][4] |
Table 2: Cellular activity of PF-07104091 and INX-315.
INX-315 shows greater potency in intracellular target engagement assays and has demonstrated robust activity in halting the proliferation of cancer cells.[2][5][6] A key finding for INX-315 is its ability to not only inhibit the growth of CDK4/6 inhibitor-resistant cells but also to re-sensitize them to prior therapies.[4] Both inhibitors function by inducing a G1 cell cycle arrest, a direct consequence of inhibiting CDK2's role in the G1-S transition.[2][7]
In Vivo Efficacy
Preclinical animal models provide crucial insights into a compound's potential therapeutic efficacy and tolerability.
| Model | Compound | Dosing | Tumor Growth Inhibition (TGI) |
| OVCAR3 Xenograft (CCNE1-amplified) | INX-315 | - | Tumor stasis or regression[3] |
| GA0103 Gastric PDX | INX-315 | 25, 50, or 100 mg/kg | Dose-dependent tumor growth inhibition[5] |
| GA0114 Gastric PDX | INX-315 | 100 mg/kg BID | 95% TGI[4] |
| MMTV-rtTA/tetO-HER2 (Abemaciclib-resistant) | INX-315 | - | Delays onset of resistance when combined with abemaciclib[5] |
Table 3: In vivo efficacy of INX-315 in preclinical models.
INX-315 has demonstrated significant single-agent efficacy in vivo, leading to tumor stasis and even regression in CCNE1-amplified xenograft models.[3] Furthermore, in models of acquired resistance to CDK4/6 inhibitors, INX-315 has been shown to delay the development of resistance when used in combination.[5] The compound is reported to be well-tolerated in these models, with no significant body weight loss observed.[3]
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and the experimental processes used to evaluate these inhibitors, the following diagrams are provided.
Caption: Simplified CDK2 signaling pathway and the mechanism of action of CDK2 inhibitors.
Caption: General experimental workflow for the preclinical evaluation of CDK2 inhibitors.
Detailed Experimental Protocols
Biochemical Kinase Assay (ADP-Glo™)
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Materials:
-
CDK2/Cyclin E1 enzyme
-
Kinase substrate (e.g., Histone H1 or a specific peptide)
-
ATP
-
Test compounds (PF-07104091, INX-315)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Kinase Assay Buffer
Procedure:
-
Kinase Reaction: Set up the kinase reaction in a multiwell plate by combining the CDK2/Cyclin E1 enzyme, substrate, and varying concentrations of the test compound in the kinase assay buffer. Initiate the reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Reaction Termination and ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase/luciferin to produce a luminescent signal proportional to the ADP concentration. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer. The signal is inversely proportional to the inhibitory activity of the test compound. IC₅₀ values are calculated from the dose-response curves.[7][10][11]
Cellular Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., OVCAR3, MCF7)
-
Complete culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS-HCl solution)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds for a specified duration (e.g., 72 hours).
-
MTT Incubation: Add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. IC₅₀ values are determined from the resulting dose-response curves.[12][13]
Cell Cycle Analysis by Flow Cytometry
This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Treated and control cells
-
Phosphate-Buffered Saline (PBS)
-
Ethanol (B145695) (70%, ice-cold) for fixation
-
Propidium Iodide (PI) staining solution (containing RNase A)
Procedure:
-
Cell Harvesting: Harvest cells after treatment and wash with PBS.
-
Fixation: Resuspend the cell pellet and slowly add ice-cold 70% ethanol while vortexing gently to fix the cells. Incubate on ice or at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. The RNase A in the solution degrades RNA to prevent its staining. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.
-
Data Analysis: The resulting DNA content histogram is analyzed to determine the percentage of cells in the G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n) phases of the cell cycle.[14][15][16]
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a CDK2 inhibitor in a subcutaneous xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Cancer cell line for implantation
-
Matrigel (optional, to improve tumor take rate)
-
Test compound formulated for in vivo administration
-
Vehicle control
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-10 million cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor the mice for tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer the test compound and vehicle control to their respective groups according to the planned dosing schedule (e.g., daily oral gavage).
-
Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice 2-3 times per week. Body weight is a key indicator of toxicity.
-
Study Endpoint: The study is concluded when tumors in the control group reach a maximum allowed size, or at a predetermined time point. Tumor growth inhibition (TGI) is calculated to assess the efficacy of the treatment.[17][18][19]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. INX-315 | CDK2 inhibitor | Probechem Biochemicals [probechem.com]
- 3. Incyclix Bio’s CDK2 inhibitor INX-315 shows antitumor activity in CCNE1-amplified cancers | BioWorld [bioworld.com]
- 4. incyclixbio.com [incyclixbio.com]
- 5. INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. pfizeroncologydevelopment.com [pfizeroncologydevelopment.com]
- 10. promega.com [promega.com]
- 11. promega.com [promega.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Flow cytometry with PI staining | Abcam [abcam.com]
- 15. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 17. benchchem.com [benchchem.com]
- 18. In vivo tumor xenograft study [bio-protocol.org]
- 19. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
A Comparative Guide to CDK2 Inhibitors: Unveiling BLU-222 and the Elusive CDK2-IN-15
In the landscape of cancer therapeutics, Cyclin-Dependent Kinase 2 (CDK2) has emerged as a pivotal target, particularly in tumors that have developed resistance to CDK4/6 inhibitors. This guide provides a detailed comparison of two CDK2 inhibitors: BLU-222, a compound with extensive preclinical and emerging clinical data, and CDK2-IN-15, a more recently disclosed molecule.
BLU-222 (also known as Cirtociclib and CDK2-IN-4) is a potent, selective, and orally bioavailable inhibitor of CDK2. It is currently in clinical development and has demonstrated significant anti-tumor activity in preclinical models of cancers with Cyclin E1 (CCNE1) amplification.
This compound is described as a potent Cyclin A inhibitor. However, publicly available data on its biochemical and cellular activity, particularly regarding its selectivity for CDK2/Cyclin E versus other cyclin-dependent kinases, is limited at the time of this guide's publication. The primary citation for this compound is a patent application (WO2024086814A2), and detailed peer-reviewed data remains scarce.
Due to the disparity in available data, a direct, comprehensive comparison of the performance and experimental profiles of BLU-222 and this compound is not feasible at present. This guide will therefore focus on presenting the robust dataset available for BLU-222 and the limited information on this compound to provide a current perspective for researchers, scientists, and drug development professionals.
Quantitative Data Summary
The following tables summarize the available biochemical and cellular activity data for BLU-222 and this compound. The lack of comprehensive data for this compound prevents a side-by-side comparison across multiple parameters.
Table 1: Biochemical Activity of CDK2 Inhibitors
| Compound | Target | IC50 (nM) | Assay Conditions | Source |
| BLU-222 | CDK2/Cyclin E1 | 2.6 | In vitro enzymatic assay | [1] |
| CDK2/Cyclin A | 4.0 | In vitro enzymatic assay | [2] | |
| CDK1/Cyclin B | 234 | In vitro enzymatic assay | [1] | |
| CDK4/Cyclin D1 | 377 | In vitro enzymatic assay | [1] | |
| CDK6/Cyclin D3 | 276 | In vitro enzymatic assay | [1] | |
| CDK7/Cyclin H1 | >10,000 | In vitro enzymatic assay | [1] | |
| CDK9/Cyclin T1 | >10,000 | In vitro enzymatic assay | [1] | |
| This compound | Cyclin A | 140 | Not specified | [2] |
Table 2: Cellular Activity of BLU-222
| Cell Line | Assay | IC50 (nM) | Notes | Source |
| OVCAR-3 (CCNE1 amplified) | pRb (T821/826) Inhibition | 6 | Measures CDK2 target engagement | [2] |
| OVCAR-3 | pLamin S22 Inhibition | >10,000 | Measures CDK1 off-target activity | [2] |
| T47D (CDK4-dependent) | pRb (S807/811) Inhibition | >10,000 | Measures CDK4/6 off-target activity | [2] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the CDK2 signaling pathway and a general workflow for evaluating CDK2 inhibitor activity.
Caption: CDK2 signaling pathway in cell cycle progression.
Caption: General workflow for CDK2 inhibitor evaluation.
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are representative methodologies for key experiments used to characterize CDK2 inhibitors like BLU-222.
Biochemical Kinase Inhibition Assay (Example)
This protocol is a generalized method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Objective: To quantify the potency of an inhibitor against a purified CDK2/Cyclin complex.
Materials:
-
Recombinant human CDK2/Cyclin E1 or CDK2/Cyclin A2 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP at a concentration near the Km for the specific kinase
-
Substrate peptide (e.g., Histone H1)
-
Test inhibitor (e.g., BLU-222) serially diluted in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
Add a small volume of the diluted inhibitor to the wells of a 384-well plate. Include DMSO-only controls.
-
Add the kinase and substrate solution to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Phospho-Rb (pRb) AlphaLISA Assay
This protocol describes a method to measure the inhibition of CDK2-mediated phosphorylation of its downstream target, the Retinoblastoma (Rb) protein, in a cellular context.
Objective: To assess the on-target cellular potency of a CDK2 inhibitor.
Materials:
-
Cancer cell line with active CDK2 signaling (e.g., OVCAR-3)
-
Cell culture medium and supplements
-
Test inhibitor (e.g., BLU-222) serially diluted in DMSO
-
Lysis buffer
-
AlphaLISA SureFire Ultra p-Rb (e.g., Thr821/826) detection kit
-
Alpha-compatible microplates
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test inhibitor for a specified duration (e.g., 18 hours).
-
Lyse the cells directly in the wells according to the AlphaLISA kit protocol.
-
Transfer the lysate to an Alpha-compatible microplate.
-
Add the AlphaLISA acceptor beads and incubate.
-
Add the donor beads and incubate in the dark.
-
Read the plate on an Alpha-enabled plate reader.
-
Calculate the percentage of pRb inhibition relative to DMSO-treated controls and determine the IC50 value.
Conclusion
BLU-222 has been extensively characterized as a potent and selective CDK2 inhibitor with promising anti-tumor activity, particularly in CCNE1-amplified cancers. The wealth of publicly available biochemical and cellular data allows for a thorough understanding of its preclinical profile.
In contrast, this compound remains a less characterized entity in the public domain. While its reported potency against Cyclin A is noted, the absence of a broader selectivity profile and detailed cellular activity data precludes a meaningful comparison with BLU-222. As more data on this compound and other emerging CDK2 inhibitors become available, a more comprehensive comparative analysis will be possible, further enriching our understanding of this important class of cancer therapeutics. Researchers are encouraged to consult primary literature and patent filings for the most current information on these and other investigational compounds.
References
Safety Operating Guide
Proper Disposal of CDK2-IN-15: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical aspect of laboratory operations. This guide provides essential information and procedural steps for the proper disposal of CDK2-IN-15, a small molecule inhibitor of Cyclin-Dependent Kinase 2.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, information from a closely related compound, CDK2-IN-4, indicates that it should be handled with care. The hazards associated with CDK2-IN-4 include being harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation[1]. Therefore, it is prudent to treat this compound as a hazardous substance and follow rigorous disposal protocols.
Immediate Safety and Handling Precautions
Before handling or preparing for disposal, it is imperative to use appropriate Personal Protective Equipment (PPE). This includes:
-
Safety Goggles: To protect against splashes and eye contact[2].
-
Chemical-Resistant Gloves: To prevent skin contact[2]. Use proper glove removal technique to avoid contaminating your hands[2].
-
Laboratory Coat: To protect personal clothing.
-
Respiratory Protection: If working with a powder form or in a poorly ventilated area, a NIOSH-approved respirator is recommended to avoid inhalation[1].
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure[2].
Step-by-Step Disposal Procedure
The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. Do not dispose of this compound down the drain or in regular solid waste.
-
Waste Collection:
-
Solid Waste: Collect any solid this compound, as well as any materials used to clean up spills (e.g., absorbent pads, contaminated gloves, paper towels), in a designated and clearly labeled hazardous waste container[2]. The container should be sealable and made of a material compatible with the chemical.
-
Liquid Waste: If this compound is in a solution, it should be collected in a designated, leak-proof hazardous waste container. Do not mix with incompatible waste streams.
-
-
Labeling:
-
Clearly label the hazardous waste container with the full chemical name: "this compound".
-
Include the approximate quantity of the waste.
-
Indicate the date the waste was first added to the container.
-
Attach any relevant hazard symbols (e.g., "Harmful," "Irritant").
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, secure area away from incompatible materials, open flames, and high temperatures[3]. The storage area should have adequate ventilation.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or the designated chemical waste disposal service. They will provide specific instructions for the collection and final disposal of the hazardous waste in accordance with local, regional, and national regulations[2].
-
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure the area is well-ventilated.
-
Contain the Spill: Use an appropriate absorbent material (e.g., chemical absorbent pads, vermiculite, or sand) to contain the spill.
-
Clean-Up:
-
Wearing appropriate PPE, carefully sweep or wipe up the absorbed material.
-
Place all contaminated materials into a designated hazardous waste container.
-
-
Decontaminate the Area: Clean the spill area with a suitable solvent or detergent and water. All cleaning materials should also be disposed of as hazardous waste.
-
Report the Spill: Report the incident to your laboratory supervisor and your institution's EHS department.
Logical Relationship for Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Disclaimer: This information is provided as a general guide. Always consult the specific Safety Data Sheet provided by the manufacturer of your this compound and follow the established protocols of your institution's Environmental Health and Safety department for chemical waste disposal.
References
Unable to Provide Safety Information for Unidentified Compound "CDK2-IN-15"
A specific chemical identifier, such as a CAS number, is required to provide accurate safety and handling information for the substance referred to as "CDK2-IN-15."
Extensive searches for "this compound" did not yield a Safety Data Sheet (SDS) or any specific chemical identity for a compound with this name. The scientific literature and chemical supplier databases contain information on numerous Cyclin-Dependent Kinase 2 (CDK2) inhibitors, often designated with internal, non-standardized names (e.g., CDK-IN-2, CDK2 Inhibitor II, CDK2-IN-4). Each of these compounds is a distinct chemical entity with its own unique set of physical, chemical, and toxicological properties.
Without a specific Chemical Abstracts Service (CAS) number, a full IUPAC name, or a supplier's product number, it is impossible to ascertain the precise hazards associated with "this compound." Providing generic safety information for a broad class of compounds such as "CDK2 inhibitors" would be scientifically inaccurate and could lead to unsafe handling practices.
To ensure the safety of researchers, scientists, and drug development professionals, it is imperative that the specific identity of "this compound" be determined before any handling, operational, or disposal procedures are developed.
We urge the user to provide a more specific identifier for this compound. Once the exact chemical identity is known, a comprehensive and accurate summary of the essential safety and logistical information can be provided, including:
-
Personal Protective Equipment (PPE): Detailed recommendations for eye, skin, and respiratory protection.
-
Handling and Storage: Proper procedures for safe handling, storage conditions to maintain chemical integrity, and incompatibilities to avoid.
-
First-Aid Measures: Immediate actions to be taken in case of exposure.
-
Fire-Fighting Measures: Suitable extinguishing media and specific hazards.
-
Accidental Release Measures: Procedures for containment and cleanup.
-
Disposal Considerations: Guidelines for the safe disposal of the substance and its containers in accordance with local, state, and federal regulations.
Upon receiving the specific chemical identifier, we can proceed with generating the requested tables summarizing quantitative data and diagrams illustrating workflows and signaling pathways, adhering to the specified formatting and visualization requirements. The commitment to providing value beyond the product itself necessitates a foundation of accurate and specific safety information to build deep trust and ensure the well-being of our customers.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
